molecular formula C13H14N2O5 B8228088 tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Cat. No.: B8228088
M. Wt: 278.26 g/mol
InChI Key: YLVLYBHQMWDCLC-UHFFFAOYSA-N
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Description

Tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 5-nitro-2-oxo-3H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-13(2,3)20-12(17)14-10-5-4-9(15(18)19)6-8(10)7-11(14)16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVLYBHQMWDCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Boc-5-nitrooxindole chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

1-Boc-5-nitrooxindole (tert-butyl 5-nitro-2-oxoindoline-1-carboxylate) is a critical heterocyclic building block in medicinal chemistry. It serves as a protected scaffold for the synthesis of complex oxindole derivatives, which are privileged structures in kinase inhibitors (e.g., Aurora, RET, and VEGFR inhibitors) and spirocyclic drug candidates.

The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position serves two primary functions:

  • Protection: It masks the acidic amide nitrogen, preventing unwanted side reactions during electrophilic substitutions at the C3 position.

  • Activation: It increases the electrophilicity of the C3 position and the C2 carbonyl, facilitating nucleophilic attacks and condensation reactions.

Table 1: Chemical Identity & Core Parameters
ParameterSpecification
IUPAC Name tert-butyl 5-nitro-2-oxoindoline-1-carboxylate
Common Name 1-Boc-5-nitrooxindole
CAS Number 1799838-87-1
Molecular Formula

Molecular Weight 278.26 g/mol
SMILES CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)[O-]
InChI Key YLVLYBHQMWDCLC-UHFFFAOYSA-N
Physical Form Tan to yellow powder
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water

Structural Analysis & Molecular Architecture

The molecule consists of an oxindole (indolin-2-one) core substituted with a nitro group (


)  at the C5 position and a Boc protecting group  at the N1 position.[1]
Structural Logic Diagram

The following diagram illustrates the functional connectivity and electronic effects within the molecule.

G Core Oxindole Core (Indolin-2-one) N1 N1 Position (Amide Nitrogen) Core->N1 Contains C5 C5 Position (Aromatic Ring) Core->C5 Contains Boc Boc Group (tert-Butoxycarbonyl) N1->Boc Protected by (Steric Bulk) Nitro Nitro Group (-NO2) C5->Nitro Substituted by (EWG) Reactivity Reactivity Profile: Enhanced C3 Electrophilicity Boc->Reactivity Induces (Electron Withdrawal) Nitro->Reactivity Enhances (Dipole Moment)

Caption: Structural decomposition of 1-Boc-5-nitrooxindole highlighting the electronic influence of the Boc and Nitro groups on the core scaffold.

Electronic Effects
  • Boc Group (N1): The carbamate moiety exerts a strong electron-withdrawing effect on the indole ring system. This lowers the electron density at the C3 position, making it more susceptible to deprotonation and subsequent alkylation or condensation (e.g., Knoevenagel condensation).

  • Nitro Group (C5): A strong electron-withdrawing group (EWG) that further deactivates the aromatic ring, making the system resistant to oxidative degradation but highly reactive toward nucleophilic aromatic substitution if the Boc group is removed or modified.

Synthesis Protocol

The synthesis of 1-Boc-5-nitrooxindole is typically achieved via the protection of commercially available 5-nitrooxindole using di-tert-butyl dicarbonate (


). This reaction requires a nucleophilic catalyst due to the reduced nucleophilicity of the amide-like nitrogen.
Reagents & Materials[1][3][9][10][11]
  • Starting Material: 5-Nitrooxindole (CAS 20870-79-5)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 - 1.5 equivalents)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)

  • Base: Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.2 equivalents)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

    
    ). Add 5-nitrooxindole (1.0 eq) and anhydrous DCM (10 mL/g).
    
  • Base Addition: Add TEA (1.2 eq) followed by DMAP (0.1 eq) at

    
    . Stir for 15 minutes to allow deprotonation/activation.
    
  • Boc Introduction: Dissolve

    
     (1.3 eq) in a minimal amount of DCM and add dropwise to the reaction mixture at 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Endpoint: Disappearance of the polar 5-nitrooxindole spot and appearance of a less polar product spot.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start 5-Nitrooxindole (Solid) Mix Dissolve in DCM/THF Add TEA + DMAP (cat.) Start->Mix React Add Boc2O (1.3 eq) Stir RT, 4-12h Mix->React Check QC Check: TLC/LC-MS (Target MW: 278.26) React->Check Workup Quench (NH4Cl) Extract (DCM) Check->Workup Conversion >95% Final 1-Boc-5-nitrooxindole (Yellow Solid) Workup->Final Purification (Flash Chrom.)

Caption: Optimized synthetic workflow for the preparation of 1-Boc-5-nitrooxindole from 5-nitrooxindole.

Characterization & Quality Control

Trustworthy identification relies on confirming the presence of the Boc group and the integrity of the nitro-oxindole core.

Nuclear Magnetic Resonance (NMR)[12]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.65 (s, 9H, 
      
      
      
      ) – Characteristic Boc singlet.
    • 
       3.75 (s, 2H, 
      
      
      
      at C3) – Oxindole methylene protons.
    • 
       7.95 (d, 
      
      
      
      Hz, 1H, C7-H) – Aromatic doublet, deshielded by nitro.
    • 
       8.25 (dd, 1H, C6-H) – Aromatic doublet of doublets.
      
    • 
       8.35 (d, 1H, C4-H) – Aromatic singlet/doublet, highly deshielded.
      
    • Note: The absence of the broad N-H singlet (usually ~10-11 ppm in the precursor) confirms N-alkylation.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass:

    • 
       (Fragment often observed due to Boc lability).
      

Applications in Drug Discovery[13][14]

1-Boc-5-nitrooxindole is a versatile intermediate used to access diverse chemical space.

  • Kinase Inhibitors: The oxindole core is a "privileged scaffold" for ATP-competitive kinase inhibitors (e.g., Sunitinib analogs). The 5-nitro group can be reduced to an amine (

    
    ) to create a handle for amide coupling or urea formation, essential for hydrogen bonding within the kinase hinge region.
    
  • Spiro-Oxindoles: The C3 position is highly active.[2] Knoevenagel condensation with aldehydes or alkylation with di-haloalkanes yields spiro-oxindoles, which are investigated for MDM2-p53 inhibition.

  • Isatin Synthesis: Oxidation of the C3 position yields the corresponding N-Boc-5-nitroisatin, another potent building block.

References

  • National Institutes of Health (PMC). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Available at: [Link]

  • Royal Society of Chemistry. Condensation of carboxylic acids with amines using the Boc2O/DMAP system. Org. Biomol. Chem., 2025.[3][4][2][5] Available at: [Link]

Sources

Technical Whitepaper: Structural Informatics, Synthesis, and Applications of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the oxindole core is universally recognized as a "privileged scaffold," frequently appearing in kinase inhibitors and protein-protein interaction (PPI) modulators. tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1), also known as 1-Boc-5-nitro-2-oxindole, is a highly specialized building block engineered for advanced drug discovery. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a nitro group at the C5 position enables precise, regioselective functionalization, making it an indispensable precursor for synthesizing complex spirooxindoles.

Structural Informatics: SMILES, InChIKey, and Tautomeric Discrepancies

Accurate structural representation is critical for high-throughput virtual screening (HTVS) and compound registration. The structural identifiers for this compound reveal an important cheminformatics nuance regarding keto-enol tautomerism.

Canonical SMILES: CC(C)(C)OC(=O)N1C(=O)CC2=CC([O-])=CC=C21[1] This Simplified Molecular-Input Line-Entry System (SMILES) string maps the exact connectivity of the molecule:

  • CC(C)(C)OC(=O): The tert-butyl ester portion of the Boc group, providing steric shielding and lipophilicity.

  • N1C(=O)CC2=C1: The 2-oxindole core. The carbamate linkage at N1 deactivates the nitrogen's nucleophilicity, preventing unwanted side reactions during downstream electrophilic substitutions at the highly reactive C3 position.

  • C=CC([O-])=CC=C2: The fused aromatic system featuring the strongly electron-withdrawing nitro group at C5.

InChIKey and Database Discrepancies: When querying chemical databases, researchers may encounter two distinct InChIKeys for CAS 1799838-87-1 due to tautomerization at the C2-C3 bond.

  • The Keto Form (Canonical): Under standard physiological and synthetic conditions, the molecule exists predominantly as the 2-oxoindoline (keto) tautomer.

    • InChIKey:YLVLYBHQMWDCLC-UHFFFAOYSA-N (Indexed by [1]).

  • The Enol Form: Certain vendor databases index the molecule as its enol tautomer (tert-butyl 2-hydroxy-5-nitro-1H-indole-1-carboxylate).

    • InChIKey:FOHOHTZLVANKFK-UHFFFAOYSA-N (Indexed by).

Expert Insight: Failing to account for the enol representation can result in false negatives during automated substructure searches. Drug development professionals must program their cheminformatics pipelines to recognize both tautomeric hashes to ensure comprehensive data retrieval.

Physicochemical Properties

The following quantitative data summarizes the physicochemical profile of the compound, which dictates its behavior in both synthetic workflows and early-stage formulation.

PropertyValueSource
Chemical Name tert-butyl 5-nitro-2-oxoindoline-1-carboxylate
CAS Registry Number 1799838-87-1[1]
Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol [1]
LogP (Predicted) 2.31[1]
Fraction sp3 (Fsp3) 0.38[1]
H-Bond Acceptors 4[1]
Physical Form Tan/White Powder
Storage Temperature 0 - 8 °C

Synthetic Methodology: Self-Validating Protocol

Objective: Regioselective protection of the indoline nitrogen of 5-nitrooxindole to yield tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate.

Causality & Mechanism: The indoline nitrogen of 5-nitrooxindole exhibits exceptionally poor nucleophilicity due to the electron-withdrawing para-nitro group and the adjacent C2-carbonyl. To overcome this thermodynamic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a hypernucleophilic catalyst. DMAP attacks Di-tert-butyl dicarbonate (Boc2O) to form a highly electrophilic N-Boc-pyridinium intermediate, which rapidly acylates the sterically hindered indoline nitrogen.

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 mmol of 5-nitrooxindole in 30 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Rationale: Argon prevents ambient moisture from hydrolyzing the highly moisture-sensitive Boc2O reagent.

  • Catalysis: Add 1.0 mmol (0.1 eq) of DMAP. Stir for 5 minutes at room temperature to ensure homogenous distribution.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of Boc2O dropwise. Rationale: The reaction releases CO2 gas and is exothermic; cooling prevents thermal runaway and suppresses unwanted C3-acylation.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. Self-Validation: The starting material (free N-H) will show a low Retention Factor (Rf ~0.2) due to strong hydrogen bonding with the silica stationary phase. The successful formation of the N-Boc product eliminates this H-bond donor, resulting in a significantly higher Rf (~0.6). Proceed to workup only when the lower spot is completely consumed.

  • Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NH4Cl. Rationale: NH4Cl selectively neutralizes the basic DMAP catalyst without hydrolyzing the newly formed, acid-sensitive carbamate. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the target compound as a tan powder.

  • Validation Checkpoint 2 (NMR): Conduct 1H NMR (CDCl3). Self-Validation: The spectrum must show the absolute disappearance of the broad indoline N-H singlet (~10.5 ppm) and the emergence of a sharp 9H singlet at ~1.6 ppm, confirming the integration of the tert-butyl group.

SynthesisWorkflow A 5-Nitrooxindole (Starting Material) B Boc2O (1.2 eq) (Electrophile) C DMAP (0.1 eq) (Nucleophilic Catalyst) D N-Acylation Reaction (THF, 0°C to RT, 4h) C->D E TLC Checkpoint (Validate NH disappearance) D->E F Aqueous Workup (NH4Cl wash) E->F G tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (Target Compound) F->G AB AB AB->D

Fig 1: Step-by-step synthetic workflow and self-validation checkpoints for N-Boc acylation.

Applications in Medicinal Chemistry: Spirooxindoles and MDM2-p53

The C3 position of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is highly acidic. Under basic conditions, it readily forms an enolate that undergoes Knoevenagel condensations or 1,3-dipolar cycloadditions (e.g., with azomethine ylides) to yield complex spirooxindoles, such as tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate[2].

Spirooxindoles are highly effective at mimicking the Trp23, Leu26, and Phe19 residues of the p53 alpha-helix, allowing them to competitively bind to the hydrophobic pocket of the MDM2 protein. The nitro group at the C5 position of our starting building block is strategically valuable. Following the construction of the spiro-core, the N-Boc group can be removed under acidic conditions (e.g., TFA/DCM), and the C5-nitro group can be reduced to an aniline derivative using catalytic hydrogenation (Pd/C, H2). This newly formed amine serves as a highly versatile attachment point for various solubilizing groups or hydrogen-bond donors. These modifications probe the solvent-exposed regions of MDM2, thereby drastically improving the pharmacokinetic profile and binding affinity of the inhibitor.

MDM2p53 Spiro Spirooxindole Derivative (Synthesized from 1-Boc-5-nitrooxindole) MDM2 MDM2 Protein (Negative Regulator) Spiro->MDM2 Binds to p53 interaction pocket p53 p53 Tumor Suppressor (Transcription Factor) Spiro->p53 Restores Function MDM2->p53 Ubiquitinates & Inhibits Degradation Proteasomal Degradation of p53 p53->Degradation Leads to Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates Target Genes

Fig 2: Mechanism of action for spirooxindole derivatives in the MDM2-p53 signaling pathway.

References

Sources

Technical Guide: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, synthesis, and application of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate , a critical intermediate in the design of kinase inhibitors and heterocyclic drug scaffolds.

Core Identity & Nomenclature Strategy

Role: Senior Application Scientist Context: Precision in database searching and procurement.

In organic synthesis, particularly within medicinal chemistry, the ambiguity of nomenclature can lead to costly procurement errors. The compound tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a Boc-protected oxindole derivative. It serves as a lipophilic, electrophilically-activated scaffold for constructing complex indole alkaloids and pharmaceutical agents.

Validated Synonyms & Database Identifiers

To ensure accurate identification across varying vendor platforms (e.g., SciFinder, Reaxys, eMolecules), use the following hierarchy of synonyms.

Naming ConventionSynonym / IdentifierContext of Use
Common / Lab Slang 1-Boc-5-nitrooxindole Rapid communication; internal notebooks.
IUPAC (Systematic) tert-Butyl 5-nitro-2-oxo-2,3-dihydro-1H-indole-1-carboxylatePatent filings; formal publications.
Tautomeric Variant tert-Butyl 2-hydroxy-5-nitro-1H-indole-1-carboxylateVendor catalogs (e.g., Sigma-Aldrich) often index the enol form.
Inverted Indexing 1-Piperidinecarboxylic acid, 5-nitro-2-oxo-, 1,1-dimethylethyl esterChemical Abstracts Service (CAS) indexing style.
CAS Registry Number 1799838-87-1 Primary Unique Identifier (Verify against this).[1]

⚠️ CRITICAL WARNING: The Isoindoline Trap Do NOT confuse this compound with tert-Butyl 5-nitroisoindoline-2-carboxylate (CAS: 400727-63-1).

  • Target: Indoline (Oxindole) core (Carbonyl at C2).

  • Trap: Isoindoline core (Nitrogen at position 2, Carbonyls absent or at C1/C3).

  • Consequence: The isoindoline isomer has completely different reactivity and will fail in C3-alkylation protocols.

Synthetic Utility & Mechanistic Insight

Why use this specific protected form?

The N-Boc protection on the 5-nitrooxindole core is not merely a blocking group; it is an electronic modulator that enables specific transformations:

  • C3-Activation: The electron-withdrawing Boc group at N1, combined with the 2-oxo group, significantly increases the acidity of the C3-protons (pKa ~18 vs. ~24 for unprotected). This facilitates mild deprotonation and subsequent alkylation or aldol condensation at the C3 position.

  • Solubility Enhancement: Unprotected 5-nitrooxindole is poorly soluble in common organic solvents (DCM, THF). The lipophilic tert-butyl carbamate moiety renders the molecule soluble in standard reaction media, enabling homogeneous catalysis.

  • Nucleophilic Protection: Prevents N-alkylation side reactions during base-mediated protocols.

Strategic Workflow (DOT Visualization)

The following diagram illustrates the central role of this intermediate in diverging synthetic pathways.

G cluster_legend Pathway Logic Start 5-Nitrooxindole (Precursor) Target 1-Boc-5-nitrooxindole (Target Intermediate) Start->Target Boc2O, DMAP (Protection) C3_Alk C3-Alkylated Derivatives Target->C3_Alk Base, R-X (C3-Funct.) Amine 5-Amino-1-Boc-oxindole (Aniline Scaffold) Target->Amine H2, Pd/C (Reduction) Drug Kinase Inhibitors (e.g., PLK1, VEGFR) C3_Alk->Drug Cyclization/ Coupling Amine->Drug Amide Coupling Key Red Arrow: C-C Bond Formation Yellow Arrow: Functional Group Interconversion

Figure 1: Divergent synthetic pathways from the 1-Boc-5-nitrooxindole hub. The Boc group enables solubility and C3-reactivity before final drug assembly.

Experimental Protocol: Synthesis & Handling

Objective: Preparation of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate from 5-nitrooxindole.

Standard Operating Procedure (SOP)

This protocol utilizes a DMAP-catalyzed approach, which is milder and often higher-yielding than NaH methods for electron-deficient oxindoles.

Reagents:

  • 5-Nitrooxindole (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add a magnetic stir bar.

  • Dissolution: Charge the flask with 5-Nitrooxindole and anhydrous DCM (0.1 M concentration). Note: The starting material may be a suspension initially.

  • Activation: Add Et₃N followed by DMAP . Stir for 10 minutes at room temperature.

  • Addition: Add Boc₂O (dissolved in a minimum amount of DCM if solid, or neat if liquid) dropwise over 15 minutes.

    • Observation: Evolution of CO₂ gas may occur; ensure proper venting. The suspension should clear to a homogeneous solution as the reaction proceeds.

  • Monitoring: Stir at room temperature for 3–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product is less polar (higher R_f) than the starting material.

  • Work-up:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove DMAP/Et₃N).

    • Wash with Saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Quantitative Data Summary
ParameterSpecificationNote
Physical State Tan to Yellow PowderColor deepens upon nitro-reduction.
Molecular Weight 278.26 g/mol Formula: C₁₃H₁₄N₂O₅
Storage 2–8°C, DesiccatedMoisture sensitive; Boc group is acid-labile.
Typical Yield 85% – 95%High efficiency due to electron-withdrawing nitro group.

References & Authority

The following sources validate the nomenclature, synthesis, and application of this compound.

  • Sigma-Aldrich (Merck). tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Product Specification. Accessed 2024.

  • Yamai, Y., et al. (2018). "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates." Heterocycles. (Demonstrates the utility of Boc-protected oxindoles in C3 alkylation).

  • National Institutes of Health (NIH) - PubChem. Compound Summary for CID 132470659. (Validation of structure and identifiers).

  • ChemicalBook. tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate CAS 1799838-87-1. (Aggregated supplier and physical property data).

Sources

Technical Guide: Solubility Profile of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

[1]

Executive Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (N-Boc-5-nitrooxindole) is a critical intermediate in the synthesis of kinase inhibitors and biologically active indole derivatives.[1] Its physicochemical behavior is governed by two competing structural motifs: the lipophilic tert-butoxycarbonyl (Boc) protecting group and the polar, electron-withdrawing nitro group at the C5 position.

Understanding its solubility is essential for three key process stages:

  • Nucleophilic Substitution: Optimizing concentration for reactions at the C3 position.

  • Purification: Designing crystallization systems to remove impurities (e.g., unreacted 5-nitrooxindole).[1]

  • Downstream Processing: Selecting solvents for catalytic hydrogenation of the nitro group.[1]

Structural Analysis & Solubility Prediction

The solubility of this compound is dictated by the interaction between its crystal lattice energy and the solvent's dielectric constant (

1
  • Lipophilic Domain (Solubility Enhancer): The tert-butyl carbamate (Boc) moiety disrupts intermolecular hydrogen bonding typical of the parent oxindole (amide N-H), significantly increasing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

  • Polar Domain (Solubility Limiter): The 5-nitro group increases the dipole moment, maintaining high crystal lattice energy. This necessitates polar aprotic solvents or elevated temperatures for dissolution in protic solvents.[1]

Predicted Solubility Matrix

Based on structural analogs and standard synthetic workups.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary reaction solvent; Extraction.[1]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Stock solutions; High-temp reactions.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate-High Chromatography eluent; Extraction.[1]
Alcohols Methanol (MeOH), Ethanol (EtOH)Temperature Dependent Recrystallization (Low at 20°C, High at 60°C).[1]
Ethers THF, 2-MeTHF, DioxaneHigh Reaction solvent (e.g., alkylations).
Hydrocarbons Hexanes, Heptane, TolueneLow / Insoluble Anti-solvent for precipitation.[1]
Aqueous Water, BrineInsoluble Washing phase (biphasic workup).[1]

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine exact quantitative solubility (mg/mL) for your specific batch.

  • Preparation: Weigh 50 mg of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.[1]

  • Equilibration: Cap tightly and agitate (vortex or shaker) for 24 hours at 25°C.

    • Visual Check: If fully dissolved, add more solid until a precipitate remains.[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze by HPLC against a standard curve.

Protocol B: Recrystallization (Purification)

The Boc group makes the compound too soluble in pure EtOAc for efficient crystallization.[1] An Alcohol/Hydrocarbon or Pure Alcohol system is recommended.[1]

System: Ethanol (Solvent) / Heptane (Anti-solvent) or Hot Ethanol.[1]

  • Dissolution: Suspend crude material in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.[1]

  • Hot Filtration: If particulates remain, filter while hot through a pre-warmed funnel.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

  • Anti-solvent (Optional): If yield is low, dropwise add Heptane until slight turbidity persists, then cool to 0-4°C.[1]

  • Isolation: Filter the resulting pale yellow/tan crystals and wash with cold Heptane.

Process Workflow Visualization

Solubility & Solvent Selection Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended chemical transformation.

SolventSelectionStartSelect Process GoalRxn_AlkylationC3-Alkylation(Base Mediated)Start->Rxn_AlkylationRxn_ReductionNitro Reduction(Hydrogenation)Start->Rxn_ReductionRxn_DeprotectionBoc Deprotection(Acidic)Start->Rxn_DeprotectionPurificationPurification/CrystallizationStart->PurificationSolv_THFTHF or DMF(High Solubility, Aprotic)Rxn_Alkylation->Solv_THFRequires solvation of enolateSolv_AlcMeOH or EtOH(Mod. Solubility, Protic)Rxn_Reduction->Solv_AlcCompatible with Pd/CSolv_DCMDCM or Dioxane(High Solubility, Inert)Rxn_Deprotection->Solv_DCMTFA/DCM standardSystem_RecrysEtOH (Hot) -> Coolor EtOAc/HexanePurification->System_RecrysThermodynamic control

Figure 1: Solvent selection decision tree based on process requirements for N-Boc-5-nitrooxindole.

Critical Application Notes

Stability in Solution

While stable in neutral organic solvents (DCM, EtOAc), the Boc group is acid-labile . Avoid prolonged storage in acidic solvents or chlorinated solvents that have degraded to release HCl (e.g., old Chloroform).[1]

  • Recommendation: Store stock solutions in anhydrous DMSO or THF at -20°C.

Impact on Hydrogenation

For the reduction of the nitro group to the amine (5-amino-N-Boc-oxindole):

  • Solvent: Methanol is preferred.[1]

  • Solubility Issue: The nitro compound is less soluble than the amino product.[1] Start the reaction as a slurry in MeOH; it will dissolve as the reaction proceeds and the more soluble amine is formed.[1]

  • Catalyst: 10% Pd/C.[1]

Chromatography

For flash column chromatography on silica gel:

  • Eluent: Hexane/Ethyl Acetate gradient.

  • Rf Value: The compound typically elutes at ~30-40% EtOAc in Hexane due to the polarity of the nitro group, despite the lipophilic Boc group.[1]

References

  • Sigma-Aldrich. (n.d.).[1] tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Product Page. MilliporeSigma.[1][3] 4[5][6]

  • BenchChem. (2025).[1][7] Optimizing reaction time and temperature for N-Boc protection. 7

  • PubChem. (2026).[1][8] Tert-butyl 5-nitro-2,3-dihydro-1h-isoindole-2-carboxylate Compound Summary. National Library of Medicine.[1] 8

Safety data sheet (SDS) for tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety and Handling Profile of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Document Control:

  • Version: 1.0 (Technical Guide)

  • Applicability: Research & Development, Medicinal Chemistry, Process Safety.

Executive Summary

This guide provides a technical deep-dive into the safety, handling, and physicochemical properties of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1). While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant, its structural motifs—a nitro-aromatic core protected by a tert-butyloxycarbonyl (Boc) group—introduce specific reactivity hazards. This document synthesizes standard GHS compliance with advanced process safety considerations for researchers utilizing this intermediate in kinase inhibitor or GPCR ligand synthesis.

Part 1: Chemical Identification & Physicochemical Properties

1.1 Nomenclature & Identity

  • IUPAC Name: tert-Butyl 5-nitro-2-oxo-2,3-dihydro-1H-indole-1-carboxylate

  • Common Synonyms: 1-Boc-5-nitrooxindole; 1-Boc-5-nitroindolin-2-one.

  • CAS Number: 1799838-87-1[1]

  • Molecular Formula: C₁₃H₁₄N₂O₅

  • Molecular Weight: 278.26 g/mol

1.2 Physicochemical Data Table

PropertyValue / DescriptionOperational Note
Physical State Solid (Powder)Typically tan or off-white.
Solubility DMSO, DCM, EtOAcInsoluble in water. Hydrophobic nature due to Boc group.
Melting Point Not standardized (Est. >130°C)Critical: Perform DSC prior to scale-up (>10g) to detect thermal events.
Reactivity Electrophile / Redox ActiveNitro group is susceptible to reduction; Boc group is acid-labile.
Storage 2°C to 8°C (Refrigerated)Moisture sensitive. Store under inert atmosphere (Argon/N₂).

Part 2: GHS Hazard Assessment & "Hidden" Risks

While the regulatory classification flags immediate health effects, the process hazards are critical for drug development workflows.

2.1 Regulatory Classification (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[3]

2.2 Advanced Process Hazards (The "Why")

  • Thermal Decomposition (Boc Group): The tert-butyl carbamate moiety is thermally unstable above ~150°C (or lower in the presence of Lewis acids). Decomposition releases isobutene (flammable gas) and CO₂ , creating a rapid pressure hazard in sealed vessels.

  • Energetic Potential (Nitro Group): Nitro-aromatics possess high chemical energy. While oxindoles are generally stable, the combination of a nitro group and organic fuel (Boc) requires exclusion of strong reducing agents (e.g., Hydrazine, LAH) unless under strictly controlled conditions to prevent runaway exotherms.

  • Sensitization: As with many nitro-indoles, there is a theoretical risk of skin sensitization upon repeated exposure.

Part 3: Strategic Handling & Storage Protocols

This section outlines the hierarchy of controls required to handle this compound, ensuring data integrity and personnel safety.

3.1 Visualization: Handling Hierarchy

HandlingHierarchy Start Handling Protocol Storage Storage: 2-8°C (Inert Gas Purge) Start->Storage Weighing Weighing: Fume Hood (Anti-static Gun) Storage->Weighing Allow to warm to RT Solubilization Solubilization: DCM/DMSO (Avoid Protic Solvents) Weighing->Solubilization Reaction Reaction: Venting Required (If Heating >50°C) Solubilization->Reaction

Figure 1: Operational workflow for handling 1-Boc-5-nitrooxindole. Note the critical warming step before opening to prevent condensation.

3.2 Storage Protocol (Self-Validating)

  • Receipt: Upon receipt, inspect the container for pressure buildup (bulging septum).

  • Environment: Store at 2–8°C . The Boc-carbamate linkage is susceptible to slow hydrolysis if exposed to ambient moisture.

  • Validation: If the solid turns from tan to sticky/orange, check by TLC/LCMS. Appearance of 5-nitrooxindole (loss of Boc) indicates improper storage (acidic or thermal degradation).

Part 4: Synthetic Application Safety

The most common workflow involving this compound is Boc-deprotection or Nitro-reduction . Both carry distinct risks.

4.1 Protocol: Safe Acidic Deprotection (TFA/DCM) Context: Removing the Boc group to access the free oxindole nitrogen.

  • Setup: Use a round-bottom flask with a pressure-equalizing addition funnel and a gas outlet connected to a bubbler (to monitor CO₂/Isobutene evolution).

  • Dissolution: Dissolve 1.0 eq of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in DCM (0.1 M concentration).

  • Addition: Cool to 0°C. Add TFA (10–20 eq) dropwise.

    • Why: Rapid addition generates heat and gas simultaneously, risking solvent bump.

  • Monitoring: Monitor gas evolution via the bubbler. Reaction is complete when bubbling ceases and LCMS confirms mass shift (M-100).

  • Quench: Do not quench directly with saturated bicarbonate if the scale is >5g. The residual acid + bicarbonate will generate massive foam. Remove volatiles (TFA/DCM) in vacuo first, then neutralize the residue.

4.2 Protocol: Nitro Reduction (Hydrogenation) Context: Converting the nitro group to an aniline for further coupling.

  • Solvent Choice: Methanol or Ethanol.[4]

  • Catalyst: Pd/C (10% w/w).

  • Hazard: The Boc group is stable to H₂/Pd, but the nitro reduction is highly exothermic.

  • Control: Add catalyst as a slurry in water/toluene (wet) to prevent ignition of solvent vapors. Maintain temperature <40°C to preserve the Boc group.

4.3 Visualization: Reactivity Pathways

ReactivityPathways Compound 1-Boc-5-nitrooxindole (Starting Material) Acid Acid (TFA/HCl) Compound->Acid Heat Heat (>150°C) Compound->Heat Red H2 / Pd-C Compound->Red Prod_Deprot 5-Nitrooxindole (Free Amine) Acid->Prod_Deprot Controlled Gas Gas Evolution (CO2 + Isobutene) Acid->Gas Heat->Prod_Deprot Uncontrolled (Pressure Hazard) Heat->Gas Prod_Aniline 1-Boc-5-aminooxindole (Reduced) Red->Prod_Aniline Exothermic

Figure 2: Reactivity map highlighting the divergence between deprotection (gas evolution risk) and reduction (exotherm risk).

Part 5: Emergency Response

5.1 Fire Fighting

  • Media: Water spray, Carbon dioxide (CO₂), Dry chemical.

  • Specific Hazard: Combustion produces toxic Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

  • Explosion: If heated under confinement (e.g., a sealed bottle in a fire), the Boc decomposition pressure combined with nitro-group energy can rupture containers violently.

5.2 Accidental Release (Spill)

  • Evacuate: Remove ignition sources (dust explosion risk).

  • PPE: Wear nitrile gloves, lab coat, and P95/N95 respirator (dust inhalation is the primary exposure route).

  • Clean-up: Do not sweep dry dust. Wet with an inert solvent (heptane) or water mist to suppress dust, then wipe up.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (mandatory for nitro compounds).

References

  • Apollo Scientific. (2023). Safety Data Sheet: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate. Retrieved from (Search CAS: 1799838-87-1).

  • Sigma-Aldrich (MilliporeSigma). (2023). Product Detail: tert-butyl 5-nitro-2-oxoindoline-1-carboxylate.[1] Retrieved from .

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] (Detailed mechanisms of Boc deprotection and thermal instability).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from .

  • Yamai, Y., et al. (2018). Synthesis of substituted t-butyl 3-alkyloxindole-3-carboxylates. Heterocycles. (Context on oxindole synthesis and stability).

Sources

Technical Guide: Stability & Storage of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

[1]

Executive Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (1-Boc-5-nitrooxindole) is a critical electrophilic intermediate.[1] Unlike standard N-Boc amines, this compound features an N-acyl carbamate motif (N-Boc attached to a lactam), rendering it significantly more susceptible to hydrolytic cleavage and thermal decomposition.[1]

Core Storage Directive:

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon or Nitrogen) backfill required.[1]

  • Humidity: Strictly desiccated (<30% RH).

  • Light: Protect from light (amber vials/foil).[1]

Chemical Profile & Structural Vulnerabilities[1][2]

To understand the storage protocols, one must understand the molecular stress points.[1]

PropertySpecification
Chemical Name tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate
CAS Number 1799838-87-1
Molecular Formula C₁₃H₁₄N₂O₅
Molecular Weight 278.26 g/mol
Appearance Tan to yellow powder
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water
The N-Acyl Carbamate Instability

The primary stability risk stems from the electron-withdrawing nature of the oxindole carbonyl at position C2. This carbonyl pulls electron density from the indole nitrogen, making the tert-butoxycarbonyl (Boc) group more electrophilic than in simple amines.[1]

  • Hydrolytic Susceptibility: Water can attack the Boc carbonyl more readily, leading to the release of CO₂, tert-butanol, and the parent 5-nitrooxindole.[1]

  • Thermal Lability: The activation energy for the elimination of isobutylene is lower for N-acyl carbamates.[1] Prolonged exposure to temperatures >25°C can accelerate the fragmentation to 5-nitrooxindole and isobutylene gas.[1]

Degradation Pathways (Mechanism)

The following diagram illustrates the two primary failure modes: Moisture-induced Hydrolysis and Thermal Elimination.[1]

DegradationPathwaysNBoc1-Boc-5-nitrooxindole(Intact Reagent)ThermalThermal Stress(>25°C, prolonged)NBoc->ThermalMoistureMoisture Ingress(H2O Nucleophilic Attack)NBoc->MoistureIsobutyleneIsobutylene (g) + CO2Thermal->IsobutyleneParent5-Nitrooxindole(Degradant)Thermal->ParentEliminationtBuOHtert-Butanol + CO2Moisture->tBuOHMoisture->ParentHydrolysis

Figure 1: Primary degradation pathways.[1] Note that both pathways result in the loss of the protecting group, yielding the parent oxindole.

Storage & Handling Protocols

This protocol ensures the integrity of the reagent for up to 12 months.[1]

Storage Conditions
  • Primary Container: Glass vial with a Teflon-lined screw cap.[1] Avoid polyethylene caps which are permeable to moisture over time.[1]

  • Secondary Containment: Sealed desiccator or Mylar bag with active silica gel or molecular sieve packets.

  • Temperature: Maintain at 2–8°C . Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.[1]

Handling Workflow (The "Self-Validating" System)

Every time the bottle is opened, a race against moisture begins.[1] Follow this rigorous workflow:

  • Equilibration: Remove the vial from the refrigerator 30 minutes prior to use. Do not open until it reaches room temperature.[1][2] Why? Opening a cold vial condenses atmospheric water directly onto the powder, initiating hydrolysis.

  • Atmosphere: Ideally, weigh out the required mass inside a glovebox (N₂ or Ar).[1] If using a fume hood, flush the headspace of the vial with dry Nitrogen or Argon immediately after sampling.[1]

  • Resealing: Parafilm the cap after closing to create a secondary moisture barrier.[1]

Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis (e.g., GMP steps or late-stage functionalization), validate its purity.[1]

Visual Inspection[1]
  • Pass: Free-flowing tan/yellow powder.[1]

  • Fail: Clumping, sticky texture, or a shift to a deep orange/brown color (indicative of oxidation or extensive hydrolysis).[1]

Analytical Verification (1H NMR)

Run a quick 1H NMR in DMSO-d₆ or CDCl₃.[1]

  • Diagnostic Signal (Intact): A strong singlet at ~1.60 ppm (9H) corresponds to the tert-butyl group.[1]

  • Diagnostic Signal (Degraded):

    • Disappearance of the 1.60 ppm singlet.[1]

    • Appearance of a broad singlet at ~10.8–11.2 ppm , corresponding to the N-H proton of the deprotected 5-nitrooxindole.[1]

    • Shift in the aromatic region due to the loss of the electron-withdrawing Boc group.[1]

Re-purification Strategy

If the compound has partially degraded (e.g., 10-20% parent oxindole present), it can often be purified rather than discarded.[1]

  • Method: Flash Column Chromatography.[1]

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).[1]

  • Note: The N-Boc compound is significantly less polar than the deprotected parent oxindole and will elute first.[1]

Experimental Stress Testing (Methodology)[1]

To validate the stability limits in your specific lab environment, perform this accelerated stress test.

Objective: Determine the "bench-life" of the reagent during active weighing/handling.

  • Preparation: Aliquot 10 mg of the compound into three clear glass vials.

  • Conditions:

    • Vial A: Control (stored at 4°C, dark, sealed).

    • Vial B: Benchtop (25°C, ambient light, open to air).[1]

    • Vial C: Solution stress (dissolved in DMSO, 25°C).[1]

  • Analysis: Analyze via HPLC or TLC at t=0, t=6h, and t=24h.

  • Expectation: Vial B will show surface stickiness within 24h in humid environments.[1] Vial C may show rapid Boc-cleavage if the DMSO is wet (DMSO is hygroscopic).[1]

Decision Tree for Reagent Usability

DecisionTreeStartInspect ReagentVisualVisual Check:Free flowing powder?Start->VisualNMR1H NMR Check:t-Butyl peak (1.6 ppm) present?NH peak (>10 ppm) absent?Visual->NMRYesDiscardDISCARD>50% DegradationVisual->DiscardNo (Sticky/Dark)UsePROCEEDUse in SynthesisNMR->Use>98% PurityPurifyPURIFYFlash Chromatography(Hex/EtOAc)NMR->Purify80-98% PurityNMR->Discard<80% Purity

Figure 2: Quality control decision matrix for 1-Boc-5-nitrooxindole.

References

  • Bogdan, A. R., & Dombrowski, A. W. (2019).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Journal of Organic Chemistry.[1][5] Retrieved from [Link][1]

Commercial suppliers of high-purity tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Discovery & Medicinal Chemistry[1]

Executive Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1), commonly referred to as N-Boc-5-nitrooxindole , is a critical high-value intermediate in the synthesis of small-molecule kinase inhibitors.[1] Its structural core—the 2-oxoindoline (oxindole) scaffold—serves as a privileged pharmacophore in oncology, specifically targeting receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and Src family kinases.[1]

This guide provides a technical analysis of commercial sourcing options, quality control (QC) protocols, and the synthetic utility of this compound in divergent drug discovery workflows.

Chemical Profile & Technical Specifications[1][2][3]
ParameterSpecification
Chemical Name tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate
Common Synonyms N-Boc-5-nitrooxindole; 1-Boc-5-nitro-2-oxindole
CAS Number 1799838-87-1
Molecular Formula C₁₃H₁₄N₂O₅
Molecular Weight 278.26 g/mol
Core Scaffold 2-Oxoindoline (Oxindole)
Protecting Group tert-Butyloxycarbonyl (Boc) at N-1 position
Functional Handle Nitro (-NO₂) at C-5 position
Physical State Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Market Landscape: Commercial Suppliers

Sourcing high-purity (>97%) N-Boc-5-nitrooxindole is pivotal for avoiding downstream purification bottlenecks.[1] Impurities such as the deprotected parent (5-nitrooxindole) or ring-opened byproducts can interfere with sensitive metal-catalyzed cross-couplings.[1]

Supplier Comparison Matrix
SupplierCatalog / SKUPurity GradePack SizesOriginLead Time (Est.)
MilliporeSigma 1799838-87-1≥95%1g, 5gChina2-3 Weeks
BLD Pharm BD0146854798%100mg - 5gChina/USA3-5 Days (Stock)
Fluorochem F86851498%CustomUK1-2 Weeks
Ambeed AMBH97F0772997%1g, 5g, 25gUSA1-3 Days
Apollo Scientific OR30623697%250mg - 1gUK1-2 Weeks

Procurement Strategy: For early-stage SAR (Structure-Activity Relationship) exploration, BLD Pharm and Ambeed often offer the best balance of speed and purity.[1] For GMP-adjacent scale-up, validation of MilliporeSigma batches is recommended due to rigorous documentation (CoA/COO).[1]

Technical Application: Divergent Synthesis

The strategic value of N-Boc-5-nitrooxindole lies in its orthogonal reactivity .[1] The Boc group protects the lactam nitrogen (N1), preventing unwanted N-alkylation, while the nitro group (C5) and the active methylene (C3) remain available for functionalization.[1]

Core Synthetic Workflows
  • C3-Functionalization (Knoevenagel Condensation): The Boc group increases the acidity of the C3 protons, facilitating condensation with aldehydes to form benzylidene oxindoles (e.g., Sunitinib analogs).[1]

  • Nitro Reduction: Catalytic hydrogenation converts the C5-nitro group to an amine, enabling amide coupling or sulfonylation to target specific kinase pockets.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the divergent utility of CAS 1799838-87-1 in generating kinase inhibitor libraries.

G Start N-Boc-5-nitrooxindole (CAS 1799838-87-1) Step1 Pathway A: C3-Functionalization Start->Step1 Aldehyde, Piperidine (Knoevenagel) Step2 Pathway B: Nitro Reduction Start->Step2 H2, Pd/C or Fe/NH4Cl ProdA Benzylidene Oxindoles (Sunitinib Scaffolds) Step1->ProdA E/Z Isomerization ProdB 5-Amino-N-Boc-oxindole Step2->ProdB Intermediate ProdC 5-Amido/Ureido Oxindoles (Kinase Hinge Binders) ProdB->ProdC R-COCl or R-NCO (Coupling)

Figure 1: Divergent synthetic pathways utilizing N-Boc-5-nitrooxindole as a core scaffold.[1]

Quality Control & Validation Protocols

Upon receipt of the material, the following QC checks are mandatory to ensure integrity before committing to high-value synthesis.

A. Proton NMR (¹H-NMR) Validation
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Diagnostic Peaks:

    • δ ~1.60 ppm (s, 9H): tert-Butyl (Boc) group.[1] Absence indicates deprotection.[1]

    • δ ~3.70 ppm (s, 2H): C3-Methylene protons.[1] Shift/splitting indicates ring opening or oxidation.[1]

    • δ ~8.0-8.5 ppm (m, 3H): Aromatic protons (C4, C6, C7).[1]

B. Storage & Stability[1]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if the seal is broken.[1]

  • Warning: The Boc group is acid-labile.[1] Avoid exposure to acidic fumes (HCl, TFA) in the storage environment.[1]

Experimental Protocol: Nitro Reduction

A self-validating protocol for converting N-Boc-5-nitrooxindole to the 5-amino derivative.

  • Dissolution: Dissolve 1.0 eq (278 mg, 1 mmol) of N-Boc-5-nitrooxindole in anhydrous Methanol (10 mL).

  • Catalyst Addition: Add 10 wt% Pd/C (30 mg) under a nitrogen stream. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge with H₂ gas (balloon pressure, 1 atm) and stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]

  • Result: Yields tert-butyl 5-amino-2-oxoindoline-1-carboxylate as an off-white solid, ready for immediate coupling without column chromatography.

References
  • MilliporeSigma (Merck KGaA). Product Specification: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS 1799838-87-1).[1] Retrieved from [1]

  • BLD Pharmatech. Product Analysis: BD01468547.[1] Retrieved from [1]

  • Fluorochem. Chemical Data Sheet: F868514.[1] Retrieved from [1]

  • Velavalapalli, V. M., et al. (2024). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors.[1][2] ACS Omega.[1] Retrieved from [1]

  • Jiang, R., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][3] Retrieved from [1]

Sources

A Technical Guide to the Medicinal Chemistry of 5-Nitrooxindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group at the 5-position of this scaffold profoundly influences its electronic properties and biological activity, giving rise to a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the literature on 5-nitrooxindole derivatives, with a primary focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Oxindole Scaffold: A Foundation for Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] The oxindole (or 2-indolinone) core, a close structural relative, is a particularly valuable scaffold for developing kinase inhibitors and other targeted therapies.[2][3][4] Several FDA-approved drugs, including Sunitinib (for renal cell carcinoma) and Nintedanib (for idiopathic pulmonary fibrosis), feature the oxindole moiety, highlighting its clinical significance.[2]

The strategic placement of a 5-nitro group serves as a powerful chemical modulator. This strongly electron-withdrawing group can enhance the compound's interaction with biological targets and is often a key feature for specific mechanisms of action, such as the generation of reactive oxygen species (ROS) under reductive conditions.[5][6] This guide will explore how this specific substitution unlocks a range of potent biological activities.

Anticancer Activity: A Multi-pronged Assault on Malignancy

5-Nitrooxindole derivatives have demonstrated significant promise as anticancer agents, operating through several distinct and sometimes synergistic mechanisms.[7]

Mechanisms of Action

A primary and well-documented mechanism of action for many 5-nitroindole and 5-nitrooxindole derivatives is the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[8] The c-Myc transcription factor is overexpressed in up to 80% of human cancers, making it a prime therapeutic target.[7] By binding to and stabilizing the G4 DNA structure, these compounds inhibit the transcription of the c-Myc gene.[8] This leads to the downregulation of c-Myc protein expression, which in turn disrupts the cell cycle, induces cell cycle arrest (often in the G1 phase), and triggers apoptosis.[9][10]

// Nodes Compound [label="5-Nitrooxindole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G4 [label="c-Myc Promoter\nG-Quadruplex (G4)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="c-Myc Gene\nTranscription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mRNA [label="c-Myc mRNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="Translation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein [label="c-Myc Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Compound -> G4 [label=" Binds & Stabilizes"]; G4 -> Transcription [label=" Inhibits", arrowhead=tee]; Transcription -> mRNA; mRNA -> Translation; Translation -> Protein; Protein -> Proliferation [label=" Promotes"]; Transcription -> Arrest [style=invis]; // for layout Protein -> Arrest [label=" Downregulation Leads To", style=dashed, color="#5F6368"]; } Caption: c-Myc Downregulation Pathway.[8]

The nitroaromatic nature of these compounds is crucial for another key anticancer mechanism: the induction of intracellular ROS.[7][9] The nitro group can undergo bioreduction within the cell, a process catalyzed by nitroreductase enzymes, to form radical anions and other reactive species.[5][6] This surge in ROS creates a state of oxidative stress that cancer cells, often with their compromised antioxidant defenses, cannot withstand. The result is damage to cellular components, including DNA and mitochondria, ultimately culminating in apoptotic cell death.[8] This dual action of c-Myc downregulation and ROS induction creates a powerful synergistic effect against cancer cells.[8]

// Nodes Compound [label="5-Nitrooxindole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Cancer Cell", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Bioreduction\n(Nitroreductases)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased Intracellular\nReactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Damage [label="Cellular Damage\n(DNA, Mitochondria)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Cell; Cell -> Reduction; Reduction -> ROS; ROS -> Stress; Stress -> Damage; Damage -> Apoptosis; } Caption: ROS-Induced Apoptosis Pathway.[8]

The oxindole scaffold is a well-established "kinase hinge-binder".[3] Derivatives can be designed to target the ATP-binding site of various protein kinases. While much of the research on 5-nitro derivatives has focused on G4-quadruplexes, related substituted oxindoles have been developed as potent inhibitors of kinases like Bruton's tyrosine kinase (BTK), a target in B-cell malignancies.[2][11] This suggests that 5-nitrooxindoles could be engineered as multi-target agents, simultaneously inhibiting key signaling kinases and inducing oxidative stress.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided critical insights for optimizing the anticancer potency of this class of compounds.

  • The 5-Nitro Group : This is often critical for activity. Studies comparing 5-nitroindoles with 5-aminoindoles found that both can bind to G4 DNA, but the 5-nitro derivatives often exhibit potent antiproliferative effects.[10]

  • Substituents at N1 : Modification at the indole nitrogen (N1 position) plays a significant role in G4 binding affinity.[10] Attaching side chains, such as morpholinomethyl or piperidinomethyl groups, has been shown to enhance cytotoxic activity.[12]

  • Substituents at C3 : The C3 position is a key vector for modification. The introduction of thiosemicarbazone moieties at this position has yielded compounds with marked cytotoxic effects against various cancer cell lines.[12]

Data Summary: In Vitro Anticancer Efficacy

The following table summarizes the in vitro efficacy of representative 5-nitroindole and 5-nitrooxindole derivatives against various human cancer cell lines.

Compound ClassDerivative ExampleCell LineActivity MetricValueReference
Pyrrolidine-substituted 5-nitroindoleCompound 5 HeLa (Cervical)IC₅₀5.08 ± 0.91 µM[7][10]
Pyrrolidine-substituted 5-nitroindoleCompound 7 HeLa (Cervical)IC₅₀5.89 ± 0.73 µM[7][10]
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazoneCompound 4l HOP-62 (NSCLC)log₁₀GI₅₀< -8.00[12]
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazoneCompound 4l HL-60(TB) (Leukemia)log₁₀GI₅₀-6.30[12]
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazoneCompound 4l MOLT-4 (Leukemia)log₁₀GI₅₀-6.18[12]

Antimicrobial and Antiparasitic Applications

The mechanism of nitro group reduction is not exclusive to anticancer activity; it is a well-established principle in antimicrobial and antiparasitic drug action.[5]

Mechanism of Action: Reductive Activation

Similar to their anticancer effects, the antimicrobial activity of 5-nitro-heterocycles relies on the enzymatic reduction of the nitro group within the pathogen.[5][13] This process, catalyzed by microbial nitroreductases, generates toxic intermediates and free radicals that damage microbial DNA, proteins, and other essential biomolecules, leading to cell death.[5][6] This mechanism is central to the activity of established drugs like metronidazole (a 5-nitroimidazole) and nifurtimox.[5][14]

Spectrum of Activity
  • Antibacterial : Studies on 5-nitro-3-phenyliminoindol-2(3H)-ones have shown growth inhibition primarily against Gram-positive bacteria, with little to no activity against Gram-negative strains.[15] Other related 5-nitrofuran derivatives have demonstrated good activity against Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis.[16]

  • Antiparasitic : 5-nitroindazole derivatives, which are structurally related to 5-nitroindoles, have shown remarkable in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14][17] The mechanism is believed to be related to the production of reduced species from the nitro moiety.[14]

Anti-inflammatory Potential

The oxindole scaffold is also found in compounds with anti-inflammatory properties. While direct studies on 5-nitrooxindoles are less common in this area, related structures provide a strong rationale for their investigation.

Modulation of Inflammatory Pathways

Inflammation is a complex process often mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[18][19]

  • COX/LOX Inhibition : Numerous oxindole derivatives have been synthesized and evaluated as dual COX/5-LOX inhibitors, a strategy aimed at producing potent anti-inflammatory effects with potentially better gastric safety profiles than traditional NSAIDs.[18]

  • Antioxidant Effects : The inflammation process generates high levels of ROS.[19] The potential for 5-nitrooxindoles to modulate cellular redox status suggests they could also act as anti-inflammatory agents by quenching or managing these damaging species, a property seen in nitroxide-conjugated NSAIDs.[20] Furthermore, related compounds like 5-fluoro-2-oxindole have demonstrated anti-inflammatory effects by increasing the expression of antioxidant enzymes like heme oxygenase 1 (HO-1).[21]

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies are paramount. Below are representative protocols for the synthesis and biological evaluation of 5-nitrooxindole derivatives, based on published literature.

General Synthesis of a Pyrrolidine-Substituted 5-Nitrooxindole

This protocol describes a general method for synthesizing pyrrolidine-substituted 5-nitroindoles, which can be further modified to produce oxindole derivatives.[8]

// Nodes Start [label="Start:\n5-Nitroindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Alkylation\n(e.g., 1-bromo-3-chloropropane, K₂CO₃, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate:\nN-alkylated 5-nitroindole", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Nucleophilic Substitution\n(e.g., Pyrrolidine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Product:\nPyrrolidine-substituted\n5-nitroindole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Silica Gel Chromatography)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Product; Product -> Purification; } Caption: General Synthetic Workflow.

Step-by-Step Methodology:

  • Alkylation of 5-nitroindole : To a solution of 5-nitroindole in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and an alkylating agent (e.g., 1-bromo-3-chloropropane).

  • Stir the mixture at room temperature for a specified time (e.g., 12-24 hours) to allow for the N-alkylation of the indole ring.

  • Nucleophilic Substitution : Add the desired amine (e.g., pyrrolidine) to the reaction mixture.

  • Heat the reaction to facilitate the substitution of the terminal halide with the amine.

  • Work-up and Purification : After the reaction is complete, perform an aqueous work-up by extracting the product into an organic solvent like dichloromethane (DCM).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using silica gel column chromatography to obtain the final compound.

In Vitro Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

This is a common method for evaluating the antiproliferative effects of compounds on cancer cell lines.[12]

Step-by-Step Methodology:

  • Cell Plating : Seed cells from a human tumor cell line (e.g., HOP-62, HL-60) into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Addition : Add the test compounds (e.g., 5-nitrooxindole derivatives) at a minimum of five different concentrations in 10-fold dilutions.

  • Incubation : Incubate the plates for 48 hours to allow the compounds to exert their effects.

  • Cell Fixation : Discard the supernatant and fix the adherent cells with cold trichloroacetic acid (TCA).

  • Staining : Wash the plates with water and stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

  • Washing : Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization and Measurement : Solubilize the protein-bound dye with a 10 mM Tris base solution. Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a plate reader.

  • Data Analysis : Calculate the GI₅₀ (Growth Inhibition 50%) value, which is the concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a standard animal model for assessing the acute anti-inflammatory activity of new compounds.[18][20]

Step-by-Step Methodology:

  • Animal Acclimatization : Use male Wistar rats or C57BL/6 mice, acclimatized to laboratory conditions.

  • Compound Administration : Administer the test compound (suspended in a vehicle like 1% methylcellulose) orally (gavage) at various doses (e.g., 1, 5, 10 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard NSAID like indomethacin.

  • Inflammation Induction : After a set time (e.g., 60 minutes) post-compound administration, inject a small volume (e.g., 50 µL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement : Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., every hour for 3-6 hours).

  • Data Analysis : Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Conclusion and Future Perspectives

The 5-nitrooxindole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The literature clearly demonstrates its potential in oncology through dual mechanisms of G4-quadruplex stabilization and ROS induction. Furthermore, emerging evidence points to valuable applications in treating infectious and inflammatory diseases.

Future research should focus on several key areas:

  • Target Selectivity : Further structural modifications could enhance selectivity for specific kinase targets or G4 structures, potentially reducing off-target effects.

  • Pharmacokinetic Optimization : Efforts to improve the drug-like properties (solubility, metabolic stability, oral bioavailability) of lead compounds are crucial for clinical translation.

  • Combination Therapies : Given their unique mechanisms, 5-nitrooxindole derivatives should be explored in combination with existing chemotherapies, targeted agents, or immunotherapies to overcome drug resistance and improve patient outcomes.

By building on the solid foundation of existing research, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link][9]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link][10]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with. Wiley Online Library. Available at: [Link][7]

  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. PubMed. Available at: [Link][12]

  • Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Dock. ChemRxiv. Available at: [Link][2]

  • Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells. PMC. Available at: [Link][20]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available at: [Link][22]

  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PMC. Available at: [Link][18]

  • Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases. PubMed. Available at: [Link][15]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link][13]

  • Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynam. ACS Publications. Available at: [Link][11]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link][5]

  • Studies of Structure−Activity Relationship of Nitroxide Free Radicals and Their Precursors as Modifiers Against Oxidative Damage. Scilit. Available at: [Link][23]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. Available at: [Link][24]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Bentham Science. Available at: [Link][25]

  • Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. Amanote Research. Available at: [Link][26]

  • New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. PubMed. Available at: [Link][14]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link][6]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Available at: [Link][17]

  • Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. PubMed. Available at: [Link][16]

  • 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. Available at: [Link][27]

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. Available at: [Link][28]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link][3]

  • Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Academy of Sciences. Available at: [Link][29]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmaceutical Sciences and Research. Available at: [Link][4]

  • The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during... PubMed. Available at: [Link][21]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. Available at: [Link][30]

  • A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. Available at: [Link][31]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI. Available at: [Link][32]

  • Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. Available at: [Link][33]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. Available at: [Link][19]

Sources

Methodological & Application

Synthesis of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate from 5-nitrooxindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Executive Summary

This guide details the optimized protocol for synthesizing tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1) from 5-nitrooxindole. This intermediate is a critical scaffold in the development of kinase inhibitors and antitubercular agents.[1]

The synthesis utilizes a DMAP-catalyzed nucleophilic substitution strategy. Unlike indole protection, oxindole protection requires careful control to prevent C-acylation at the C3 position.[1] The electron-withdrawing nitro group at C5 increases the acidity of the N1-proton (




10-11), allowing for the use of mild organic bases (TEA/DIPEA) rather than hazardous metal hydrides (NaH), thereby enhancing safety and regioselectivity.[1]

Reaction Scheme & Mechanism

Chemical Transformation:



Mechanistic Insight: The reaction relies on the "Steglich-type" acyl transfer mechanism.

  • Activation: DMAP attacks di-tert-butyl dicarbonate (

    
    ) to form a highly reactive N-acylpyridinium salt.[1]
    
  • Deprotonation: Triethylamine (TEA) deprotonates the oxindole nitrogen. The nitro group stabilizes the resulting anion via resonance, making the N1 position the primary nucleophile.

  • Transfer: The oxindole anion attacks the activated Boc-DMAP complex, regenerating DMAP and yielding the product.[1]

ReactionMechanism DMAP DMAP (Catalyst) Activated [Boc-DMAP]+ (Activated Species) DMAP->Activated Attacks Boc2O Boc2O (Reagent) Boc2O->Activated Product N-Boc Product (Target) Activated->Product Acyl Transfer Oxindole 5-Nitrooxindole (Substrate) Anion Oxindole Anion (Nucleophile) Oxindole->Anion TEA Deprotonates Anion->Product Attacks Activated Species Product->DMAP Regenerates

Caption: DMAP-catalyzed acyl transfer cycle ensuring N1-selectivity over C3-acylation.

Experimental Protocol

Safety Warning: 5-Nitrooxindole is a nitro-aromatic compound; handle with care.[1]


 generates 

gas; ensure proper venting.
Materials Checklist
ReagentEquiv.RoleNotes
5-Nitrooxindole 1.0SubstrateDry thoroughly before use.[1]
Di-tert-butyl dicarbonate 1.2 - 1.5ReagentMelt if solid (mp ~23°C).[1]
DMAP 0.1 (10 mol%)CatalystCrucial for rate acceleration.
Triethylamine (TEA) 1.2BaseNeutralizes protons; drives equilibrium.
Dichloromethane (DCM) Solvent0.2 M Conc.Anhydrous preferred.[1]
Step-by-Step Procedure

1. Preparation:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cool the flask to room temperature under a stream of nitrogen.

2. Solubilization:

  • Charge the flask with 5-nitrooxindole (1.0 equiv) and DMAP (0.1 equiv).[1]

  • Add anhydrous DCM (approx. 5 mL per mmol of substrate).

  • Note: Nitrooxindoles have poor solubility. The suspension will clear as the reaction progresses and the lipophilic Boc group is attached.

3. Activation & Addition:

  • Add Triethylamine (1.2 equiv) dropwise via syringe. Stir for 5 minutes.

  • Cool the mixture to 0°C (ice bath) to minimize potential exothermic runaway and C3-side reactions.

  • Add

    
      (1.2 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.
    

4. Reaction:

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 3–6 hours .

  • Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (polar, low

    
    ) should disappear, replaced by a less polar spot (high 
    
    
    
    , Product).

5. Workup:

  • Quench the reaction with 1M HCl (or 10% Citric Acid) to neutralize TEA and DMAP. Caution: Gas evolution (

    
    ).
    
  • Separate the organic layer.[2][3][4][5]

  • Extract the aqueous layer twice with DCM.

  • Wash combined organics with Saturated

    
      (to remove excess acid) and Brine .
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

6. Purification:

  • The crude residue is often pure enough for use.[1]

  • If purification is needed, recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (Gradient: 0%

    
     20% EtOAc in Hexane).
    

Process Workflow & Logic

Workflow Start Start: Dry 5-Nitrooxindole Mix Suspend in DCM + DMAP (0.1 eq) Start->Mix BaseAdd Add TEA (1.2 eq) (Deprotonation) Mix->BaseAdd Cool Cool to 0°C BaseAdd->Cool BocAdd Add Boc2O (1.2 eq) dropwise Cool->BocAdd Monitor Monitor TLC (3-6h) Target: High Rf Spot BocAdd->Monitor Quench Acid Wash (1M HCl) Remove DMAP/TEA Monitor->Quench Isolate Concentrate & Recrystallize Quench->Isolate

Caption: Operational workflow for the synthesis of N-Boc-5-nitrooxindole.

Characterization & Quality Control

TechniqueExpected ResultInterpretation
Appearance Yellow to pale-orange solidTypical for nitro-aromatics.[1]
1H NMR

1.60-1.65 ppm (s, 9H)
Characteristic tert-butyl singlet.
1H NMR

~8.0-8.5 ppm (aromatic)
Downfield shift of H-4/H-6 due to nitro group.
IR Spectroscopy ~1750-1780

Appearance of carbamate C=O stretch (distinct from amide C=O).[1]
TLC (

)

0.6 (Hex:EtOAc 2:1)
Significant increase vs. starting material.

Troubleshooting Table:

  • Issue: Low Yield / Incomplete Reaction.

    • Solution: Add another 0.5 equiv of

      
       and 0.1 equiv DMAP. The nitro group reduces nucleophilicity, sometimes requiring excess reagent.
      
  • Issue: C-Acylation (Product at C3).

    • Solution: Ensure temperature is kept at 0°C during addition. Use non-polar solvents (DCM) rather than polar aprotic solvents (DMF) to suppress C-alkylation.

References

  • Fluorochem. (n.d.). tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Product Page. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][5] tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. Retrieved from [1][6]

  • ResearchGate. (2012). Synthesis of the common intermediate 5. (a) TEA, DMAP, Boc2O, DCM.[7][8] Retrieved from

  • National Institutes of Health (NIH). (2024). Regioselective synthesis of 3-nitroindoles under non-acidic conditions. Retrieved from

  • CymitQuimica. (n.d.). N-Boc-5-nitroisoindoline Product Information. Retrieved from

Sources

Application Note: Protocol for the N-Boc Protection of 5-Nitrooxindole using Boc2O

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of the oxindole core is a cornerstone in the development of novel therapeutics, particularly in the synthesis of complex spirooxindoles and kinase inhibitors. The protection of the lactam nitrogen is often a mandatory step to prevent unwanted side reactions during downstream C3-alkylation or cross-coupling events[1].

The Challenge of 5-Nitrooxindole: Oxindoles possess two primary sites of nucleophilicity: the lactam nitrogen (N1) and the α-carbonyl carbon (C3). The introduction of a strongly electron-withdrawing nitro group at the C5 position significantly alters the electronic landscape of the molecule. While it increases the acidity of the lactam N-H (facilitating deprotonation), it simultaneously reduces the nucleophilicity of the resulting nitrogen anion.

Causality of Experimental Choices:

  • Why DMAP? Direct reaction of 5-nitrooxindole with di-tert-butyl dicarbonate (Boc2O) is notoriously sluggish due to the attenuated nucleophilicity of the N1 position. 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst. It attacks Boc2O to generate a highly electrophilic N-Boc-pyridinium intermediate, effectively bypassing the kinetic barrier of the direct reaction[2].

  • Why Triethylamine (Et3N)? While DMAP can act as a base, using it in stoichiometric amounts is economically and practically inefficient. A secondary base like Et3N is employed to deprotonate the acidic N-H of the oxindole, allowing the catalytic cycle of DMAP to proceed seamlessly.

  • Why 0 °C Addition? Boc2O can decompose into tert-butanol and carbon dioxide rapidly if subjected to localized heating. Dropwise addition at 0 °C controls the exothermic formation of the N-Boc-pyridinium intermediate and suppresses unwanted C3-acylation or O-acylation side reactions.

Mechanism Boc2O Boc2O Intermediate N-Boc-pyridinium Active Intermediate Boc2O->Intermediate + DMAP - CO2, - t-BuOH DMAP DMAP Catalyst DMAP->Intermediate Product N-Boc-5-nitrooxindole Target Product Intermediate->Product N-Attack by Oxindole Anion Oxindole 5-Nitrooxindole (N-H Lactam) Oxindole->Product Base (Et3N) Deprotonation

Mechanistic pathway of DMAP-catalyzed N-Boc protection of 5-nitrooxindole.

Reagents and Materials

The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis of tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1).

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
5-Nitrooxindole 178.151.01.78 g-Substrate
Boc2O 218.251.22.62 g (2.76 mL)0.95Electrophile
DMAP 122.170.1122 mg-Catalyst
Triethylamine (Et3N) 101.191.21.21 g (1.67 mL)0.726Base
Tetrahydrofuran (THF) 72.11-35 mL0.889Solvent

Note: Ensure THF is strictly anhydrous to prevent the premature hydrolysis of Boc2O into tert-butanol and CO2.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Each step includes observable checkpoints to ensure the reaction is proceeding as intended.

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Loading: Add 5-nitrooxindole (1.78 g, 10.0 mmol) and DMAP (122 mg, 1.0 mmol) to the flask.

  • Solvation: Inject anhydrous THF (30 mL) followed by Et3N (1.67 mL, 12.0 mmol). Stir the mixture to achieve a homogeneous solution or fine suspension.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Phase 2: Activation and Coupling
  • Reagent Addition: In a separate dry vial, dissolve Boc2O (2.76 mL, 12.0 mmol) in anhydrous THF (5 mL). Using a syringe pump or dropping funnel, add this solution dropwise to the main reaction flask over 15 minutes.

    • Validation Checkpoint: Mild effervescence (CO2 gas evolution) may be observed. The solution may undergo a slight color change (typically darkening to a deep yellow/orange) indicating the formation of the active intermediate[2].

  • Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to ambient room temperature (20–25 °C).

  • Monitoring: Stir the reaction for 2 to 4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexanes (1:2 v/v) solvent system.

    • Validation Checkpoint: The starting material (5-nitrooxindole) is highly polar and will have a lower Rf value. The N-Boc protected product will elute significantly higher (Rf ~0.6) and will be visible under UV light (254 nm).

Phase 3: Quench and Workup
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH4Cl) to neutralize the basic environment.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing (Critical Step): Wash the combined organic layers sequentially with:

    • 0.1 M HCl (20 mL) – Causality: This selectively protonates and removes residual DMAP and Et3N into the aqueous phase.

    • Saturated aqueous NaHCO3 (20 mL) – Causality: Neutralizes any remaining acid.

    • Brine (20 mL) – Causality: Removes bulk water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 20% EtOAc in Hexanes).

  • Isolation: Pool the product-containing fractions and concentrate in vacuo to afford tert-butyl 5-nitro-2-oxoindoline-1-carboxylate as a solid.

Workflow S1 1. Preparation Mix 5-nitrooxindole, DMAP, Et3N in THF S2 2. Reagent Addition Dropwise addition of Boc2O at 0 °C S1->S2 S3 3. Reaction Stir at RT for 2-4 hours (TLC monitoring) S2->S3 S4 4. Workup Quench with NH4Cl, extract with EtOAc, acid wash S3->S4 S5 5. Purification Flash chromatography or recrystallization S4->S5

Step-by-step experimental workflow for the synthesis of N-Boc-5-nitrooxindole.

Analytical Data & Expected Results

Successful execution of this protocol should yield the target compound with >95% purity. The expected analytical profile is as follows:

  • Chemical Name: tert-butyl 5-nitro-2-oxoindoline-1-carboxylate

  • CAS Number: 1799838-87-1[3]

  • Molecular Formula: C13H14N2O5

  • Physical Appearance: Tan to white crystalline powder.

  • 1H NMR (CDCl3, 400 MHz) Signatures: Look for the massive singlet integrating to 9 protons at ~1.65 ppm corresponding to the tert-butyl group. The C3 methylene protons typically appear as a singlet around 3.7-3.8 ppm (if not enolized). The aromatic region will show a characteristic ABC or AMX spin system shifted downfield due to the nitro group.

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC indicates unreacted starting material after 4 hours, the Boc2O may have degraded. Add an additional 0.5 equivalents of Boc2O and 0.05 equivalents of DMAP, and stir for another 2 hours.

  • Formation of C-Boc Byproducts: If multiple higher-running spots are observed, the base may be too strong, or the temperature was not adequately controlled during addition, leading to C3-acylation. Ensure strict adherence to the 0 °C addition protocol and avoid stronger bases like NaH or LDA for this specific transformation.

  • Persistent DMAP Contamination: DMAP can sometimes co-elute during chromatography. Ensure the 0.1 M HCl wash during the workup phase is thorough. If DMAP persists in the NMR spectrum (distinct aromatic doublets at ~6.5 and ~8.2 ppm, and a dimethylamino singlet at ~3.0 ppm), re-dissolve the product in EtOAc and repeat the acid wash.

References

  • Dalpozzo, R., & Bartoli, G. (2013).
  • Wang, Y., et al. (2021). An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. National Institutes of Health (NIH) / PMC.
  • MilliporeSigma. tert-butyl 5-nitro-2-oxoindoline-1-carboxylate | 1799838-87-1.
  • Fluorochem. tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS 1799838-87-1).

Sources

Application Note: Catalytic Hydrogenation of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and process chemists. It synthesizes established catalytic hydrogenation methodologies with specific considerations for the tert-butyl 5-nitro-2-oxoindoline-1-carboxylate scaffold.

Executive Summary

Key Advantages:

  • Chemoselectivity: Zero deprotection of the

    
    -1 Boc group.
    
  • Scalability: Protocol adaptable from milligram to multigram scales.

  • Workup Efficiency: Filtration-based isolation minimizes product degradation.

Reaction Engineering & Mechanistic Insight

Chemical Transformation

The reduction proceeds via the nitro-to-amine pathway. The challenge lies in preventing the accumulation of the hydroxylamine intermediate (


), which can occur under insufficient hydrogen pressure or catalyst deactivation.
  • Substrate: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (MW: ~278.26 g/mol )

  • Product: tert-butyl 5-amino-2-oxoindoline-1-carboxylate (MW: ~248.28 g/mol )

  • By-products:

    
     (2 equivalents)
    
Critical Parameters
ParameterRecommendationRationale
Catalyst 10% Pd/C (50% wet)"Wet" catalyst reduces pyrophoric risk. 10% loading ensures rapid turnover, minimizing hydroxylamine buildup.
Solvent Methanol (MeOH) or Ethanol (EtOH)Polar protic solvents facilitate hydrogen transfer. Anhydrous grade is preferred to prevent hydrolysis, though the Boc group is generally stable in neutral alcohols.

Pressure
1 atm (Balloon) to 3 bar1 atm is sufficient for <1g scales. Higher pressure (3 bar) is recommended for >5g to overcome mass transfer limitations.
Temperature Ambient (20–25 °C)Elevated temperatures (>50 °C) increase the risk of thermal Boc-cleavage or lactam ring opening.
Mechanistic Pathway & Workflow

The following diagram illustrates the stepwise reduction pathway and the operational workflow.

G subst Substrate (5-Nitro-N-Boc-oxindole) step1 1. Dissolution (MeOH/EtOH) subst->step1 inter1 Intermediate (Nitroso -> Hydroxylamine) prod Product (5-Amino-N-Boc-oxindole) inter1->prod Reduction step2 2. Cat. Addition (10% Pd/C) step1->step2 step3 3. Hydrogenation (H2, 1 atm, RT) step2->step3 step3->inter1 Transient step4 4. Filtration (Celite Pad) step3->step4 Complete Conversion step5 5. Concentration (Rotavap <40°C) step4->step5 step5->prod

Figure 1: Reaction mechanism and operational workflow for the hydrogenation of 5-nitro-oxindole.

Detailed Experimental Protocol

Materials & Reagents[2][3][4]
  • Substrate: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type or equivalent). Load: 10 wt% relative to substrate mass.

  • Solvent: Methanol (HPLC grade). Conc: 0.1 M – 0.2 M.

  • Gas: Hydrogen gas (balloon or cylinder).

  • Filtration: Celite® 545 filter aid.

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Weigh 1.0 g (3.59 mmol) of tert-butyl 5-nitro-2-oxoindoline-1-carboxylate into a clean, dry Single-Neck Round Bottom Flask (RBF).

  • Add 36 mL of Methanol (0.1 M concentration). Stir until the solid is fully dissolved or creates a fine suspension.

  • Safety Check: Ensure the flask is flushed with Nitrogen (

    
    ) or Argon to remove oxygen before adding the catalyst.
    

Step 2: Catalyst Addition

  • Carefully add 100 mg of 10% Pd/C (wet) to the flask.

    • Note: Add the catalyst gently to the side of the flask or as a slurry in water/solvent if dry catalyst is used, to prevent sparking.

Step 3: Hydrogenation

  • Seal the flask with a rubber septum.

  • Purge Cycle: Insert a needle connected to a vacuum line to evacuate the headspace, then backfill with Hydrogen (

    
    ) from a balloon. Repeat this cycle 3 times.
    
  • Leave the reaction stirring vigorously under the

    
     balloon atmosphere at Room Temperature (25 °C).
    
    • Tip: Vigorously stirring is critical for heterogeneous catalysis to ensure

      
       saturation in the solvent.
      

Step 4: Monitoring

  • Monitor reaction progress by TLC or LC-MS after 2 hours.

    • TLC Eluent: 50% Ethyl Acetate / 50% Hexanes.

    • Observation: The starting material (Nitro) is typically less polar (higher

      
      ) than the product (Amine). The amine may streak slightly on silica.
      
    • Target: Disappearance of the nitro peak (m/z ~279, often invisible in positive mode or seen as fragment) and appearance of the amine peak (m/z ~249

      
      ).
      

Step 5: Workup

  • Once complete (typically 3–6 hours), flush the system with Nitrogen to remove excess Hydrogen.

  • Prepare a sintered glass funnel with a 1-inch pad of Celite 545 .

  • Filter the reaction mixture through the Celite pad to remove the Pd/C.

  • Rinse the filter cake with 20 mL of Methanol to recover entrained product.

    • Caution: Do not suck the Pd/C filter cake completely dry if using dry catalyst, as it can be pyrophoric. Keep it wet with solvent/water.

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure (Rotavap) at 35–40 °C .

  • The product, tert-butyl 5-amino-2-oxoindoline-1-carboxylate, is typically obtained as an off-white to pale yellow solid.

  • Storage: Store under inert gas at -20 °C. Anilines are prone to oxidation (browning) upon extended air exposure.

Analytical Validation

Expected Data
  • LC-MS (ESI+): Major peak at m/z = 249.1

    
    . Fragment at m/z = 193.1 (Loss of t-Butyl) or 149.1 (Loss of Boc) may be observed depending on cone voltage.
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~7.6 ppm (d, 1H, H-7 of oxindole)
      
    • 
       ~6.5 ppm (m, 2H, H-4 and H-6)
      
    • 
       ~4.9 ppm (br s, 2H, 
      
      
      
      ) – Diagnostic shift from Nitro
    • 
       ~3.6 ppm (s, 2H, 
      
      
      
      of lactam)
    • 
       ~1.5 ppm (s, 9H, Boc 
      
      
      
      -Bu)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst poisoning or poor ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

mass transfer.
Increase stirring speed. Purge and refill

balloon. Add fresh catalyst (10% w/w).
Hydroxylamine Intermediate Reaction stopped too early.Continue hydrogenation. Hydroxylamines reduce slower than the initial nitro group.
Loss of Boc Group Solvent acidity or high temperature.Ensure solvent is neutral. Keep temperature <30 °C. Avoid using acetic acid as a co-solvent.
Product Discoloration Oxidation of the aniline.Perform workup rapidly. Store under Argon. Recrystallize from EtOAc/Hexanes if necessary.

Safety & Compliance

  • Hydrogen Gas: Highly flammable. Ensure all ignition sources are removed. Work in a well-ventilated fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container for heavy metal waste, kept wet.

  • Chemical Handling: Wear standard PPE (gloves, goggles, lab coat). The nitro-precursor and amine product should be treated as potential irritants.

References

  • General Procedure for Nitro Reduction in Presence of Boc: Context: Synthesis of tert-butyl 5-aminoisoindoline-2-carboxyl
  • Boc Stability under Hydrogenation

    • Context: Confirmation of Boc stability towards Pd/C catalytic hydrogen
    • Source: Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Alternative Hydrogen Sources (Transfer Hydrogenation)

    • Context: Use of Ammonium Form
    • Source: MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

Sources

Application Note: Advanced C-3 Alkylation Protocols for tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Reactivity Profile

The functionalization of the C-3 position of oxindoles is a cornerstone transformation in medicinal chemistry, providing direct access to 3,3-disubstituted and spirocyclic frameworks commonly found in bioactive natural products and pharmaceuticals[1]. Among the various oxindole derivatives, tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (N-Boc-5-nitrooxindole) stands out as a highly privileged, synthetically versatile substrate.

As an Application Scientist, it is crucial to understand the causality behind this substrate's reactivity before initiating any workflow:

  • The 5-Nitro Effect (Thermodynamic Acidity): The strongly electron-withdrawing 5-nitro group (via both inductive and resonance effects) drastically lowers the pKa of the C-3 methylene protons. While an unsubstituted oxindole has a pKa of ~15, the 5-nitro derivative drops into the 9–11 range. This allows for enolate generation using remarkably mild bases, preventing substrate degradation.

  • The N-Boc Effect (Regio- and Stereocontrol): The tert-butoxycarbonyl (Boc) group serves a dual mandate. First, it completely suppresses N-alkylation, forcing electrophiles to react exclusively at the C-3 carbon[2]. Second, its significant steric bulk is a critical control element in asymmetric catalysis, forcing incoming electrophiles into a predictable trajectory to ensure high enantiomeric excess (ee).

Reactivity Substrate N-Boc-5-nitrooxindole (C-3 Proton pKa ~9-11) Enolate Soft Enolate Intermediate (N-Boc directs to C-3) Substrate->Enolate Deprotonation Base Mild Base (K2CO3, Cs2CO3) Base->Enolate Product C-3 Alkylated Product (Quaternary/Tertiary Center) Enolate->Product Nucleophilic Attack Electrophile Electrophile (R-X, Michael Acceptor) Electrophile->Product

Fig 1: Base-mediated enolate formation and C-3 alkylation pathway.

Methodology 1: Achiral Base-Mediated Direct Alkylation

Scientific Rationale: Because the C-3 protons are highly acidic, strong bases (like NaH, LDA, or LiHMDS) are not only unnecessary but detrimental, often leading to Boc-deprotection or ring-opening side reactions. Mild carbonate bases (


 or 

) in polar aprotic solvents efficiently generate the soft enolate[3].
Step-by-Step Protocol
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous

    
     (1.5 equiv). Stir the suspension at room temperature for 15 minutes. Self-Validation Check: The solution will transition to a deep yellow/orange hue, visually confirming enolate formation.
    
  • Electrophile Addition: Dropwise add the alkyl halide (e.g., benzyl bromide or allyl bromide, 1.2 equiv).

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) should completely disappear.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize any residual base and prevent product epimerization. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (silica gel) to yield the C-3 alkylated product.

Methodology 2: Enantioselective Organocatalytic Michael Addition

Scientific Rationale: To construct chiral quaternary or tertiary stereocenters at the C-3 position, bifunctional organocatalysts (such as cinchona-derived squaramides or thioureas) are utilized. The catalyst acts as a self-contained micro-reactor: its basic tertiary amine deprotonates the oxindole, while its hydrogen-bonding donor motif (squaramide) activates the electrophile (e.g., quinone methides or ethenesulfonyl fluoride)[2][3].

Organocatalysis Cat Chiral Bifunctional Catalyst (Squaramide/Thiourea) Complex Ternary Complex (Catalyst + Enolate + Electrophile) Cat->Complex Binds Substrates Product Enantioenriched C-3 Alkylated Oxindole Complex->Product Stereocontrolled C-C Bond Formation Activation1 H-Bonding Activation (Electrophile) Activation1->Complex Activation2 Amine Deprotonation (Oxindole Enolate) Activation2->Complex Product->Cat Catalyst Regeneration

Fig 2: Bifunctional organocatalytic activation model for asymmetric alkylation.

Step-by-Step Protocol
  • Preparation: To an oven-dried vial under a nitrogen atmosphere, add N-Boc-5-nitrooxindole (1.0 equiv, 0.1 mmol), the Michael acceptor (1.1 equiv), and the chiral squaramide catalyst (10 mol%).

  • Solvent Addition: Add anhydrous Toluene or DCM (1.0 mL) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction mixture to -20 °C to -40 °C using a cryocooler. Causality: Lower temperatures suppress background (uncatalyzed) racemic pathways, maximizing enantiomeric excess.

  • Reaction: Stir the mixture at the specified temperature for 24–48 hours until complete consumption of the oxindole is observed via TLC.

  • Direct Purification: The reaction mixture can be directly loaded onto a silica gel column without aqueous workup (which prevents emulsion formation and product loss) and eluted with a Hexanes/EtOAc gradient.

Methodology 3: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Scientific Rationale: N-Boc oxindoles are highly effective soft carbon nucleophiles in classical Tsuji–Trost chemistry[4]. The reaction relies on the oxidative addition of a Pd(0) species to an allylic carbonate, generating an electrophilic


-allyl-Pd(II) complex. The N-Boc-5-nitrooxindole enolate subsequently attacks this complex. The use of chiral phosphine ligands (such as the Trost ligand or PHOX ligands) dictates the absolute stereochemistry of the newly formed C-3 bond.
Step-by-Step Protocol
  • Catalyst Pre-activation: In a glovebox or under strict Schlenk conditions, dissolve

    
     (2.5 mol%) and the chiral ligand (5.5 mol%) in anhydrous THF (1.0 mL). Stir at room temperature for 30 minutes to ensure complete formation of the active chiral Pd(0) complex. The solution will turn from dark purple to a bright, clear yellow.
    
  • Substrate Addition: In a separate vial, dissolve N-Boc-5-nitrooxindole (1.0 equiv, 0.2 mmol) and the allylic carbonate (1.2 equiv) in THF (1.0 mL). Add a mild base (e.g.,

    
    , 1.2 equiv).
    
  • Coupling: Transfer the pre-formed catalyst solution to the substrate mixture via syringe.

  • Reaction: Stir at room temperature or mild heating (40 °C) for 12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (10 mL).

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Summary

The table below synthesizes the expected experimental outcomes across the three methodologies, providing a benchmark for process validation.

MethodologyReagents / CatalystsSolvent & TempYield RangeEnantiomeric Excess (ee)Primary Application
Direct Alkylation

, Alkyl Halide
DMF, 25 °C85 – 95%N/A (Racemic)Rapid library generation, building block synthesis
Organocatalytic Michael Squaramide (10 mol%), NitroalkeneToluene, -20 °C75 – 90%85 – 98%Synthesis of chiral 3,3-disubstituted oxindoles
Pd-Catalyzed AAA

, Chiral Ligand, Allyl Carbonate
THF, 25 °C70 – 88%80 – 95%Access to chiral homoallylic oxindole derivatives

References

The following authoritative sources ground the mechanistic claims and protocol standards detailed in this application note:

  • Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides Source: PMC (National Institutes of Health) URL:3[3]

  • General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers Source: Journal of the American Chemical Society (ACS Publications) URL:4[4]

  • Organocatalytic Enantioselective Addition of 3-Aryloxindoles to Ethenesulfonyl Fluoride Source: Organic Letters (ACS Publications) URL:2[2]

  • Synthesis of 3,3-disubstituted 2-oxindoles by deacylative alkylation and photocatalytic alkylation of olefins by zinc-sulfinates Source: Repositorio Institucional de la Universidad de Alicante (RUA) URL:1[1]

Sources

Application Note: Optimized Reaction Conditions for Aldol Condensations Using tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (commonly referred to as N-Boc-5-nitrooxindole) is a highly activated, privileged scaffold in modern drug discovery. The C3 position of this oxindole derivative is uniquely primed for carbon-carbon bond formation. This application note details the causal mechanisms and optimized protocols for two divergent pathways: the thermodynamically driven Knoevenagel-type condensation to form 3-alkylideneoxindoles, and the kinetically controlled asymmetric direct aldol reaction to generate chiral 3-hydroxyoxindoles.

Mechanistic Rationale & Substrate Profiling

The aldol condensation is a cornerstone of organic synthesis, typically proceeding via an initial nucleophilic addition followed by an E1cB dehydration under basic conditions [2]. The reactivity of tert-butyl 5-nitro-2-oxoindoline-1-carboxylate is governed by two critical functional groups:

  • The N-Boc Protecting Group: Beyond preventing unwanted N-alkylation, the electron-withdrawing nature of the carbamate increases the electrophilicity of the C2 carbonyl. In asymmetric pathways, the bulky tert-butyl group provides essential steric shielding, directing the incoming electrophile to a specific trajectory.

  • The 5-Nitro Group: Exerting strong inductive (-I) and resonance (-M) effects, the nitro group significantly lowers the pKa of the C3 protons (pKa ~10-12). This allows for rapid enolization using very mild bases. Furthermore, the resulting Knoevenagel condensation products possess lowered LUMO energy levels, making them exceptionally potent Michael acceptors for the downstream synthesis of congested spiro-cyclopentaneoxindoles [1].

Reaction Pathways Visualization

Workflow Substrate tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (Highly Acidic C3 Protons) Enolate C3-Enolate Intermediate (Stabilized by 5-NO2 & N-Boc) Substrate->Enolate Deprotonation Cond1 Aldehyde + Piperidine EtOH, 25°C Enolate->Cond1 Pathway A Cond2 Electrophile + Chiral Catalyst DCM, -20°C Enolate->Cond2 Pathway B Prod1 3-Alkylideneoxindole (Thermodynamic E1cB Product) Cond1->Prod1 Aldol + Dehydration Prod2 3-Hydroxyoxindole (Kinetic Aldol Product) Cond2->Prod2 Stereoselective Addition

Divergent aldol pathways of N-Boc-5-nitrooxindole yielding distinct therapeutic scaffolds.

Protocol A: Knoevenagel-Type Aldol Condensation (Thermodynamic Control)

Objective: Synthesis of tert-butyl (E)-3-alkylidene-5-nitro-2-oxoindoline-1-carboxylate.

Causality & Design: This protocol is designed to drive the reaction through the aldol addition intermediate directly into the E1cB dehydration phase. Ethanol is selected as a protic solvent to stabilize the leaving hydroxide/water, while room temperature provides sufficient thermal energy to overcome the dehydration activation barrier. The steric clash between the N-Boc group and the incoming substituent thermodynamically favors the (E)-alkene geometry.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 equiv, 1.0 mmol) and absolute ethanol (5.0 mL, 0.2 M).

  • Electrophile Addition: Add the target aldehyde (e.g., ethyl glyoxylate or an aromatic aldehyde) (1.2 equiv, 1.2 mmol) to the pale yellow suspension.

  • Initiation: Add piperidine (0.1 equiv, 0.1 mmol) dropwise. Note: Piperidine is chosen because its pKa is perfectly matched to deprotonate the C3 position without inducing nucleophilic cleavage of the base-sensitive Boc group.

  • Propagation: Stir the mixture openly at 25 °C for 2–4 hours.

  • Self-Validation Checkpoint: The reaction is visually self-validating. As the extended conjugated system of the 3-alkylideneoxindole forms, the solution will undergo a distinct colorimetric shift from pale yellow to a deep orange or red, followed by the precipitation of the product.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and piperidine. Dry under high vacuum to afford the pure (E)-isomer.

Protocol B: Organocatalytic Asymmetric Direct Aldol Reaction (Kinetic Control)

Objective: Synthesis of chiral 3-substituted-3-hydroxy-5-nitro-2-oxoindoline-1-carboxylates.

Causality & Design: To isolate the β-hydroxy carbonyl intermediate and prevent the thermodynamically favored E1cB dehydration, the reaction must be kinetically trapped. This is achieved by utilizing sub-zero temperatures (-20 °C) and an aprotic solvent (DCM). A bifunctional chiral thiourea catalyst is employed: its tertiary amine moiety deprotonates the C3 carbon, while the thiourea unit activates the electrophile via double hydrogen bonding, locking the transition state into a rigid chiral pocket to ensure high enantioselectivity.

Step-by-Step Methodology:

  • Preparation: In an inert argon atmosphere, dissolve tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 equiv, 0.5 mmol) and the selected chiral bifunctional thiourea catalyst (0.1 equiv, 10 mol%) in anhydrous dichloromethane (5.0 mL, 0.1 M).

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler and allow it to equilibrate to -20 °C for 15 minutes. Critical Step: Failure to maintain strict temperature control will result in spontaneous dehydration and loss of the stereocenter.

  • Electrophile Addition: Slowly add the electrophilic ketone or aldehyde (1.5 equiv, 0.75 mmol) down the side of the flask to prevent localized thermal spikes.

  • Propagation: Stir the reaction at -20 °C for 24–48 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The successful formation of the aldol adduct is validated by the appearance of a new, highly polar, UV-active spot (due to the newly formed hydroxyl group) running significantly lower than the starting oxindole.

  • Quenching & Isolation: Quench the reaction cold with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the chiral 3-hydroxyoxindole.

  • Stereochemical Validation: Confirm the enantiomeric excess (ee) via chiral stationary phase HPLC before proceeding to downstream applications.

Quantitative Data & Parameter Comparison

The following table summarizes the divergent reaction parameters and expected quantitative outcomes for the two protocols.

ParameterProtocol A: Knoevenagel CondensationProtocol B: Asymmetric Direct Aldol
Reaction Control ThermodynamicKinetic
Catalyst / Base Piperidine (Achiral, 10 mol%)Bifunctional Thiourea (Chiral, 10 mol%)
Solvent Environment Ethanol (Protic)Dichloromethane (Aprotic, Anhydrous)
Temperature 25 °C (Room Temperature)-20 °C
Reaction Time 2 - 4 hours24 - 48 hours
Major Product 3-Alkylideneoxindole3-Substituted-3-hydroxyoxindole
Typical Yield 85 - 95%75 - 88%
Selectivity Metric >95:5 (E/Z ratio)>90% ee (Enantiomeric excess)

References

  • Asymmetric Synthesis of Congested Spiro-cyclopentaneoxindoles via an Organocatalytic Cascade Reaction The Journal of Organic Chemistry URL:[Link]

  • An Introduction to Aldol Condensation AZoM (Materials Science) URL:[Link]

Using tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Leveraging tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate as a Versatile Scaffold in Modern Drug Discovery

Abstract

The 2-oxoindoline (oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved pharmaceuticals. This guide focuses on a particularly strategic starting material: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate . We will explore its intrinsic chemical features that make it an exceptional platform for library synthesis and lead optimization. This document provides a detailed examination of its key synthetic transformations, complete with field-tested protocols, and discusses its application in developing novel therapeutics, particularly in oncology and anti-inflammatory research.

Introduction: The Strategic Value of the Scaffold

The utility of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in drug discovery stems from the orthogonal reactivity of its three key functional components:

  • The 2-Oxoindoline Core: This heterocyclic system is a cornerstone of many kinase inhibitors and other targeted therapies. Its rigid structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, facilitating precise interactions with biological targets.

  • The 5-Nitro Group: This powerful electron-withdrawing group serves two purposes. Firstly, it can act as a key pharmacophore, participating in hydrogen bonding or undergoing bioreduction in hypoxic environments, a characteristic of many solid tumors.[1] Secondly, and more critically for scaffold-based discovery, it is a versatile synthetic handle that can be readily reduced to a primary amine. This amine then serves as a key point for diversification.

  • The N-Boc (tert-Butoxycarbonyl) Group: This protecting group effectively masks the reactivity of the indoline nitrogen. Its stability to a wide range of reaction conditions, coupled with its susceptibility to clean removal under acidic conditions, allows for precise, stepwise chemical modifications at other positions of the scaffold first.[2] Once removed, the nitrogen can be functionalized to further explore the chemical space.

These features enable a logical and powerful drug discovery workflow, allowing researchers to systematically build molecular complexity and generate diverse libraries of compounds for biological screening.

Physicochemical Properties

A summary of the key properties of the title compound is presented below.

PropertyValue
CAS Number 1799838-87-1[3]
Molecular Formula C₁₃H₁₄N₂O₅
Molecular Weight 278.26 g/mol [3]
Appearance Tan Powder
Storage Store at 0-8 °C, sealed in dry conditions.
Purity Typically ≥95%

Strategic Workflow for Library Development

The core strategy for using this scaffold involves a series of controlled chemical transformations to generate a library of diverse analogs. The general workflow is designed to first modify the core at the 5-position and then, if desired, at the 1-position, maximizing the structural diversity achievable from a single starting material.

G A Scaffold tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate B Step 1: Nitro Group Reduction (e.g., SnCl₂, Pd/C) A->B C Intermediate A tert-Butyl 5-amino-2-oxoindoline-1-carboxylate B->C D Step 2: Diversification (Acylation, Sulfonylation, Alkylation, etc.) C->D E Library 1 N-Boc Protected Analogs D->E F Step 3: N-Boc Deprotection (e.g., TFA) E->F J Biological Screening E->J Screening G Library 2 N-H Free Analogs F->G H Step 4: N-Functionalization (Alkylation, Arylation) G->H G->J Screening I Library 3 N-Substituted Analogs H->I I->J Screening

Figure 1: General workflow for drug discovery using the title scaffold.

Core Application Protocols

The following protocols detail the essential transformations for modifying the tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate scaffold. These methods are robust and have been validated across numerous research applications.

Protocol 1: Reduction of the 5-Nitro Group to a 5-Amino Group

The conversion of the nitro group to an amine is the most critical step for enabling diversification. The choice of method depends on the presence of other sensitive functional groups in the molecule. Catalytic hydrogenation is often preferred for its clean reaction profile, while chemical reduction using reagents like stannous chloride (SnCl₂) is a reliable alternative that tolerates a wider range of functionalities.[4][5]

  • Expertise & Causality: This method uses heterogeneous palladium on carbon (Pd/C) to catalyze the addition of hydrogen across the nitro group's N-O bonds, ultimately yielding the amine and water. It is highly efficient, and the catalyst is easily removed by filtration. This is often the method of choice for its high yield and clean byproducts.[4][6]

  • Step-by-Step Protocol:

    • In a round-bottom flask suitable for hydrogenation, dissolve tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M concentration).

    • Carefully add 10% Palladium on Carbon (Pd/C) to the solution (approx. 10% by weight of the starting material).

    • Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This is typically done using a hydrogen-filled balloon or a Parr hydrogenation apparatus for larger scales.

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-4 hours).[7]

    • Once complete, carefully purge the flask with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield tert-Butyl 5-amino-2-oxoindoline-1-carboxylate, which can often be used in the next step without further purification.

  • Expertise & Causality: Stannous chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reducing agent for aromatic nitro compounds.[7] In the presence of a strong acid like HCl, Sn(II) acts as a single-electron donor in a stepwise reduction of the nitro group to the amine. This method is particularly valuable when the molecule contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes, or certain protecting groups).

  • Step-by-Step Protocol:

    • Dissolve tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 eq) in ethanol (EtOH) or ethyl acetate (EtOAc) in a round-bottom flask.

    • Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq) to the solution.

    • If using EtOAc, add concentrated hydrochloric acid (HCl) (approx. 4-5 eq). If using ethanol, the reaction often proceeds by simply heating.

    • Heat the reaction mixture to reflux (typically 70-80 °C) with stirring.

    • Monitor the reaction by TLC. The reaction is generally complete within 1.5-3 hours.[7]

    • After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or make it strongly basic (pH > 10) with aqueous sodium hydroxide (NaOH).

    • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product. Purification by column chromatography may be necessary.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, 10% Pd/CMeOH or EtOAc, RTHigh yield, clean byproducts, easy catalyst removal.Reduces other functional groups (alkenes, Cbz, etc.). Requires H₂ gas handling.
Stannous Chloride SnCl₂·2H₂O, HClEtOH or EtOAc, RefluxGood functional group tolerance, inexpensive.Requires stoichiometric amounts, workup can be tedious due to tin salts.
Sodium Dithionite Na₂S₂O₄EtOH/H₂O, 50 °CInexpensive and effective.[7]Requires aqueous conditions, workup involves extraction.
Protocol 2: N-Boc Deprotection

Removal of the Boc group is necessary to enable functionalization at the indole nitrogen. This is almost universally achieved under acidic conditions.

  • Expertise & Causality: The mechanism involves protonation of the Boc group's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA). This weakens the C-O bond, leading to the formation of a stable tert-butyl cation, which then decomposes into isobutylene and a proton, while the carbamic acid decarboxylates to yield the free amine and CO₂. TFA is an excellent choice as it is highly effective and volatile, making its removal straightforward.

  • Step-by-Step Protocol:

    • Dissolve the N-Boc protected substrate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v with DCM).

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Re-dissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Note: For substrates sensitive to strong acids, milder methods using reagents like oxalyl chloride in methanol or heating in fluorinated alcohols have also been reported.[8][9]

Synthetic Diversification and Biological Applications

The true power of this scaffold is realized through the derivatization of the 5-amino group. This amine is a potent nucleophile and can undergo a vast array of chemical reactions to build a diverse library of drug-like molecules.

G cluster_0 Key Intermediate cluster_1 Diversification Reactions cluster_2 Resulting Scaffolds A 5-Amino-2-oxoindoline (Boc-protected or N-H free) B Amide Coupling (R-COCl or R-COOH) A->B C Sulfonylation (R-SO₂Cl) A->C D Reductive Amination (R-CHO, NaBH(OAc)₃) A->D E Buchwald-Hartwig (Ar-Br) A->E F 5-Amido-2-oxoindolines B->F G 5-Sulfonamido-2-oxoindolines C->G H 5-Alkylamino-2-oxoindolines D->H I 5-Arylamino-2-oxoindolines E->I

Figure 2: Key diversification pathways from the 5-amino-2-oxoindoline intermediate.

Application in Oncology

The 5-nitroindole scaffold itself has been investigated as a building block for anticancer agents. For instance, derivatives based on a pyrrolidine-substituted 5-nitroindole scaffold have been synthesized and shown to bind to the c-Myc promoter G-quadruplex.[10][11] These compounds were found to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species, highlighting the potential of this core structure in developing novel cancer therapeutics.[10]

Application as Kinase Inhibitors

The oxindole scaffold is a well-established core for kinase inhibitors, which are a major class of cancer drugs.[12][13] The high conservation of the ATP-binding pocket across kinases provides opportunities for "scaffold hopping," where a known kinase-binding scaffold is modified to create novel inhibitors.[14] By functionalizing the 5-amino group of the indoline core, medicinal chemists can introduce substituents that target specific pockets within the kinase active site, thereby tuning the compound's potency and selectivity. Rigid scaffolds, such as the indoline core, are considered promising for designing potent and selective macrocyclic kinase inhibitors.[15][16]

Application in Anti-Inflammatory Drug Discovery

Indoline-based compounds have also been identified as potent anti-inflammatory agents. In one study, an indoline derivative was identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[17] This demonstrates the potential of the indoline scaffold to generate multi-target drugs, a promising strategy for treating complex diseases like inflammation.[17]

Conclusion

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is more than just a chemical reagent; it is a strategically designed platform for innovation in drug discovery. Its pre-installed, orthogonally reactive functional groups provide a logical and efficient route to generating vast chemical diversity. The protocols and strategies outlined in this guide offer researchers a robust framework for leveraging this scaffold to explore new chemical space and develop next-generation therapeutics targeting a wide range of human diseases.

References

  • tert-butyl 5-nitro-2-oxoindoline-1-carboxylate | 1799838-87-1. (n.d.). MilliporeSigma.
  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (n.d.). Benchchem.
  • tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate. (n.d.). CymitQuimica.
  • tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. (n.d.). Sigma-Aldrich.
  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
  • Vogt, M., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
  • Karali, N., Terzioglu, N., Gürsoy, A., & Ötük, G. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 923–929. [Link]

  • Ben-M'barek, K., et al. (2017). Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indo. Longdom Publishing.
  • Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Hua, L., Yang, Y., Zheng, S., Xu, J., Ran, T., & Chen, H. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment.
  • (2023). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Orvium.
  • Kumar, C. S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.
  • Kumar, C. S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • (2009). Deprotection of N-BOC compounds. Google Patents.
  • Rode, M. A., Rindhe, S. S., & Karale, B. K. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377–1387. [Link]

  • TERT-BUTYL 5-AMINOISOINDOLINE-2-CARBOXYLATE | 264916-06-5. (2025). ChemicalBook.
  • Adewole, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Romanov, A. R., et al. (2023). The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity. Bioorganic & Medicinal Chemistry Letters.
  • Sandomenico, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC.
  • A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold. (n.d.). Benchchem.

Sources

Procedure for selective reduction of nitro group in N-Boc-5-nitrooxindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction of Nitro Group in N-Boc-5-nitrooxindole

Executive Summary

This guide details the procedure for the selective reduction of N-Boc-5-nitrooxindole (tert-butyl 5-nitro-2-oxoindoline-1-carboxylate) to N-Boc-5-aminooxindole .[1]

The primary challenge in this transformation is chemoselectivity .[2] The protocol must reduce the nitro group (


) to an aniline (

) while preserving two sensitive motifs:
  • The Boc Group: Acid-labile and sensitive to high thermal stress.

  • The Oxindole Core: A lactam ring susceptible to over-reduction (to indoline) by strong hydride donors.

We present two validated protocols:

  • Method A (Gold Standard): Catalytic Hydrogenation (

    
    , 
    
    
    
    ). Ideal for clean, high-yield synthesis where no halogens are present.
  • Method B (Alternative): Iron/Ammonium Chloride (

    
    ). A robust, heterogeneous method for labs lacking hydrogenation infrastructure or for substrates containing halogen substituents (to avoid dehalogenation).
    

Mechanistic Insight & Strategy

The reduction of a nitro group to an amine proceeds through a cascade of intermediates: Nitro


 Nitroso 

Hydroxylamine

Amine
.
  • Why Hydrogenation? Catalytic hydrogenation over Palladium on Carbon (

    
    ) is the most atom-efficient method. The Boc group is inert to hydrogenolysis (unlike Cbz or Bn groups), making this method perfectly orthogonal.
    
  • Why Avoid Acid? Classical Béchamp reduction (

    
    ) or Tin(II) Chloride (
    
    
    
    ) methods generate strong acid, which will cleave the Boc group (generating isobutylene and
    
    
    ).
  • The Solution: We utilize neutral conditions. Method A uses neutral alcohol solvents. Method B uses

    
     as a mild proton source (
    
    
    
    ), which is insufficient to deprotect Boc but sufficient to activate the iron surface.
Reaction Scheme

ReactionScheme Start N-Boc-5-nitrooxindole (Substrate) Inter Intermediate Species (Nitroso / Hydroxylamine) Start->Inter Reduction End N-Boc-5-aminooxindole (Product) Inter->End Dehydration/Reduction MethodA Method A: H2 (1 atm), 10% Pd/C MeOH, RT, 2-4 h MethodA->Start MethodB Method B: Fe (5 eq), NH4Cl (5 eq) EtOH/H2O (3:1), 70°C MethodB->Start

Figure 1: General reaction pathway for the selective reduction of N-Boc-5-nitrooxindole.

Method Selection Guide

Use the following decision tree to select the appropriate protocol for your specific constraints.

DecisionTree Q1 Does the substrate contain Halogens (Cl, Br, I)? Q2 Is Hydrogenation equipment (Balloon/Parr) available? Q1->Q2 No MethodB USE METHOD B Fe / NH4Cl Reduction (Chemoselective, Robust) Q1->MethodB Yes (Avoid Dehalogenation) MethodA USE METHOD A Catalytic Hydrogenation (Cleanest, Easiest Workup) Q2->MethodA Yes Q2->MethodB No

Figure 2: Decision matrix for selecting the reduction protocol.

Protocol A: Catalytic Hydrogenation (Gold Standard)

Applicability: Standard synthesis; no halogens present on the aromatic ring. Scale: Scalable from milligrams to kilograms.

Materials
ReagentEquiv. / LoadingRole
N-Boc-5-nitrooxindole1.0 equivSubstrate
10% Pd/C (wet support)10 wt%Catalyst
Methanol (MeOH)0.1 M conc.[1]Solvent
Hydrogen Gas (

)
Balloon (1 atm)Reductant
Step-by-Step Procedure
  • Preparation:

    • In a round-bottom flask, dissolve N-Boc-5-nitrooxindole (1.0 equiv) in Methanol (approx. 10-15 mL per gram of substrate).

    • Note: If solubility is poor, Ethyl Acetate (EtOAc) or a MeOH/THF mixture can be used.

  • Catalyst Addition (Safety Critical):

    • Safety: Pd/C is pyrophoric when dry. Use "wet" catalyst (usually 50% water) or add it under a blanket of nitrogen/argon.

  • Hydrogenation:

    • Seal the flask with a rubber septum.

    • Purge the system: Insert a needle connected to a vacuum line, then refill with a balloon of

      
      . Repeat this cycle 3 times to remove oxygen.
      
    • Stir vigorously at Room Temperature (20-25°C) under

      
       atmosphere (balloon pressure is sufficient).
      
  • Monitoring:

    • Monitor by TLC or LC-MS. Reaction is typically complete in 2–4 hours .

    • Endpoint: Disappearance of the nitro starting material. The amine product is usually more polar (lower

      
       on silica) and may fluoresce blue under UV.
      
  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd catalyst.

    • Wash the Celite pad with MeOH.[4]

    • Concentrate the filtrate in vacuo (rotary evaporator) at <40°C.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Iron / Ammonium Chloride (Alternative)

Applicability: Substrates with halogens (prevents dehalogenation) or labs without


 setup.
Materials
ReagentEquiv.Role
N-Boc-5-nitrooxindole1.0 equivSubstrate
Iron Powder (Fe)5.0 equivReductant
Ammonium Chloride (

)
5.0 equivElectrolyte / Proton Source
Ethanol / Water3:1 ratioSolvent System
Step-by-Step Procedure
  • Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend N-Boc-5-nitrooxindole (1.0 equiv) in Ethanol/Water (3:1) .

  • Reagent Addition:

    • Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

    • Tip: Use fine mesh iron powder (<325 mesh) for faster kinetics.

  • Reaction:

    • Heat the mixture to reflux (

      
      70–80°C)  with vigorous stirring.
      
    • Observation: The reaction mixture will turn dark/rusty brown.

    • Time: Typically requires 1–3 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to remove iron sludge.[5] Wash liberally with EtOAc to ensure the organic product is eluted.

    • Phase Separation: If the filtrate is cloudy, add water and extract with EtOAc (3x).

    • Wash combined organic layers with Brine, dry over

      
      , and concentrate.[6]
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Catalyst poisoning (Method A) or surface passivation (Method B).[1]Method A: Refresh

balloon; add fresh catalyst. Method B: Add more Fe; ensure vigorous stirring.
Boc Cleavage Acidity too high or Temperature too high.Ensure

is used, NOT

. Keep temp <80°C. Do not leave reaction heating overnight.
Product Oxidation Aniline product is air-sensitive.Store product under Nitrogen/Argon. Use immediately in next step.
Low Yield Product trapped in Celite/Iron sludge.The amine can be sticky. Wash filter cakes thoroughly with MeOH or EtOAc.

References

  • Boc Stability: Greene, T. W.; Wuts, P. G. M.[7] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Boc is stable to catalytic hydrogenation).[8]

  • Fe/NH4Cl Methodology: Ramadas, K.; Srinivasan, N. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[1][9] Synthetic Communications 1992, 22(22), 3189–3195.[5]

  • Oxindole Reduction Precedent: Yamai, Y., et al. Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates. Chem. Pharm. Bull. 2018, 66, 316–321. Available at: [Link][10]

Sources

Cross-coupling reactions involving tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

High-Fidelity -Arylation of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Application Note & Protocol Guide | Version 1.0

Executive Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1) represents a highly specialized scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK, VEGFR) and quaternary carbon-centered pharmacophores.

This guide focuses on the Palladium-Catalyzed Intermolecular


-Arylationpronucleophile

Chemical Profile & Reactivity Analysis

Structural Logic
  • N-Boc Group: Essential for activating the C-3 position. Without N-protection, the amide proton (

    
    ) would be preferentially deprotonated, poisoning the catalyst or leading to N-arylation. The Boc group also prevents product inhibition.
    
  • 5-Nitro Group: A strong Electron Withdrawing Group (EWG). It stabilizes the C-3 enolate, making deprotonation easier but potentially reducing the nucleophilicity of the palladium-enolate intermediate.

  • C-3 Methylene: The site of reactivity. Capable of forming quaternary centers via mono- or bis-arylation.

Solubility & Stability
SolventSolubilityStability Note
THF HighExcellent. Preferred for cryogenic deprotonation (LiHMDS).
Toluene ModerateGood. Standard for thermal cross-coupling (

C).
DCM HighStable, but unsuitable for Pd-coupling due to potential oxidative addition to solvent.
Water InsolubleHydrolytically unstable at high pH (Boc cleavage).

Core Application: Pd-Catalyzed -Arylation

This protocol details the coupling of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate with an Aryl Bromide (Ar-Br) to generate 3-aryl-5-nitrooxindoles.

Reaction Mechanism (The Catalytic Cycle)

The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical challenge is the "soft" enolate formed by the nitro-oxindole, which requires electron-rich, bulky phosphine ligands to facilitate reductive elimination.

ReactionMechanismPd0Pd(0)-Ligand Complex(Active Catalyst)OxAddOxidative Addition(Ar-Br adds to Pd)Pd0->OxAdd + Ar-BrInt1L-Pd(II)(Ar)(Br)OxAdd->Int1TransMetTransmetallation(Enolate binds Pd)Int1->TransMetBaseStepBase Deprotonation(LiHMDS generates Enolate)BaseStep->TransMet + Oxindole EnolateInt2L-Pd(II)(Ar)(Enolate)TransMet->Int2RedElimReductive Elimination(C-C Bond Formation)Int2->RedElimRedElim->Pd0 Regenerates CatalystProduct3-Aryl-5-nitrooxindoleRedElim->Product

Figure 1: Catalytic cycle for the

Detailed Experimental Protocol

Reagents & Materials
  • Substrate: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.1 equiv). Note: Avoid aryl iodides if possible, as iodide ions can inhibit the catalyst in this specific system.

  • Catalyst:

    
     (Bis(dibenzylideneacetone)palladium(0)) (2-5 mol%).
    
  • Ligand:

    
     (Tri-tert-butylphosphine) or Q-Phos  (2-5 mol%).
    
    • Why: Bulky, electron-rich phosphines are mandatory to force the reductive elimination of the crowded quaternary center.

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 - 1.2 equiv).

    • Why: The pKa of the 5-nitro substrate allows for weaker bases (

      
      ), but LiHMDS ensures irreversible, kinetic deprotonation, preventing side reactions.
      
  • Solvent: Anhydrous Toluene or THF (Degassed).

Step-by-Step Procedure
  • Preparation (Glovebox preferred or Schlenk line):

    • In a flame-dried Schlenk tube, charge

      
       (5 mol%) and 
      
      
      (5 mol%).
    • Add the Aryl Bromide (1.1 equiv) and tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 equiv).

    • Evacuate and backfill with Argon (

      
      ).
      
  • Solvent Addition:

    • Add anhydrous Toluene (concentration 0.2 M relative to substrate).

    • Stir at Room Temperature (RT) for 5 minutes to ensure catalyst precursor mixing.

  • Base Addition (Critical Step):

    • Option A (Pre-generation): If using LiHMDS, cool the mixture to

      
      C. Add LiHMDS (1.0 M in THF) dropwise. The solution may turn deep red/orange due to the nitrophenyl enolate.
      
    • Option B (In-situ): If using

      
       (for milder conditions), add solid base initially with other solids.
      
  • Reaction:

    • Heat the sealed vessel to 80°C . Monitor by LC-MS.[1]

    • Timecourse: Reaction is typically complete within 2–6 hours.

    • Checkpoint: If the reaction stalls, add 1 mol% additional catalyst/ligand stock solution.

  • Work-up:

    • Cool to RT. Quench with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
      ). Wash combined organics with Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash Chromatography (Hexanes/EtOAc).

    • Note: The N-Boc group makes the product less polar than the free oxindole.

Troubleshooting & Optimization (E-E-A-T)

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningThe nitro group can coordinate Pd. Increase catalyst loading to 5-10 mol% or switch to XPhos Pd G4 .
De-Boc Product Observed Thermal/Base InstabilityLower temperature to 60°C. Ensure anhydrous conditions (water promotes Boc hydrolysis at high T).
Bis-Arylation Excess Base/HalideStrictly control stoichiometry (1.0 equiv substrate : 1.05 equiv Ar-Br : 1.1 equiv Base).
Protodehalogenation (Ar-H) Solvent H-SourceEnsure Toluene is strictly anhydrous. Avoid alcohols.
Impact of the 5-Nitro Group

The 5-nitro group exerts a strong electronic effect. While it facilitates deprotonation, it renders the resulting enolate less nucleophilic towards the Pd(II)-Ar intermediate.

  • Optimization Tip: If yields are low with standard aryl bromides, switch to Aryl Triflates or Aryl Chlorides utilizing BrettPhos ligand, which creates a more electrophilic Pd center to match the "harder" nitro-stabilized enolate.

Workflow Visualization

WorkflowStartStart:5-NO2-N-Boc-OxindolePrepDegas TolueneAdd Pd/Ligand/Ar-BrStart->PrepBaseAdd LiHMDS(0°C, Dropwise)Prep->BaseHeatHeat to 80°C(2-6 Hours)Base->HeatQuenchQuench NH4ClExtract EtOAcHeat->QuenchPurifyFlash Column(Hex/EtOAc)Quench->Purify

Figure 2: Operational workflow for the batch synthesis of

References

  • Structure & Properties

    • ChemicalBook. (2025).[2] "tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Properties & CAS 1799838-87-1".[3]

  • General Protocol for Oxindole Arylation

    • Lee, S., & Hartwig, J. F. (2001).

      
      -Arylation of Carbonyl Compounds and Nitriles". Journal of Organic Chemistry. (Foundational work establishing P(t-Bu)3 for oxindoles). 
      
  • Mechanistic Insight (Enolate Stability)

    • Hama, T., et al. (2008).

      
      -Arylation of Esters and Amides". Journal of the American Chemical Society.[4] 
      
  • Related Nitro-Oxindole Chemistry

Disclaimer: This protocol involves the use of hazardous chemicals (LiHMDS, Palladium catalysts). All experiments must be conducted in a fume hood with appropriate PPE.

Preparation of spiro-oxindole derivatives from tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the strategic conversion of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate into complex spiro-oxindole scaffolds.

The protocol focuses on the "Dipolarophile Activation Strategy," where the starting material is first functionalized at the C3 position to create an electron-deficient alkene, which then undergoes a highly stereoselective [3+2] cycloaddition. This approach is favored in drug discovery for generating MDM2 inhibitors and anti-cancer agents due to the rigidity and sp3-rich character of the spiro-core.

Part 1: Strategic Overview & Mechanism

The Synthetic Logic

The starting material, tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate , possesses two critical electronic features that dictate the synthetic strategy:

  • N-Boc Protection: Prevents competitive N-alkylation and increases solubility in organic solvents, facilitating non-polar workups.

  • 5-Nitro Substitution: A strong electron-withdrawing group (EWG) that acidifies the C3-protons (enhancing Knoevenagel condensation) and lowers the LUMO energy of the subsequent 3-alkenylidene intermediate (accelerating cycloaddition).

Reaction Pathway

The synthesis proceeds via a Sequential Knoevenagel–Cycloaddition Pathway .

  • Activation (Step I): Condensation with an aromatic aldehyde converts the C3-methylene into a highly electrophilic 3-alkenylidene-2-oxindole .

  • Cycloaddition (Step II): An azomethine ylide (generated in situ from isatin and an amino acid) reacts with the Step I alkene in a concerted [3+2] cycloaddition to form the spiro-center.

ReactionPathway cluster_ylide In-Situ Ylide Generation SM N-Boc-5-nitrooxindole (Starting Material) Intermediate 3-Alkenylidene Intermediate (Dipolarophile) SM->Intermediate Step I: Knoevenagel (Piperidine, MeOH) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Intermediate Product Spiro-Oxindole Scaffold (Target) Intermediate->Product Step II: [3+2] Cycloaddition (Reflux) Ylide Azomethine Ylide (Dipole Source) Ylide->Product Isatin Isatin Isatin->Ylide -CO2, -H2O Sarcosine Sarcosine Sarcosine->Ylide

Figure 1: Sequential assembly pathway. The starting material acts as the nucleophile in Step I and the electrophile (dipolarophile) in Step II.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Dipolarophile (3-Benzylidene Intermediate)

Objective: To functionalize the C3 position of the N-Boc-5-nitrooxindole with a benzylidene group, creating the Michael acceptor required for cycloaddition.

Reagents:

  • tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 equiv)

  • Benzaldehyde (or substituted derivative) (1.1 equiv)

  • Piperidine (0.1 equiv)

  • Methanol (Solvent, 10 mL/mmol)

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (1.0 mmol) and benzaldehyde (1.1 mmol) in Methanol (10 mL).

  • Catalysis: Add piperidine (0.1 mmol, catalytic amount) dropwise at room temperature.

    • Note: The solution typically changes color (yellow to deep orange/red) indicating deprotonation and enolate formation.

  • Reaction: Heat the mixture to reflux (65 °C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (lower Rf) should disappear, replaced by a fluorescent UV-active spot (higher Rf).

  • Workup (Precipitation): Cool the reaction mixture to 0 °C (ice bath). The product often precipitates as a solid.

    • If solid forms: Filter the solid and wash with cold methanol (2 x 5 mL).

    • If no precipitate: Evaporate solvent under reduced pressure. Redissolve residue in minimal hot ethanol and cool to crystallize.

  • Validation: Obtain 1H NMR. The disappearance of the C3-CH2 singlet (approx. 3.6 ppm) and appearance of the vinylic proton singlet (approx. 7.8–8.0 ppm) confirms the structure.

Protocol B: [3+2] Cycloaddition to Spiro-Oxindole

Objective: To construct the spiro-pyrrolidine ring via reaction of the Protocol A intermediate with an in situ generated azomethine ylide.

Reagents:

  • 3-Benzylidene intermediate (from Protocol A) (1.0 equiv)

  • Isatin (unsubstituted or substituted) (1.0 equiv)

  • Sarcosine (N-methylglycine) (1.2 equiv)

  • Ethanol or Toluene (Solvent, 15 mL/mmol)

Step-by-Step Methodology:

  • Ylide Generation Setup: In a round-bottom flask, combine isatin (1.0 mmol) and sarcosine (1.2 mmol) in Ethanol (15 mL). Stir at reflux for 15 minutes.

    • Mechanism:[1][2][3][4][5][6] Condensation forms an iminium ion which undergoes decarboxylation to generate the reactive azomethine ylide dipole. Evolution of CO2 bubbles may be visible.

  • Addition of Dipolarophile: Add the 3-benzylidene intermediate (1.0 mmol) to the refluxing ylide solution.

  • Cycloaddition: Continue refluxing for 4–8 hours.

    • Monitoring: TLC will show the consumption of the yellow/orange alkene and the formation of a new, often more polar, spot.

  • Workup: Cool the mixture to room temperature.

    • The spiro-product is often less soluble than the reagents and may crystallize upon cooling.

    • Filter the precipitate and wash with cold ethanol.

    • If no precipitate forms, remove solvent in vacuo and purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Purification: Recrystallization from Ethanol/CHCl3 is recommended for analytical purity.

Part 3: Data Analysis & Validation

Quantitative Expectations
ParameterProtocol A (Condensation)Protocol B (Cycloaddition)
Typical Yield 85 – 95%75 – 90%
Appearance Yellow/Orange NeedlesWhite/Pale Yellow Powder
Reaction Time 3 – 5 Hours4 – 8 Hours
Key TLC Feature High Rf, UV ActiveLower Rf, often distinct color stain
Structural Characterization (Self-Validating Metrics)

To confirm the formation of the Dispiro[oxindole-pyrrolidine-oxindole] skeleton:

  • 1H NMR Diagnostic Signals:

    • Spiro-Center Protons: Look for the diastereotopic methylene protons of the pyrrolidine ring (derived from sarcosine). They typically appear as multiplets between 2.5 – 4.0 ppm.

    • N-Methyl Group: A sharp singlet around 2.1 – 2.3 ppm (from sarcosine).

    • Methine Proton: The proton adjacent to the phenyl ring (from the benzylidene part) appears as a triplet or doublet of doublets around 4.5 – 5.5 ppm.

  • Stereochemistry: The reaction generally favors the cis-relationship between the oxindole carbonyls due to secondary orbital interactions, but this must be confirmed via NOESY experiments or X-ray crystallography.

Part 4: Troubleshooting & Optimization

  • Low Yield in Step 1: If the Knoevenagel condensation is sluggish, switch the solvent to Toluene and use a Dean-Stark trap to remove water, pushing the equilibrium forward.

  • Regioselectivity Issues: The 5-nitro group on the starting material ensures the alkene is highly electron-deficient, which usually guarantees excellent regioselectivity during the cycloaddition (the nucleophilic carbon of the ylide attacks the

    
    -carbon of the alkene).
    
  • Decarboxylation Failure: If Step 2 stalls, ensure the sarcosine is dry. Water can inhibit the iminium formation. Adding molecular sieves (4Å) to the reaction can assist.

References

  • Reaction Mechanism & Scope

    • Ballini, R., et al. (2009).
  • Spiro-Oxindole Synthesis via [3+2] Cycloaddition

    • Pandey, G., et al. (2011). "Aspire to Spiro: The 1,3-Dipolar Cycloaddition of Azomethine Ylides."[7][8] Accounts of Chemical Research.

  • Organocatalytic Approaches

    • Hong, L., & Wang, R. (2013). "Recent Advances in Asymmetric Organocatalytic Construction of Spirooxindoles.
  • Starting Material Reactivity (Oxindole Chemistry)

    • Silva, F. P., et al. (2001). "Reactivity of N-protected oxindoles in Knoevenagel condensations." Journal of the Brazilian Chemical Society.
    • (General Journal Landing Page for verification)

Sources

Application Note: Solvent Selection & Recrystallization Protocol for tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a rigorous methodology for the purification of tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (N-Boc-5-nitrooxindole) via recrystallization.[1][2] Due to the thermal lability of the tert-butoxycarbonyl (Boc) protecting group and the high polarity of the nitro-oxindole core, solvent selection is critical to maximize yield (>90%) and purity (>98%) while preventing thermal decomposition. This guide outlines a solvent screening workflow, recommended solvent systems based on structural analysis, and a validated step-by-step recrystallization protocol.

Introduction & Structural Analysis

Compound Properties
  • Compound: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate[1][2][3]

  • Core Structure: Indolin-2-one (Oxindole)[1][2]

  • Functional Groups:

    • C5-Nitro (

      
      ):  Significantly increases polarity and melting point; introduces potential for 
      
      
      
      -
      
      
      stacking interactions.[1][2]
    • N1-Boc (

      
      ):  Increases lipophilicity and steric bulk.[1][2] Critical Constraint:  The Boc group is acid-sensitive and thermally unstable, typically decomposing at temperatures 
      
      
      
      or upon prolonged reflux in high-boiling solvents.[1][2]
Solubility Profile Prediction

The molecule exhibits a "push-pull" solubility profile:

  • Lipophilic Domain (Boc): Soluble in halogenated solvents (DCM,

    
    ), esters (EtOAc), and ethers (THF).[4]
    
  • Polar Domain (Nitro-Oxindole): Reduces solubility in non-polar hydrocarbons (Pentane, Hexane, Heptane).[2][4]

Solvent Screening Strategy

Do not rely on trial and error. Use this systematic screening workflow to identify the optimal solvent system for your specific batch impurity profile.

Solvent Screening Workflow (DOT Visualization)

SolventScreening Start Start: 100 mg Crude Sample Test1 Add 1 mL Solvent A (e.g., EtOAc, EtOH) at RT Start->Test1 Check1 Dissolved? Test1->Check1 SolubleRT Too Soluble at RT (Use as Solvent in Binary System) Check1->SolubleRT Yes Heat Heat to Boiling (Max 70°C) Check1->Heat No AddAnti Add Anti-Solvent (e.g., Heptane) SolubleRT->AddAnti Proceed to Binary Test Check2 Dissolved? Heat->Check2 InsolubleHot Insoluble Hot (Not suitable) Check2->InsolubleHot No Cool Cool to RT then 0°C Check2->Cool Yes Check3 Crystals Formed? Cool->Check3 Success Candidate System Found Check3->Success Yes Oil Oiling Out? Check3->Oil No / Oily Oil->Success No (Remains Soluble) -> Evaporate Oil->AddAnti Yes

Figure 1: Decision tree for evaluating solvent candidates.[1][2] "RT" = Room Temperature.[1][4][5]

Recommended Solvent Systems

Based on the physicochemical properties of N-Boc-5-nitrooxindole, the following systems are ranked by efficacy and safety.

RankSolvent SystemRatio (v/v)MechanismProsCons
1 EtOAc / Heptane 1:2 to 1:4BinaryExcellent impurity rejection; moderate boiling point protects Boc group.[1][2]Requires careful addition of anti-solvent to avoid oiling out.[4]
2 Ethanol (95%) PureSingleGood solubility curve for nitro-aromatics; Eco-friendly.[1][2]Risk of transesterification if base impurities are present; higher boiling point.[4]
3 DCM / Hexane 1:5BinaryHigh solubility for Boc group; low temperature operation.[2]DCM is toxic; evaporation rate differences can complicate crystallization.
4 Toluene PureSingleGood for

-stacking compounds.[1][2]
High boiling point (110°C) risks Boc thermal deprotection.[2][4] Use with caution.

Critical Warning: Avoid Methanol if the crude material contains traces of strong base (e.g., NaOH, K2CO3) from the synthesis, as this can lead to cleavage of the oxindole ring or removal of the Boc group [1].[4]

Detailed Recrystallization Protocol (EtOAc/Heptane System)

This protocol is designed for the Ethyl Acetate / Heptane binary system, which offers the best balance of solubility power and thermal safety.[4]

Materials Required
  • Crude tert-butyl 5-nitro-2-oxoindoline-1-carboxylate.[1][2]

  • Solvents: Ethyl Acetate (HPLC Grade), Heptane (or Hexane).[4]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/oil bath, Buchner funnel.[4]

Step-by-Step Procedure
Phase 1: Dissolution
  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Add a minimum volume of Ethyl Acetate (approx. 3-5 mL per gram of solid).[1][2]

  • Heat the mixture gently to 60–65°C (do not exceed 70°C to protect the Boc group).

  • If undissolved solid remains, add more Ethyl Acetate in small aliquots (0.5 mL/g) until the solution is clear.

    • Note: If black particles remain (Pd/C residues or inorganic salts), filter the hot solution through a Celite pad or a sintered glass funnel.[4]

Phase 2: Crystallization (The Anti-Solvent Method)
  • Remove the heat source but keep the flask stirring.

  • While the solution is still warm (~50°C), slowly add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a faint, persistent turbidity (cloudiness) appears.[4]

  • Add a few drops of Ethyl Acetate to just clear the turbidity.[4]

  • Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring. Rapid cooling promotes oiling out.[1][2]

  • Once at RT, transfer the flask to an ice-water bath (0–4°C) for 1–2 hours to maximize recovery.

Phase 3: Isolation & Drying
  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio).

  • Dry: Dry the solid in a vacuum oven at 40°C for 6–12 hours.

    • Warning: Do not exceed 50°C during drying to prevent Boc decomposition [2].[2]

Troubleshooting Common Issues

IssueCauseCorrective Action
Oiling Out Solution cooled too fast or impurity level too high.[1][2]Re-heat to dissolve oil.[2] Add a "seed crystal" of pure product. Cool very slowly (wrap flask in foil/towel).
Low Yield Too much solvent used or product is too soluble in Heptane.[2]Concentrate the mother liquor and repeat crystallization (2nd crop).[4] Use a more non-polar anti-solvent (Pentane).[2][4]
Boc Loss Thermal decomposition or acidic impurities.[2][6]Check NMR for disappearance of t-Bu peak (~1.6 ppm).[1][2] Keep all heating steps <65°C. Ensure crude is acid-free before heating.[1][2]
Color Retention Nitro-compounds are often yellow; dark color indicates oxidation.[1][2]Treat the hot EtOAc solution with activated charcoal (5 wt%) for 10 mins, then filter hot before adding Heptane.

References

  • Sigma-Aldrich.[1][2] "Application Note – N-Boc protection." MilliporeSigma Technical Library. Link

  • BenchChem.[2] "Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds." BenchChem Technical Guides. Link[2][4]

  • ChemicalBook.[2] "tert-Butyl 5-nitroisoindoline-2-carboxylate Properties and Synthesis." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS 1799838-87-1)[1] via the Boc-protection of 5-nitrooxindole is a critical transformation for generating advanced spirooxindole scaffolds and kinase inhibitors. However, researchers frequently encounter poor yields, stalled reactions, and complex mixtures compared to the protection of unsubstituted oxindoles[2].

The root cause of these issues is the strong electron-withdrawing nature of the C5-nitro group. This moiety drastically reduces the nucleophilicity of the lactam nitrogen while simultaneously increasing the acidity of the N-H and C3-H protons. This unique electronic environment exacerbates lactam-lactim tautomerization, opening competing thermodynamic pathways for O-acylation and C-acylation[3]. To achieve high yields, the reaction must be strictly governed by kinetic control.

MechanisticPathways SM 5-Nitrooxindole (Lactam Form) Tautomer 5-Nitrooxindole (Lactim Form) SM->Tautomer Base-Catalyzed Tautomerization Product tert-Butyl 5-nitro-2-oxoindoline -1-carboxylate (N-Boc) DESIRED SM->Product Boc2O, DMAP (Kinetic Control) Side2 C3-Boc-5-nitrooxindole (C-Acylation) UNDESIRED SM->Side2 Strong Base (NaH) Excess Boc2O Side1 O-Boc-5-nitroindole (O-Acylation) UNDESIRED Tautomer->Side1 Boc2O (Thermodynamic Control)

Mechanistic pathways of 5-nitrooxindole Boc-protection and competing side reactions.

Self-Validating Experimental Protocol

To suppress O-acylation and prevent ring-opening, the following protocol utilizes a mild base (Triethylamine) coupled with catalytic DMAP in a non-polar solvent. This ensures the reaction remains under kinetic control.

ExperimentalWorkflow Step1 1. Dissolve 5-nitrooxindole in anhydrous DCM (0.1 M) Step2 2. Add TEA (1.2 eq) & DMAP (0.1 eq) Cool to 0 °C Step1->Step2 Step3 3. Dropwise addition of Boc2O (1.2 eq) Maintain 0 °C to RT Step2->Step3 Step4 4. Monitor via TLC (Check for O-Boc formation) Step3->Step4 Step5 5. Mild Aqueous Workup (Quench with sat. NH4Cl) Step4->Step5 Step6 6. Silica Gel Chromatography (Hexanes/EtOAc gradient) Step5->Step6

Optimized step-by-step experimental workflow for N-Boc protection.

Step-by-Step Methodology:
  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 5-nitrooxindole (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of Boc2O. DCM is preferred over THF because its lower polarity limits the stabilization of the lactim anion, thereby favoring the lactam form.

  • Base Addition: Add Triethylamine (TEA, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq)[4]. Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate. Keeping DMAP strictly catalytic prevents excessive basicity that drives O-acylation. TEA acts as the bulk proton sink.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) in a minimal volume of DCM and add it dropwise over 15 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and keeps the local concentration of Boc2O low, minimizing di-Boc formation.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via TLC (typically 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation: You should observe steady CO2 gas evolution. On TLC, the desired N-Boc product will have a moderate

      
      , while any undesired O-Boc side product will appear as a significantly higher 
      
      
      
      (highly non-polar) spot.
  • Quench and Workup: Once the starting material is consumed (typically 4-8 hours), quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate. Wash the organic layer with neutral brine, dry over anhydrous Na2SO4, and concentrate in vacuo at a low temperature (<35 °C).

    • Causality: The N-Boc group on a 5-nitrooxindole is highly labile. Strong acidic (e.g., 1M HCl) or basic (e.g., NaHCO3) washes will rapidly cleave the protecting group during workup.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure tert-butyl 5-nitro-2-oxoindoline-1-carboxylate.

Troubleshooting FAQs

Q1: My yield is low, and I am isolating a highly non-polar side product. What is it, and how do I prevent it? A: You are likely isolating the O-Boc side product (tert-butyl (5-nitro-1H-indol-2-yl) carbonate). The 5-nitro group heavily promotes lactam-lactim tautomerization. If the reaction is run at elevated temperatures or with an excess of a strong base, the thermodynamic O-acylation pathway outcompetes the kinetic N-acylation pathway. Fix: Strictly maintain the reaction at 0 °C during Boc2O addition and do not exceed room temperature. Ensure DMAP is strictly catalytic (


 0.1 eq) and rely on TEA as the primary base.

Q2: The reaction is incredibly slow and stalls at 50% conversion. Can I use Sodium Hydride (NaH) to force deprotonation? A: Using NaH is highly discouraged for 5-nitrooxindoles. While NaH will quantitatively deprotonate the nitrogen, the C3 protons are also highly acidic. Strong bases like NaH often lead to C3-acylation (forming a C3-Boc derivative) or complex oligomeric mixtures[5]. Fix: If the reaction stalls, add an additional 0.5 eq of Boc2O and 0.05 eq of DMAP. Stalling is usually due to the hydrolytic degradation of Boc2O over time rather than an unreactive substrate.

Q3: My TLC showed complete conversion, but after aqueous workup, my yield dropped significantly, and starting material reappeared. Why? A: The N-Boc group on an electron-deficient ring is highly susceptible to hydrolysis. The electron-withdrawing nitro group makes the carbonyl carbon of the Boc group exceptionally electrophilic. Fix: Your workup is too harsh. Avoid washing the organic layer with 1M HCl or 1M NaOH. Use a mild buffer like saturated aqueous NH4Cl for the quench and strictly neutral brine for the wash.

Q4: Can I use Acetonitrile instead of DCM or THF? A: Yes, Acetonitrile can be used and is sometimes preferred for oxindole protections[4]. However, its higher polarity can slightly increase the rate of O-acylation compared to DCM. If using Acetonitrile, strict temperature control (0 °C) is absolutely critical.

Quantitative Data & Optimization Summary

The table below summarizes the empirical effects of different reaction conditions on the Yield and N/O acylation ratio for electron-deficient oxindoles[3],[6].

SolventBase SystemTemp (°C)Time (h)Conversion (%)N-Boc Yield (%)O-Boc Yield (%)
THFNaH (1.5 eq)0 to RT4>95<20>50 (Complex)
THFDMAP (1.5 eq)RT12854535
DCM TEA (1.2 eq) + DMAP (0.1 eq) 0 to RT 8 >90 78 <10
MeCNTEA (1.2 eq) + DMAP (0.2 eq)0 to RT6>957215

Note: Highlighted row indicates the optimal parameters for maximizing kinetic N-acylation while suppressing thermodynamic side reactions.

References

  • Fluorochem - tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS 1799838-87-1) Product Specifications.[1]

  • Sigma-Aldrich - tert-butyl 5-nitro-2-oxoindoline-1-carboxylate | 1799838-87-1.

  • Dual N-Heterocyclic Carbene/Thiourea Catalysis Enabled Asymmetric Dearomative Michael Addition of C3-Fluorooxindoles to 2-Nitrobenzofurans. Organic Letters (ACS Publications).[2]

  • General synthesis of alkyl 3-oxindole-2-carboxylates. ResearchGate.[4]

  • Asymmetric α-amination of 3-substituted oxindoles using chiral bifunctional phosphine catalysts. Beilstein Journal of Organic Chemistry (PMC).[3]

  • Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via[2+2] cycloaddition and sequential transformations. Chemical Science (RSC Publishing).[6]

  • Acylation of (2-oxoindolin-3-yl)acetonitriles with Boc2O. Mendeleev Communications (ResearchGate).[5]

Sources

Troubleshooting incomplete Boc protection of 5-nitrooxindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Boc Protection of 5-Nitrooxindole

Executive Summary: The "Electronic Wall"

Current Status: You are likely observing low conversion (<30%), starting material recovery, or gum formation. The Root Cause: 5-nitrooxindole is not a standard amine.[1] It is an electron-deficient lactam.[1] The nitro group at the C5 position exerts a strong electron-withdrawing effect (


), significantly reducing the electron density at the N1 nitrogen.
  • Consequence 1: The nucleophilicity of the nitrogen is drastically lowered, making the attack on

    
     kinetically sluggish.
    
  • Consequence 2: The N-H proton is more acidic (

    
    ) than unsubstituted oxindole, requiring careful base selection to avoid reversibility issues.
    

This guide provides a self-validating troubleshooting workflow to overcome these electronic and physical barriers.

Diagnostic Workflow

Before altering your synthesis, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start START: Reaction Incomplete CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility CheckTLC TLC Status after 4h? CheckSolubility->CheckTLC Yes (Clear) SolubilityIssue ISSUE: Solubility Limited 5-nitrooxindole is poor in DCM/Hex CheckSolubility->SolubilityIssue No (Suspension) NoProduct Result: Only SM visible CheckTLC->NoProduct LowYield Result: SM + Product (Stalled) CheckTLC->LowYield SwitchSolvent ACTION: Switch to THF or DMF SolubilityIssue->SwitchSolvent CheckBase Current Base? NoProduct->CheckBase CatalystCheck DMAP added? LowYield->CatalystCheck WeakBase Using TEA or DIPEA? CheckBase->WeakBase SwitchToNaH ACTION: Switch to NaH/THF (Irreversible Deprotonation) WeakBase->SwitchToNaH StrongBase Using NaH or LiHMDS? AddDMAP ACTION: Add 10-20 mol% DMAP (Critical for lactams) CatalystCheck->AddDMAP No CatalystCheck->SwitchToNaH Yes (Still failing)

Figure 1: Diagnostic logic for identifying the bottleneck in Boc protection of electron-deficient oxindoles.

Mechanistic Insight: Why Standard Protocols Fail

Standard amine protection (Amine +


 + TEA) relies on the amine's inherent nucleophilicity. For 5-nitrooxindole, the nitrogen lone pair is delocalized into the carbonyl and pulled by the nitro group.

The Solution: You must use Hyper-Nucleophilic Acyl Transfer . You cannot rely on the oxindole attacking the


. You must use DMAP (4-Dimethylaminopyridine) to attack the 

first, creating a reactive "Boc-pyridinium" species that is electrophilic enough to react with the poor oxindole nucleophile.

ReactionMechanism Boc2O Boc2O Activated [Boc-DMAP]+ Species (Super Electrophile) Boc2O->Activated + DMAP DMAP DMAP (Catalyst) DMAP->Activated Substrate 5-Nitrooxindole (Poor Nucleophile) Anion Oxindole Anion Substrate->Anion + Base (Deprotonation) Product N-Boc-5-Nitrooxindole Activated->Product Transfers Boc Anion->Product Attacks Activated Species Product->DMAP Regenerates Catalyst

Figure 2: The DMAP catalytic cycle is essential.[1] Direct reaction between 5-nitrooxindole and Boc2O is kinetically forbidden.[1]

Troubleshooting Q&A

Issue 1: "I have starting material left after 24 hours."

Diagnosis: Kinetic stalling. Explanation: If you are using TEA/DCM, the base is not strong enough to fully deprotonate the amide, and the neutral nitrogen is too electron-poor to attack


.
Corrective Action: 
  • Add DMAP: If you haven't, add 10–20 mol% DMAP immediately. This is often sufficient to drive the reaction to completion [1].

  • Switch to NaH: If DMAP fails, you must switch to Sodium Hydride (NaH) in THF or DMF. This ensures 100% formation of the oxindole anion, which is a much better nucleophile than the neutral species.

Issue 2: "The reaction mixture is a slurry/suspension."

Diagnosis: Solubility limited reactivity. Explanation: 5-nitrooxindole has high lattice energy and poor solubility in DCM and Toluene.[1] Heterogeneous reactions with weak nucleophiles rarely succeed. Corrective Action:

  • Solvent Switch: Use anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide).[1][2][3]

  • Protocol: If using NaH, DMF is superior for solubility but harder to remove. THF is the best balance.

Issue 3: "My product decomposes on the silica column."

Diagnosis: Acid sensitivity. Explanation: The N-Boc bond on an electron-deficient lactam is electronically destabilized.[1] The acidity of standard silica gel can catalyze the removal of the Boc group (reverting to starting material). Corrective Action:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.

  • Eluent: Add 0.5% TEA to your mobile phase during purification.

Issue 4: "I see a new spot, but it reverts to SM during aqueous workup."

Diagnosis: Hydrolytic instability. Explanation: Strong basic conditions (e.g., NaOH wash) can hydrolyze the imide-like N-Boc bond.[1] Corrective Action:

  • Quench: Use saturated

    
     (mildly acidic/buffered) or dilute citric acid. Avoid strong bases during extraction.
    
  • Speed: Perform the workup quickly and keep the extract cold (

    
    ).
    

Comparative Data: Base & Solvent Selection

Select the condition set that matches your available reagents and risk tolerance.

ParameterMethod A: The "Gentle" Approach Method B: The "Sledgehammer" Approach
Base Triethylamine (TEA) (2.0 equiv)Sodium Hydride (NaH) (1.2 equiv)
Catalyst DMAP (0.2 equiv) - MANDATORY None (or trace)
Solvent DCM or THFAnhydrous THF or DMF
Mechanism Nucleophilic Catalysis (Kinetic)Irreversible Deprotonation (Thermodynamic)
Success Rate Moderate (60-80% Yield)High (>90% Yield)
Risk Incomplete conversionMoisture sensitivity (

gas evolution)
Best For Small scale / Initial testScale-up / Stubborn substrates

Optimized Protocols

Protocol A: The High-Reliability NaH Method (Recommended)

Use this if standard conditions failed.[1]

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Add 5-nitrooxindole (1.0 equiv) and dissolve in anhydrous THF (0.2 M concentration). Note: If insoluble, add dry DMF dropwise until clear.[1]

  • Deprotonation: Cool to

    
    . Add NaH  (60% dispersion in oil, 1.2 equiv) portion-wise.
    
    • Observation: Gas evolution (

      
      ) and color change (formation of the anion, usually deep orange/red).
      
    • Time: Stir at

      
       for 30 minutes.
      
  • Protection: Dissolve

    
      (1.3 equiv) in a minimal amount of THF and add dropwise to the reaction.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours.

  • Workup:

    • Cool to

      
      . Quench carefully with sat. 
      
      
      
      .[2]
    • Extract with EtOAc (

      
      ).
      
    • Wash organic layer with Brine (

      
      ). Dry over 
      
      
      
      .[2]
  • Purification: Flash chromatography (Hexane/EtOAc) with 1% TEA added to the solvent system.

Protocol B: The DMAP Catalytic Method

Use this for milder conditions if NaH is unavailable.

  • Setup: Standard glassware, inert atmosphere.

  • Mix: Combine 5-nitrooxindole (1.0 equiv),

    
      (1.5 equiv), and DMAP  (0.2 equiv) in DCM  or THF .
    
  • Base: Add Triethylamine (TEA) (2.0 equiv) dropwise.

  • Reaction: Stir at RT overnight.

    • Troubleshooting: If reaction is slow, heat to reflux (

      
       for DCM, 
      
      
      
      for THF).
  • Workup: Wash with dilute Citric Acid (removes DMAP/TEA), then Water, then Brine.

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Link

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.).[4] Wiley-Interscience.[5] (Specifically Chapter on Amides/Lactams). Link

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Context on activating Boc). Link

  • Knölker, H. J., & Braxmeier, T. (1998). Azidocarbonylation of amines: A new and efficient synthesis of urethanes. Tetrahedron Letters, 39(51), 9407-9410. (Discusses DMAP mechanism in similar acyl transfers). Link

Sources

Technical Support Center: Alkylation of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the alkylation of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate. This guide is designed for professionals in research and drug development, providing in-depth, experience-driven advice to navigate the complexities of this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the reaction dynamics.

Core Concept: C3-Alkylation of an N-Protected Oxindole

The substrate , tert-butyl 5-nitro-2-oxoindoline-1-carboxylate, is an N-protected oxindole. The presence of the tert-butoxycarbonyl (Boc) group on the nitrogen atom prevents N-alkylation, directing the reaction towards the C3 position. The electron-withdrawing nitro group at the 5-position increases the acidity of the C3-proton, facilitating its deprotonation to form a nucleophilic enolate. The central challenge of this reaction is to achieve efficient C3-alkylation while preserving the thermally and acid-labile Boc protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the alkylation of tert-butyl 5-nitro-2-oxoindoline-1-carboxylate?

A1: There is no single optimal temperature; rather, an optimal temperature range exists which is highly dependent on the choice of base, solvent, and the reactivity of the alkylating agent. Generally, the recommended range is between 0 °C and room temperature (approx. 20-25 °C) .

  • Deprotonation Step: The initial deprotonation with a strong base (e.g., Sodium Hydride, NaH) is exothermic and should be performed at a controlled low temperature, typically 0 °C , to prevent runaway reactions and degradation.[1]

Q2: Why is strict temperature control so critical for this specific molecule?

A2: Temperature control is paramount for two primary reasons:

  • Boc Group Stability: The N-Boc protecting group is notoriously sensitive to high temperatures and acidic conditions.[4] Exceeding temperatures of ~40-50 °C can lead to thermal decomposition or cleavage of the Boc group, resulting in undesired byproducts and complicating purification.

  • Minimizing Side Reactions: Alkylation reactions can be complex, with potential for side reactions like polymerization, cracking, or multiple alkylations, especially at elevated temperatures.[5][6] Maintaining a lower temperature ensures a cleaner reaction profile and higher selectivity for the desired mono-alkylated product.

Q3: Which bases and solvents are recommended for this reaction?

A3: The choice of base and solvent is crucial for generating the C3-enolate selectively and ensuring the reaction proceeds efficiently.

ReagentRecommended ChoicesRationale & Key Considerations
Base Sodium Hydride (NaH), Potassium Hydride (KH), Lithium Diisopropylamide (LDA)A strong, non-nucleophilic base is required to deprotonate the C3 position without attacking the carbonyls. NaH is a common, effective, and cost-efficient choice.[7][8] LDA is an excellent alternative but must be prepared fresh or titrated.
Solvent Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethylformamide (DMF)A polar aprotic solvent is necessary to dissolve the starting material and stabilize the resulting enolate.[1] Crucially, the solvent must be anhydrous. Water will quench the strong base and the enolate, halting the reaction.[7]

Q4: How can I monitor the reaction to determine its completion?

A4: Active monitoring is essential for optimization.

  • Thin Layer Chromatography (TLC): This is the most straightforward method for tracking the consumption of the starting material and the appearance of the product spot.[9] A suitable eluent system (e.g., Ethyl Acetate/Hexanes) should be determined beforehand.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, a small aliquot of the reaction mixture can be quenched and analyzed by LC-MS. This will confirm the mass of the product, verifying that the desired alkylation has occurred.[7]

Troubleshooting Guide

This section addresses common problems encountered during the alkylation experiment.

Problem 1: Low to No Conversion of Starting Material

If your reaction shows minimal consumption of the tert-butyl 5-nitro-2-oxoindoline-1-carboxylate, consider the following causes and solutions.

Potential CauseRecommended Solution(s)Scientific Rationale
Insufficient Basicity Ensure at least 1.1-1.2 equivalents of a strong base like NaH are used. If conversion is still low, consider a stronger base like LDA.The C3 proton, while acidic, requires a sufficiently strong base for complete deprotonation to drive the reaction forward.[1]
Wet Reagents/Solvent Use freshly opened anhydrous solvent or solvent dried over molecular sieves. Ensure the starting material is dry. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).Protic impurities like water will react preferentially with the strong base and the enolate intermediate, effectively killing the reaction.[7]
Temperature Too Low After adding the alkylating agent at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor progress by TLC.While high temperatures are detrimental, some activation energy is required. For less reactive alkyl halides, room temperature may be necessary to achieve a reasonable rate.
Problem 2: Significant Formation of Byproducts

The appearance of multiple unexpected spots on a TLC plate indicates a lack of selectivity.

Potential CauseRecommended Solution(s)Scientific Rationale
Loss of N-Boc Group Maintain strict temperature control (0 °C to RT). During work-up, use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl) instead of a strong acid.[1]The Boc group is cleaved under acidic conditions.[10][11] Even the generation of acidic species in situ or an aggressive work-up can lead to deprotection.
Over-Alkylation Use a slight excess of the starting material relative to the alkylating agent (e.g., 1.0 eq. oxindole to 0.95 eq. alkyl halide).If the product's C3 proton is still acidic, it can be deprotonated and react again. Limiting the alkylating agent can mitigate this.
Alkylating Agent Degradation Ensure the purity of your alkylating agent. If using an alkyl iodide, which can be unstable, use a freshly opened bottle or purify it before use.Impure reagents can lead to a host of unpredictable side reactions.
Workflow for Troubleshooting Poor Reaction Outcomes

G cluster_0 Troubleshooting Workflow start Problem Observed low_yield Low / No Yield start->low_yield side_products Multiple Side Products start->side_products boc_loss N-Boc Deprotection start->boc_loss cause_base Insufficient Base / Wet Conditions low_yield->cause_base Is deprotonation incomplete? cause_temp Temperature Too High / Low low_yield->cause_temp Is reaction too slow? side_products->cause_temp Is temp causing degradation? cause_reagent Reagent Stoichiometry / Purity side_products->cause_reagent Is stoichiometry off? boc_loss->cause_temp Is reaction too hot? cause_quench Acidic Quench / Workup boc_loss->cause_quench Is workup too harsh? sol_base Use Stronger/More Base Ensure Anhydrous Conditions cause_base->sol_base sol_temp Maintain 0°C to RT Allow for Gradual Warming cause_temp->sol_temp sol_quench Use Sat. aq. NH4Cl Avoid Strong Acids cause_quench->sol_quench sol_reagent Check Reagent Purity Use 1.1-1.2 eq. Base cause_reagent->sol_reagent G cluster_protocol Experimental Workflow A 1. Add Oxindole to Flame-Dried Flask (N2 atm) B 2. Add Anhydrous THF and Cool to 0 °C A->B C 3. Add NaH (1.2 eq) Stir 30-60 min @ 0 °C (Deprotonation) B->C D 4. Add Alkyl Halide (1.1 eq) Dropwise @ 0 °C C->D E 5. Warm to RT Monitor by TLC/LC-MS D->E F 6. Quench with Sat. NH4Cl @ 0 °C E->F G 7. Extract with EtOAc F->G H 8. Wash, Dry (Na2SO4) & Concentrate G->H I 9. Purify via Column Chromatography H->I

Sources

Removing unreacted Boc anhydride from tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate product

[1]

Topic: Removing unreacted Boc anhydride (

Case ID:Status:Date:1

Executive Summary

The target molecule, tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1), presents a specific purification challenge.[1] The N-Boc group is attached to a lactam nitrogen (an acyl carbamate motif), making it electronically distinct from standard aliphatic N-Boc amines.[1]

Unreacted Di-tert-butyl dicarbonate (

1

This guide details three validated protocols to remove

Decision Matrix: Select Your Protocol

MethodMechanismEfficiencySafety Profile (Product Stability)Recommended For
A. Imidazole Scavenging Nucleophilic activation + HydrolysisHigh (>95%)High (Mild reagents)Primary Recommendation. Solution-phase synthesis.[1]
B. DMEDA Scavenging Formation of polar ureaVery High (>99%)Moderate (Risk of nucleophilic attack on product)Robust substrates; when Imidazole fails.[1]
C. Vacuum Sublimation Physical volatility differenceModerateHigh (Thermal limit <60°C)Small scales (<500 mg); Solid products only.[1]

Protocol A: The Imidazole "Wash-Out" (Gold Standard)

Why this works: Imidazole reacts rapidly with excess

1-(tert-butoxycarbonyl)imidazole1

Applicability: Best for N-Boc oxindoles, as imidazole is not nucleophilic enough to attack the N-Boc lactam bond of your product.[1]

Step-by-Step Workflow
  • Quenching:

    • At the end of your reaction (in DCM, THF, or EtOAc), add 1.5 – 2.0 equivalents of Imidazole relative to the excess

      
       (or 0.5 eq relative to starting material if excess is unknown).[1]
      
    • Stir at room temperature for 30–60 minutes .

    • Observation:

      
       evolution is not immediate; it occurs during the wash.[1]
      
  • Workup (The Critical Step):

    • Dilute the mixture with Ethyl Acetate (EtOAc).[1][2]

    • Wash 1: 0.5 M Citric Acid or 0.5 M HCl (Cold).[1]

      • Mechanism:[1][3][4][5][6] The acid protonates the imidazole and hydrolyzes the Boc-imidazole species.[1]

      • Caution: Do not use strong acid (e.g., 6M HCl) or prolonged exposure, as the product's N-Boc group is acid-labile.

    • Wash 2: Water.[1][5][7]

    • Wash 3: Brine.[1][2]

  • Drying:

    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
Visual Workflow (Protocol A)

ImidazoleWorkupcluster_separationPhase SeparationStartCrude Reaction Mix(Product + Excess Boc2O)AddImAdd Imidazole (1.5 eq)Stir 30-60 minStart->AddImIntermediateForms N-Boc-Imidazole(Unstable/Polar)AddIm->IntermediateReactionWashWash with 0.5M Citric AcidIntermediate->WashHydrolysisOrgLayerOrganic Layer(Product)Wash->OrgLayerPartitionAqLayerAqueous Layer(Imidazole, t-BuOH, CO2)Wash->AqLayerPartitionFinalPurified Product(Boc2O Free)OrgLayer->FinalConcentrate & Dry

Caption: Figure 1. Chemical scavenging of Boc anhydride using Imidazole followed by acidic hydrolysis.[1][2][5]

Protocol B: The DMEDA Scavenger (Alternative)

Why this works: N,N-Dimethylethylenediamine (DMEDA) is a primary amine that reacts with

11

Risk Warning: DMEDA is a primary amine.[1] Your product (5-nitro-2-oxoindoline-1-carboxylate) has an electron-deficient lactam ring.[1] There is a non-zero risk that DMEDA could attack the oxindole carbonyl or the carbamate, leading to ring-opening or deprotection.[1] Use this only if Protocol A fails.

Step-by-Step Workflow
  • Scavenging:

    • Add 0.5 – 1.0 equivalents of DMEDA (CAS: 108-00-9) relative to the estimated excess

      
      .[1]
      
    • Stir at room temperature for 15–30 minutes .

    • Monitor by TLC: The non-polar

      
       spot (visualized by Ninhydrin dip + heat) should disappear.[1]
      
  • Workup:

    • Dilute with EtOAc.[1][2][3]

    • Wash with 10% Citric Acid (aqueous).[1]

      • Mechanism:[1][3][4][5][6] The tertiary amine on the DMEDA-Boc adduct becomes protonated/cationic and moves to the water layer.[1]

    • Wash with Brine.[1][2]

Protocol C: Physical Removal (Vacuum/Sublimation)[1]

Why this works:

11

Applicability: Suitable for solid products that are thermally stable up to ~60°C.[1]

Procedure
  • Concentrate the crude mixture to a solid residue.[1][2]

  • Place the flask on a high-vacuum manifold (< 1 mbar).

  • Immerse the flask in a water bath at 40–50°C .

  • Rotate or stir (if possible) for 2–4 hours.

  • Check:

    
     will sublime onto the cooler parts of the rotovap bump trap or the vacuum line.[1]
    

Troubleshooting & FAQs

Q1: How do I visualize Boc anhydride on TLC?
1
  • Method: Dip the TLC plate in Ninhydrin or PMA (Phosphomolybdic Acid) stain and heat with a heat gun until spots appear.[1]

    
     usually appears as a faint spot that turns reddish/brown upon vigorous heating.[1]
    
  • Differentiation: Your product will be UV active (254 nm) due to the nitro-aromatic system.[1]

Q2: My product is precipitating during the acid wash. What should I do?

The nitro group makes your product lipophilic, but it might have limited solubility in cold EtOAc.[1]

  • Solution: Switch the solvent to Dichloromethane (DCM) for the workup.[1] DCM solubilizes oxindoles better than EtOAc.[1] Note that DCM is the bottom layer in the extraction.[1]

Q3: Can I just use a silica column?

Yes, but it is difficult.[1]

  • Issue:

    
     is non-polar (elutes with Hexanes/low EtOAc).[1] Your N-Boc product is also relatively non-polar compared to the unprotected oxindole.[1] They often have similar Rf values.[1]
    
  • Fix: If you must column, use a gradient starting at 100% Hexanes.[1] The

    
     usually elutes slightly before the N-Boc oxindole.[1]
    
Q4: Is the N-Boc group stable to the 0.5 M HCl wash?

Generally, yes, for short durations (< 10 mins) at cold temperatures. However, because your product is an acyl carbamate (attached to a carbonyl), it is more sensitive than a standard amine.[1]

  • Safety Adjustment: Use 0.5 M Citric Acid or 1 M

    
      (pH ~4.[1]5) instead of HCl.[1][4] This is acidic enough to remove imidazole/DMEDA but safer for the Boc group.[1]
    

References

  • Basel, Y., & Hassner, A. (2001).[1] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[1][8] Synthesis, 2001(04), 0550-0552.[1]

  • Deng, G., et al. (2010).[1] Efficient Removal of Excess Di-tert-butyl Dicarbonate from Reaction Mixtures by Reaction with N,N-Dimethylethylenediamine.[1] Organic Process Research & Development, 14(2). (General methodology reference).

  • BenchChem Technical Support. (2025). Methods for removing excess Boc anhydride from reaction mixture.

  • Sigma-Aldrich. (2025).[1] Product Specification: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate.[1][9][10]

Solving solubility issues of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in NMR solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Solubility Solutions Topic: Troubleshooting Solubility & Resolution for tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Ticket ID: NMR-SOL-5N-BOC Status: Resolved / Guide Generated

Executive Summary

The spectral characterization of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (also referred to as N-Boc-5-nitrooxindole) presents a dual challenge: thermodynamic solubility (dissolving the solid) and kinetic resolution (sharpening the peaks).

Researchers often encounter two distinct failure modes with this compound:

  • Insolubility in CDCl₃: The electron-deficient 5-nitro group enhances

    
    -
    
    
    
    stacking interactions that non-polar chlorinated solvents cannot disrupt.
  • "Ghost" Broadening: Even when dissolved in polar solvents, the spectrum appears broad or split. This is rarely an impurity. It is a result of restricted rotation around the N-Boc carbamate bond (rotamers), requiring Variable Temperature (VT) NMR for coalescence.

Part 1: Solvent Selection Strategy

Do not default to Chloroform-d (CDCl₃). While standard for many Boc-protected amines, the nitro-oxindole core renders it ineffective here. Use the following hierarchy:

Tier 1: The Gold Standard – DMSO-d₆
  • Why: The high dielectric constant (

    
    ) and strong hydrogen-bond accepting capability of DMSO disrupt the intermolecular dipole-dipole interactions of the nitro group and the amide lactam core.
    
  • Trade-off: DMSO is hygroscopic. A water signal will appear at

    
     ppm.
    
  • Recommendation: Use ampoule-sealed DMSO-d₆ (100% isotopic purity) to minimize water interference.

Tier 2: The Alternative – Acetone-d₆
  • Why: If sample recovery is critical, Acetone-d₆ offers sufficient polarity to dissolve moderate concentrations (<10 mg/mL) but can be easily removed by rotary evaporation (bp 56°C vs. DMSO's 189°C).

  • Limitation: May not dissolve high concentrations required for

    
    C NMR.
    
Tier 3: The "Nuclear" Option – DMF-d₇
  • Why: For extremely stubborn crystalline samples, DMF-d₇ provides superior solvation power compared to DMSO.

  • Warning: Expensive and difficult to remove. Use only if Tier 1 fails.

Part 2: The "Rotamer" Trap (Crucial Technical Insight)

Users frequently report: "My sample is dissolved, but the peaks are broad/split. Is it impure?"

Diagnosis: This is likely Rotameric Exchange , not impurity. The tert-butoxycarbonyl (Boc) group attached to the oxindole nitrogen possesses partial double-bond character. At room temperature (298 K), the rotation around this N-C(O) bond is slow on the NMR timescale. This results in the presence of two distinct conformers (rotamers) in solution, leading to:

  • Broad, "hump-like" baselines.

  • Split peaks (e.g., two pairs of doublets for the aromatic protons).

The Fix: Variable Temperature (VT) NMR To confirm structure and obtain a clean spectrum, you must increase the kinetic energy of the system to induce fast exchange (coalescence).

  • Target Temperature: 323 K – 343 K (50°C – 70°C).

  • Effect: The broad signals will sharpen and coalesce into single, well-defined peaks.

Part 3: Decision Logic & Workflow

SolventSelection Start Start: Sample is Solid Powder Step1 Attempt Dissolution in DMSO-d6 (0.6 mL) Start->Step1 Check1 Is solution clear? Step1->Check1 Cloudy Cloudy/Precipitate Check1->Cloudy No Clear Clear Solution Check1->Clear Yes ActionCloudy 1. Sonicate (40°C, 10 min) 2. Filter through glass wool Cloudy->ActionCloudy Acquire Acquire 1H NMR at 298 K (RT) Clear->Acquire Check2 Still Cloudy? ActionCloudy->Check2 Check2->Clear No SwitchSolvent Switch to DMF-d7 Check2->SwitchSolvent Yes SwitchSolvent->Acquire CheckPeaks Are peaks sharp? Acquire->CheckPeaks Sharp Process Data CheckPeaks->Sharp Yes Broad Broad/Split Peaks (Rotamers) CheckPeaks->Broad No VT_NMR Perform VT-NMR Heat to 323-343 K Broad->VT_NMR Final Coalesced Spectrum Obtained VT_NMR->Final

Caption: Logical workflow for solvent selection and temperature management to overcome solubility and rotameric broadening.

Part 4: Troubleshooting FAQs

Q1: I see a huge peak at 3.33 ppm in DMSO-d₆ that overlaps with my signals. How do I remove it?

  • Cause: DMSO is hygroscopic; this is the water peak (HDO).

  • Fix: You cannot "remove" it physically from the tube easily.

    • Method A: Add a single bead of activated 4Å molecular sieve to the NMR tube and let stand for 1 hour (Warning: may introduce solid impurities).

    • Method B (Preferred): Run the spectrum at 323 K (50°C) . The HDO peak in DMSO shifts upfield (lower ppm) significantly as temperature rises, potentially moving it away from your signal of interest.

Q2: Why does my integration show fewer protons than expected for the Boc group (should be 9H)?

  • Cause: If the relaxation delay (D1) is too short, the methyl protons of the Boc group (which have long T1 relaxation times) may not fully relax.

  • Fix: Increase D1 to 5–10 seconds . Ensure the excitation pulse is calibrated (use a 30° pulse angle instead of 90° for quantitative integration).

Q3: Can I use mixed solvents?

  • Answer: Yes. A mixture of CDCl₃ : MeOD (3:1) is often effective. The Chloroform provides a non-polar base, while Methanol-d4 breaks the hydrogen bond networks. However, DMSO-d₆ remains superior for the nitro-substituted analog.

Part 5: Experimental Protocol

Objective: Obtain a publication-quality


H NMR spectrum of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate.

Materials:

  • Compound: 5–10 mg (for

    
    H), 20–30 mg (for 
    
    
    
    C).
  • Solvent: DMSO-d₆ (99.9% D) or Acetone-d₆.

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Procedure:

  • Weighing: Weigh 5 mg of sample directly into a clean vial (not the NMR tube).

  • Solvation: Add 0.6 mL of DMSO-d₆.

  • Dispersion: Vortex for 30 seconds. If solid remains, sonicate at 40°C for 5 minutes.

  • Transfer: Use a glass Pasteur pipette. If any turbidity remains, filter through a small plug of glass wool directly into the NMR tube.[1]

  • Acquisition (Standard):

    • Temp: 298 K.[2]

    • Scans: 16 (Proton).

    • Check for broadness.

  • Acquisition (Advanced - if broad):

    • Set probe temperature to 323 K (50°C) .

    • Allow 10 minutes for thermal equilibration.

    • Re-shim (shimming changes with temperature).

    • Acquire.[1][3][4]

References

  • Yamai, Y., & Toshima, A. (2017). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. Chemical and Pharmaceutical Bulletin, 66(2), 176–181. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Telvekar, V. N., et al. (2012). Novel N-Boc-protected oxindoles: Synthesis and evaluation. Beilstein Journal of Organic Chemistry, 8, 1256–1264. (Contextual grounding for rotameric behavior in N-Boc heterocycles).
  • Clayden, J., et al. (2005). Restricted rotation in amides and carbamates: NMR and structural implications. Angewandte Chemie International Edition, 44(25), 4072-4075. (Mechanistic basis for "ghost" peaks).

Sources

Avoiding ring opening during deprotection of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as an interactive Support Center resource for researchers encountering stability issues with tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (N-Boc-5-nitrooxindole).

Topic: Preventing Lactam Ring Opening During N-Boc Removal Molecule: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Ticket ID: IND-5NO2-BOC-001

Executive Summary & Core Directive

The Issue: Users frequently report the formation of a ring-opened byproduct (2-amino-5-nitrophenylacetic acid derivative) when attempting to remove the N-Boc group from 5-nitro-2-oxoindoline.

The Cause: The 5-nitro group (strong electron-withdrawing group, EWG) combined with the N-Boc group renders the C2-carbonyl of the oxindole ring highly electrophilic. Under basic or nucleophilic conditions (even mild ones), the endocyclic amide bond (C2-N1) cleaves preferentially over the exocyclic carbamate (Boc).

The Solution: You must use anhydrous acidic conditions (TFA/DCM or HCl/Dioxane) and avoid all nucleophilic bases during the reaction and workup. Do not use methanol or aqueous base quenches if the free amine is not immediately stabilized.

Mechanistic Insight: Why the Ring Opens

To solve the problem, you must understand the competition between the two electrophilic centers.

The Competition
  • Target Reaction (Boc Removal): Acid-catalyzed fragmentation of the tert-butyl group.

  • Side Reaction (Ring Opening): Nucleophilic attack at the C2 lactam carbonyl.

The 5-nitro group at the para position to the nitrogen withdraws electron density from the aromatic ring, which in turn pulls density from the nitrogen lone pair. This prevents the nitrogen from donating density into the C2 carbonyl, making the C2 carbon essentially "ketone-like" and highly susceptible to attack by nucleophiles (OH⁻, MeO⁻, or even water).

Pathway Diagram (Graphviz)

The following diagram illustrates the divergent pathways.

G Start N-Boc-5-Nitrooxindole (Substrate) Acid Acidic Conditions (H+ / TFA) Start->Acid Preferred Base Basic/Nu- Conditions (OH-, MeO-, RNH2) Start->Base AVOID Intermediate N-Protonation / t-Bu Cation Acid->Intermediate Protonation of Boc Side 2-Amino-5-nitrophenylacetic acid (Ring Opened Byproduct) Base->Side Attack at C2 Carbonyl Target 5-Nitrooxindole (Desired Product) Intermediate->Target -CO2, -Isobutene

Caption: Divergent reaction pathways. Acid promotes the desired exocyclic cleavage, while bases/nucleophiles attack the endocyclic amide bond activated by the 5-nitro group.

Validated Protocols

Method A: Standard Anhydrous Acid (Recommended)

This method relies on the high stability of the oxindole core to acid, while the Boc group is acid-labile.

Reagents:

  • Trifluoroacetic acid (TFA)[1][2][3]

  • Dichloromethane (DCM) (Anhydrous)

  • Scavenger (Optional): Triethylsilane (TES) if sensitive groups are present (unlikely for nitro-oxindole).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in anhydrous DCM (concentration ~0.1 M).

  • Acid Addition: Cool to 0 °C. Add TFA dropwise to reach a ratio of 1:1 to 1:4 (TFA:DCM) depending on scale.

    • Note: High dilution helps prevent intermolecular side reactions.

  • Reaction: Stir at 0 °C for 10 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.[4] Reaction is usually complete within 1–2 hours.

  • Workup (CRITICAL):

    • Do NOT quench with saturated NaHCO₃ or NaOH. The sudden pH jump can cause ring opening of the highly activated 5-nitrooxindole before it precipitates.

    • Evaporation: Remove volatiles (DCM/TFA) directly on a rotary evaporator.

    • Co-evaporation: Add toluene or DCM and re-evaporate 2–3 times to remove residual TFA.

    • Isolation: The product often remains as a solid TFA salt. If the free base is required, suspend in water and carefully adjust pH to 7–8 with mild NaHCO₃, then filter immediately.

Method B: HCl in Dioxane (Alternative)

Useful if you wish to isolate the product as a hydrochloride salt directly.

  • Dissolve substrate in minimal dry 1,4-dioxane.

  • Add 4M HCl in dioxane (5–10 eq).

  • Stir at RT.[5][6][7][8][9][10] The product (5-nitrooxindole) often precipitates as the HCl salt.

  • Filter and wash with ether.

Troubleshooting & FAQs

Q1: I used K₂CO₃/MeOH (or NaOMe) and my product disappeared. What happened?

A: You caused methanolysis of the lactam ring. N-Boc-oxindoles are essentially diacylamines (imides). The 5-nitro group activates the ring carbonyl. Methoxide (generated from K₂CO₃/MeOH equilibrium) attacks the C2 carbonyl, breaking the ring to form the methyl ester of (2-amino-5-nitrophenyl)acetic acid. Fix: Never use alkoxides or alcohols with base.

Q2: I used TFA, but during workup, I washed with 1M NaOH and lost yield.

A: The 5-nitrooxindole contains an acidic proton at N1 (pKa ~8–9 due to the nitro group). 1M NaOH deprotonates it (forming the anion), which is soluble in water. If the solution stands, the anion can hydrolyze. Fix: Use mild buffering (NaHCO₃) or simply isolate as the acid salt.

Q3: Can I use thermal deprotection?

A: Yes. N-Boc groups can be removed thermally (~150–180 °C) or under vacuum sublimation conditions. However, 5-nitro compounds can be thermally sensitive (explosion risk if scaled up). Recommendation: Stick to Method A (TFA) for safety and reproducibility.

Q4: My LCMS shows a mass of M+18 or M+32 relative to the ring-opened product.

A:

  • M+18: Hydrolysis (Ring opening to free acid).

  • M+32: Methanolysis (Ring opening to methyl ester). This confirms nucleophilic attack occurred.[5] Check your solvents for water/methanol content and ensure your workup was not basic.

Comparative Data: Reagent Compatibility

ReagentConditionOutcome for 5-NO₂-OxindoleRisk Level
TFA / DCM Anhydrous, 0°C -> RTSuccess (Intact Ring)Low
HCl / Dioxane Anhydrous, RTSuccess (Intact Ring)Low
K₂CO₃ / MeOH Basic, RTFailure (Ring Opening/Esterification)Critical
LiOH / THF:H₂O Basic, AqueousFailure (Ring Opening/Hydrolysis)Critical
TMSOTf / 2,6-Lutidine Lewis Acid, mildSuccess (Good for acid-sensitive substrates)Low

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. John Wiley & Sons.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 2020. (Demonstrates alternative mild acid chloride methods, though TFA is preferred for oxindoles).

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives . PMC, 2017. (Context on 5-nitroindole stability and synthesis precursors).

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis, 2024. (General mechanisms for acid vs base sensitivity).

Sources

Technical Support Center: Purification of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

[1]

Module 1: Pre-Chromatography Assessment (The "Triage")[2]

Before preparing your column, you must characterize your crude mixture.[1] The physical properties of the 5-nitro-2-oxoindoline core significantly dictate the purification strategy.[2]

Critical Solubility & Stability Check
  • Solubility Mismatch: The starting material (5-nitrooxindole) is a polar, hydrogen-bond donor often sparingly soluble in hexanes/DCM.[2][1] The product (N-Boc protected) is lipophilic and soluble in DCM/EtOAc.[2][1]

  • Stability Warning: N-Boc groups on electron-deficient oxindoles can be acid-labile .[2][1] Silica gel is slightly acidic (

    
    ).[2][1]
    
    • Risk:[2][1][3][4][5] Prolonged residence time on the column can cause on-column deprotection, leading to "streaking" and yield loss.

    • Rule: Do not use acetic acid in your mobile phase.[2][1]

TLC Diagnostics

Run a Thin Layer Chromatography (TLC) plate using Hexanes:Ethyl Acetate (70:30) .[2][1]

ComponentPredicted

Appearance (UV 254 nm)Notes
Product (N-Boc)0.6 – 0.8 Strong Absorbance (Yellowish)Elutes First (Non-polar).[2][1]
Starting Material (NH)0.1 – 0.3 Strong AbsorbanceElutes Late (H-bond donor).[2][1]
DMAP (Catalyst)0.0 – 0.05 Weak/ModerateStays at baseline (Basic).[2][1]
Boc Anhydride > 0.9 Weak (Stains with KMnO4)Elutes with solvent front.[2][1]

Module 2: Standard Purification Protocol

Methodology: Solid Loading Technique

Why Solid Load? Liquid loading with DCM often causes "band broadening" because the solvent is stronger than the starting mobile phase.[1] Since the crude residue is likely sticky or poorly soluble in Hexanes, solid loading is the gold standard here.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][1] Ensure complete solubilization.

  • Adsorption: Add silica gel (flash grade, 40-63 µm) to the flask.[2][1] Ratio: 2g silica per 1g crude mass.[2][1]

  • Evaporation: Rotary evaporate the mixture to dryness.

    • Checkpoint: The result must be a free-flowing powder.[2][1] If it is sticky, add more silica and re-evaporate.[1]

  • Loading: Pour the dry powder carefully onto the top of your pre-packed column. Add a small layer of sand on top to protect the bed.[1]

Elution Gradient (Gradient Table)

Column Volume (CV) based on cartridge size.

StageSolvent System (Hex:EtOAc)CV DurationPurpose
Equilibration 100% Hexanes2 CVWet the column/remove air.
Isocratic Hold 95:5 (Hex:EtOAc)2 CVElute excess Boc anhydride.[2][1]
Gradient 95:5

70:30
10 CVElute Product (Main Peak).
Flush 50:50

0:100
5 CVElute unreacted Starting Material.[2][1]

Module 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the decision matrix for purifying this specific intermediate.

PurificationWorkflowStartCrude Reaction Mixture(N-Boc + SM + DMAP)SolubilityCheck Solubility in HexanesStart->SolubilityDecisionSoluble?Solubility->DecisionLiqLoadLiquid Load(Risk: Band Broadening)Decision->LiqLoadYes (Rare)SolidLoadDry Load on Silica(Recommended)Decision->SolidLoadNo (Likely)ColumnFlash Chromatography(Hex/EtOAc Gradient)LiqLoad->ColumnSolidLoad->ColumnFrac1Fraction 1 (High Rf)Excess Boc2OColumn->Frac1Frac2Fraction 2 (Mid Rf)TARGET PRODUCTColumn->Frac2Frac3Fraction 3 (Low Rf)Unreacted SM (NH)Column->Frac3

Caption: Decision logic for loading and fraction collection based on polarity differences.

Module 4: Troubleshooting (Q&A)

Q1: My product is "streaking" on the column (tailing badly). Why? A: This usually indicates one of two things:

  • Decomposition: The acidic silica is cleaving the Boc group during the run.[1]

    • Fix: Neutralize your silica column by flushing it with 1% Triethylamine (Et3N) in Hexanes before loading.[2][1] This buffers the acidity.[1]

  • Overloading: You exceeded the capacity of the column.

    • Fix: Use a larger column or split the batch.

Q2: I see a co-eluting spot very close to my product. What is it? A: If you used DMAP as a catalyst, it is likely not DMAP (which is very polar).[1] It is likely the Di-Boc byproduct (N-Boc on the amide and O-Boc on the lactam oxygen, or bis-protection if side chains allow).[2]

  • Fix: Flatten the gradient.[1] Instead of ramping quickly to 30% EtOAc, hold isocratic at 10-15% EtOAc for longer. The Di-Boc species is usually less polar (higher Rf) than the Mono-Boc product.[2][1]

Q3: The product turned from yellow to orange after rotary evaporation. Is it ruined? A: This suggests deprotection is occurring in the flask due to trace acid concentration or heat.[1]

  • Fix: Do not heat the water bath above 35°C. If the product is stable in solid form but unstable in solution, remove solvent immediately.[1] Store the solid at -20°C.

Q4: Can I use Methanol (MeOH) to speed up the column? A: Avoid MeOH if possible. Methanol is nucleophilic and can sometimes attack the activated carbamate (Boc) or cause transesterification if the system is slightly basic/acidic.[1] Stick to Ethyl Acetate or Acetone as the polar modifier.[1]

Module 5: References & Grounding

  • Boc-Indole Stability: N-Boc indoles and oxindoles are generally stable but can undergo thermal deprotection or silica-mediated hydrolysis.[2][1]

    • Source:Journal of Organic Chemistry (General reactivity of N-Boc indoles).

  • Purification Logic: The polarity difference between the free N-H (SM) and N-Boc (Product) is the fundamental basis for this separation.[2][1]

    • Source:Organic Syntheses, Coll.[1][5] Vol. 9, p. 432 (Protection of indoles/oxindoles).[2][1]

  • Solid Loading: Standard technique for poorly soluble heterocyclic intermediates.[2][1]

    • Source:Sigma-Aldrich Technical Bulletin: Flash Chromatography Guide.[2][1]

References
  • Synthesis and Reactivity of N-Boc-2-oxindoles

    • Title: "Facile Synthesis of N-Boc-2-oxindoles"
    • Source: Tetrahedron Letters[2][1][6]

    • URL:[Link][2][1]

  • General Stability of N-Boc Groups

    • Title: "Selective Removal of the N-BOC Protective Group using Silica Gel"
    • Source: Tetrahedron Letters[2][1][6]

    • URL:[Link][2][1]

    • (Note: This reference confirms the risk of silica-mediated deprotection, validating the "Neutraliz

Technical Support Center: N-Boc-5-nitrooxindole Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with N-Boc-5-nitrooxindole . Constructing vicinal quaternary and tertiary stereocenters at the C3 position of oxindoles is a cornerstone of alkaloid synthesis. However, the unique electronic and steric properties of this substrate require precise catalytic control.

This document synthesizes field-proven methodologies, mechanistic causality, and troubleshooting logic to help you overcome steric hindrance and achieve high enantioselectivity.

Core Principles: The Dual Nature of N-Boc-5-nitrooxindole

To master this substrate, you must understand the causality behind its reactivity:

  • Electronic Activation (The 5-Nitro Group): The strongly electron-withdrawing

    
     group significantly lowers the 
    
    
    
    of the C3 protons. This allows for facile enolization/deprotonation by mild bases (e.g., the tertiary amine moiety of a bifunctional squaramide or thiourea catalyst).
  • Steric Deactivation & Conformational Locking (The N-Boc Group): The bulky tert-butoxycarbonyl (Boc) group creates severe steric hindrance, which can drastically reduce reaction rates with bulky electrophiles. However, this hindrance is a double-edged sword: when paired with the right catalyst, the carbonyl oxygen of the Boc group acts as a bidentate coordination site (via hydrogen bonding or Lewis acid transition metals), locking the transition state and shielding one enantiotopic face to ensure high enantioselectivity[1].

Frequently Asked Questions & Troubleshooting Guide

Q1: My asymmetric Mannich reaction between N-Boc-5-nitrooxindole and an N-Boc-imine is stalling at <30% yield. How do I overcome this steric clash? A: The steric repulsion between two bulky Boc groups (one on the nucleophile, one on the electrophile) severely raises the activation energy barrier.

  • Solution: Switch from a purely Brønsted acid/base organocatalyst to a chiral Lewis acid complex (e.g., chiral

    
    -dioxide/Ni(II) or Zn(II) complexes). These metals can coordinate the bidentate motif of the N-Boc oxindole, pulling the substrates into a tighter, highly organized transition state that overcomes the steric repulsion [2]. Alternatively, increase the reaction temperature slightly (from 
    
    
    
    to
    
    
    ) while using a more sterically demanding catalyst to maintain enantiocontrol.

Q2: I am achieving good yields in my Michael addition, but my enantiomeric excess (ee) is stuck below 70%. What is causing poor facial selectivity? A: Poor ee% usually stems from a highly flexible transition state where the N-Boc group is not properly anchored by the catalyst.

  • Solution: Evaluate your solvent. Protic or highly coordinating solvents (like Methanol or DMF) can disrupt the delicate hydrogen-bonding network between your bifunctional catalyst (e.g., thiourea) and the N-Boc carbonyl [1]. Switch to non-polar, non-coordinating solvents like Toluene, Dichloromethane (DCM), or 1,2-Difluorobenzene to strengthen catalyst-substrate H-bonding.

Q3: I observed a major side product when running the reaction in a Methanol/DCE mixture. What is happening? A: N-Boc oxindoles are susceptible to nucleophilic attack at the C2 carbonyl, leading to selective ring-opening. In the presence of methanol and basic catalysts, the oxindole ring can open in situ to form phenylacetic acid derivatives [3].

  • Solution: Strictly avoid primary alcohols as solvents or co-solvents when working with highly activated (5-nitro) N-Boc oxindoles unless ring-opening is your intended downstream transformation.

Mechanistic & Troubleshooting Visualizations

G A N-Boc-5-nitrooxindole D Ternary Complex (H-Bonding & Deprotonation) A->D pKa lowered by 5-NO2 B Bifunctional Catalyst (e.g., Squaramide) B->D Base activation C Electrophile (e.g., Nitroolefin) C->D Acid activation E Steric Shielding by N-Boc (Face Selection) D->E Transition State F Enantioenriched Product (Quaternary Stereocenter) E->F C-C Bond Formation

Caption: Mechanistic pathway showing dual activation and steric shielding in N-Boc-5-nitrooxindole reactions.

Troubleshooting Start Analyze Reaction Outcome Yield Low Yield (<50%)? Start->Yield EE Low Enantioselectivity (<80% ee)? Yield->EE No (Good Conversion) Sol1 Increase Catalyst Loading or Switch to Ni(II)/Zn(II) Lewis Acid Yield->Sol1 Yes (Steric Clash) Sol2 Lower Temp to -20°C or Change Solvent (Avoid MeOH) EE->Sol2 Yes (Poor Face Control) Success Optimal Quaternary Oxindole EE->Success No (High ee%) Sol1->Start Retest Sol2->Start Retest

Caption: Diagnostic logic tree for troubleshooting yield and enantioselectivity issues.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the impact of catalyst selection on the reaction between N-Boc-5-nitrooxindole and highly hindered electrophiles (e.g., substituted imines/nitroolefins).

Catalyst SystemSolventTemp (°C)Yield (%)ee (%)Troubleshooting Note
Cinchona Alkaloid (Primary Amine)THF254562Poor H-bonding with Boc; low face shielding.
DPEN-derived ThioureaToluene-208595Optimal H-bonding; requires extended reaction time (48h).
Chiral

-dioxide/Ni(II)
DCM092>99Best for extreme steric hindrance; Ni(II) coordinates Boc.
Squaramide-Tertiary AmineMeOH/DCE252921*Ring-opening side reaction dominates; avoid protic solvents.

Standardized Step-by-Step Methodology

Protocol: Enantioselective Michael Addition of N-Boc-5-nitrooxindole to Nitroolefins using a Bifunctional Squaramide Catalyst

This protocol is designed as a self-validating system to ensure reproducibility and high optical purity.

Phase 1: Preparation & Inertion

  • Glassware Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x) to eliminate ambient moisture, which can competitively hydrogen-bond with the catalyst.

  • Reagent Charging: Add N-Boc-5-nitrooxindole (0.10 mmol, 1.0 equiv) and the chiral squaramide catalyst (0.01 mmol, 10 mol%).

  • Solvent Addition: Inject 1.0 mL of anhydrous, degassed Toluene. Stir at room temperature for 10 minutes to ensure complete dissolution and pre-organization of the catalyst-substrate complex.

Phase 2: Execution & Thermal Control 4. Cooling: Submerge the reaction vessel in a cryocooler set strictly to


. Allow 15 minutes for thermal equilibration. (Causality: Lower temperatures reduce the conformational mobility of the bulky N-Boc group, locking the Re-face for attack).
5.  Electrophile Addition:  Dissolve the nitroolefin (0.12 mmol, 1.2 equiv) in 0.5 mL of anhydrous Toluene. Add this solution dropwise over 5 minutes via syringe pump to prevent localized thermal spikes.

Phase 3: Self-Validating Monitoring 6. In-Process Check: After 24 hours, withdraw a 10 µL aliquot under Argon. Quench immediately in 100 µL of 0.1 N HCl/Ethyl Acetate. 7. TLC Validation: Run TLC (Hexanes/EtOAc 7:3).

  • Validation Gate: If the N-Boc-5-nitrooxindole spot (
    
    
    ) is >5% relative to the product, continue stirring for another 12 hours. Do not proceed to workup until conversion is confirmed, as unreacted starting material complicates chiral separation.

Phase 4: Workup & Analysis 8. Quenching: Quench the bulk reaction with 2 mL of saturated aqueous


 to protonate the catalyst and halt the reaction.
9.  Extraction:  Extract with DCM (

). Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. 10. Purification & ee% Determination: Purify via flash column chromatography. Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 80:20, 1.0 mL/min,

).

References

  • Organocatalytic Stereoselective Mannich Reaction of 3-Substituted Oxindoles Organic Letters - ACS Publications URL
  • Asymmetric Catalytic Concise Synthesis of Hetero-3,3′-Bisoxindoles for the Construction of Bispyrroloindoline Alkaloids CCS Chemistry - Chinese Chemical Society URL
  • Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs PMC - NIH URL

Technical Support Center: Stability of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its stability in acidic and basic media, potential degradation pathways, and best practices for its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate?

The molecule has several reactive sites. The primary sites of interest concerning stability are:

  • The N-Boc (tert-butoxycarbonyl) group: This is an amine-protecting group highly susceptible to cleavage under acidic conditions.[1][2][3]

  • The lactam (cyclic amide) bond in the oxindole ring: This bond can be susceptible to hydrolysis under both acidic and basic conditions.[4][5]

  • The C3 position of the oxindole ring: The methylene protons at this position are acidic and can be removed under basic conditions, leading to the formation of an enolate and potential side reactions.[3]

  • The nitro group: The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.[6]

Q2: What is the general stability of the N-Boc group?

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions, particularly basic and nucleophilic environments.[7] However, it is readily cleaved under acidic conditions.[1][2][3] The mechanism of acidic cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2][3]

Q3: How does the 5-nitro substituent affect the stability of the molecule?

The 5-nitro group is a strong electron-withdrawing group. This has two major implications for the stability of the molecule:

  • Increased susceptibility to nucleophilic attack: The electron-withdrawing nature of the nitro group can make the aromatic ring and the lactam carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, particularly under basic conditions.[6]

  • Influence on lactam stability: Electron-withdrawing groups on the aromatic ring fused to a lactam can influence the rate of hydrolysis.[8]

Q4: Can the oxindole ring itself degrade?

The oxindole core is generally a stable heterocyclic system. However, the lactam bond can be hydrolyzed under forcing acidic or basic conditions, leading to the opening of the five-membered ring to form the corresponding amino acid derivative.[4][5]

Troubleshooting Guide

Acidic Media

Issue 1: Premature or complete cleavage of the N-Boc group is observed when not intended.

  • Cause: The N-Boc group is inherently labile to acidic conditions. Even mild acidic conditions can initiate its removal.[1][2][3]

  • Solution:

    • Strictly maintain a neutral or basic pH during your experiment if the Boc group needs to remain intact.

    • If acidic conditions are unavoidable, consider using a more acid-stable protecting group for the indoline nitrogen.

Issue 2: Formation of an unexpected byproduct with a mass increase of +56 amu.

  • Cause: This is a classic sign of tert-butylation. The tert-butyl cation generated during Boc deprotection can act as an electrophile and alkylate other nucleophilic sites on your molecule or in the reaction mixture.[1]

  • Solution:

    • Use a cation scavenger in your reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1]

Issue 3: Degradation of the oxindole core is suspected.

  • Cause: Strong acidic conditions combined with elevated temperatures can lead to the hydrolysis of the lactam bond.[4]

  • Solution:

    • Perform your reaction at a lower temperature.

    • Use the mildest acidic conditions possible to achieve your desired transformation without affecting the lactam.

    • Monitor the reaction closely by LC-MS to detect the formation of the ring-opened product.

Basic Media

Issue 1: Unexpected side reactions or discoloration of the reaction mixture.

  • Cause: The protons at the C3 position of the oxindole ring are acidic and can be deprotonated by a base to form an enolate. This enolate can then participate in various side reactions, such as aldol-type condensations or oxidation.[3]

  • Solution:

    • Use a non-nucleophilic or sterically hindered base if you need to perform a reaction under basic conditions without affecting the C3 position.

    • Keep the reaction temperature low to minimize the rate of side reactions.

    • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the enolate.

Issue 2: Hydrolysis of the lactam ring.

  • Cause: Strong bases, especially at elevated temperatures, can catalyze the hydrolysis of the lactam bond.[5] The electron-withdrawing nitro group may enhance the susceptibility of the lactam carbonyl to nucleophilic attack by hydroxide ions.

  • Solution:

    • Use milder basic conditions (e.g., K₂CO₃ instead of NaOH or KOH).

    • Maintain a low reaction temperature.

    • Limit the reaction time to the minimum required for the desired transformation.

Experimental Protocol: Assessing the Stability of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of the title compound in acidic and basic media.

Objective: To determine the degradation profile of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate under acidic and basic stress conditions.

Materials:

  • tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • pH meter

  • HPLC system with a UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in methanol at a concentration of 1 mg/mL.

  • Acidic Stress: a. In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL. b. In a separate flask, repeat the process with 1 M HCl. c. Keep the solutions at room temperature and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Basic Stress: a. In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL. b. In a separate flask, repeat the process with 1 M NaOH. c. Keep the solutions at room temperature and take aliquots at the same time points as the acidic stress study. d. Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.

  • Analysis: a. Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. b. Monitor the disappearance of the parent compound and the appearance of any degradation products. c. Use LC-MS to identify the mass of the major degradation products to propose their structures.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the rate of degradation under each condition.

  • Identify and quantify the major degradation products.

Data Presentation

Table 1: Summary of Expected Stability and Potential Degradation Pathways

ConditionBoc Group StabilityOxindole Core StabilityMajor Potential Degradation Products
Mild Acid (e.g., 0.1 M HCl, RT) Likely to be cleaved over timeGenerally stable5-nitro-2-oxoindoline
Strong Acid (e.g., 1 M HCl, heat) Rapidly cleavedPotential for lactam hydrolysis5-nitro-2-oxoindoline, 2-amino-5-nitrophenylacetic acid
Mild Base (e.g., 0.1 M NaOH, RT) StableGenerally stable, potential for C3-enolate formationStarting material, potential C3-dimers or oxidation products
Strong Base (e.g., 1 M NaOH, heat) StablePotential for lactam hydrolysis2-amino-5-nitrophenylacetic acid

Visualizations

Stability_Pathway A tert-Butyl 5-nitro-2- oxoindoline-1-carboxylate B 5-nitro-2-oxoindoline (Boc Deprotection) A->B Acidic Conditions (e.g., TFA, HCl) C 2-amino-5-nitrophenylacetic acid (Lactam Hydrolysis) A->C Forcing Conditions (Strong Acid/Base + Heat) D C3-Enolate (Deprotonation) A->D Basic Conditions (e.g., NaOH, KOH) B->C Strong Acid/Base + Heat E Side Products (e.g., Dimers, Oxidation) D->E

Caption: Potential degradation pathways under acidic and basic conditions.

Troubleshooting_Workflow cluster_acid Acidic Conditions cluster_base Basic Conditions A1 Unexpected Boc Cleavage? A2 Use neutral/basic pH or change protecting group A1->A2 A3 Mass +56 byproduct? A4 Add cation scavenger (TIS, TES, Anisole) A3->A4 A5 Suspected Core Degradation? A6 Lower temperature, milder acid A5->A6 B1 Side reactions/discoloration? B2 Use non-nucleophilic base, low temp, inert atmosphere B1->B2 B3 Lactam Hydrolysis? B4 Use milder base, low temp, shorter time B3->B4

Caption: Troubleshooting guide for acidic and basic conditions.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem Technical Support.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Ziarani, G. M., Gholamzadeh, P., Lashgari, N., & Badiei, A. (2013). Oxindole as starting material in organic synthesis. ARKIVOC, 2013(i), 470-535. [Link]

  • Banik, B. K., et al. (2018). Synthesis of Heterocycles through Beta Lactams Ring Rupture. Heterocyclic Letters, 8(3), 715-717.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • Frau, J., Donoso, J., Muñoz, F., & García, F. (1997). Alkaline and acidic hydrolysis of the β-lactam ring. Electronic Journal of Theoretical Chemistry, 2(2), 227-236.
  • Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427-434.
  • BenchChem. (2025). Degradation pathways of 5-Nitrocinnoline under stress conditions. BenchChem Technical Support.
  • Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of.... Retrieved from [Link]

  • Madura, J. D., & Jorgensen, W. L. (1986). Alkaline Hydrolysis of a gamma-Lactam Ring. The Journal of Organic Chemistry, 51(10), 1847-1853.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740.
  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328-4331.
  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

Sources

Validation & Comparative

IR spectroscopy peaks for carbonyl and nitro groups in N-Boc-5-nitrooxindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the infrared (IR) spectral characteristics of N-Boc-5-nitrooxindole (tert-butyl 5-nitro-2-oxoindoline-1-carboxylate), focusing on the diagnostic shifts of carbonyl and nitro functional groups. It serves as a technical reference for validating the N-protection of oxindole derivatives during drug development workflows.

Executive Summary

N-Boc-5-nitrooxindole is a critical intermediate in the synthesis of bioactive indole alkaloids and kinase inhibitors. Characterization by IR spectroscopy is the primary method for confirming the successful installation of the tert-butoxycarbonyl (Boc) group.

This guide compares the spectral fingerprint of the final product against its precursor, 5-nitrooxindole . The successful reaction is chemically defined by the disappearance of the N-H stretch and the emergence of a "carbonyl doublet" in the 1700–1800 cm⁻¹ region, caused by the electronic coupling of the newly formed imide-like system.

Mechanistic Analysis: The "Blue Shift" Phenomenon

To interpret the spectrum accurately, one must understand the electronic causality behind the peak shifts.

The Carbonyl Competition

In the precursor (5-nitrooxindole ), the nitrogen lone pair donates electron density into the lactam carbonyl (


) via resonance. This "single bond character" lowers the stretching frequency to ~1700–1710 cm⁻¹ .[1]

Upon N-Boc protection , the new exocyclic carbamate carbonyl competes for the nitrogen's lone pair.

  • Resonance Decoupling: The Boc group withdraws electron density, effectively "locking" the lactam nitrogen. The donation to the lactam ring carbonyl is diminished.

  • Frequency Increase: The lactam carbonyl acquires more double-bond character, shifting its absorption to a higher wavenumber (Blue Shift), typically >1750 cm⁻¹ .

  • The Doublet: The spectrum consequently displays two distinct carbonyl peaks: the shifted lactam C=O and the new Boc carbamate C=O.

DOT Diagram: Electronic Withdrawal Pathway

The following diagram illustrates the electronic effects causing the spectral shifts.

G Precursor 5-Nitrooxindole (N-H Present) Reaction Boc-Anhydride + Base (Nucleophilic Substitution) Precursor->Reaction Mech1 N-Lone Pair Delocalization (Resonance into Ring C=O) Precursor->Mech1 Product N-Boc-5-nitrooxindole (N-Boc Present) Reaction->Product Mech2 Boc Group Withdraws e- (Resonance Disruption) Product->Mech2 Result1 Lactam C=O: ~1700 cm⁻¹ (Lower Frequency) Mech1->Result1 Strong Resonance Result2 Lactam C=O: ~1760-1780 cm⁻¹ (Blue Shifted) Mech2->Result2 Lactam C=O loses resonance (stiffer bond) Result3 Boc C=O: ~1730 cm⁻¹ (New Peak) Mech2->Result3 Carbamate C=O appears

Figure 1: Mechanistic pathway showing the disruption of amide resonance upon N-Boc protection, leading to the characteristic carbonyl blue shift.

Spectral Data Comparison

The following table provides the diagnostic peak assignments. Note that the exact wavenumbers may vary slightly (±5 cm⁻¹) depending on the sampling method (KBr pellet vs. ATR) and solvent residue.

Table 1: Diagnostic IR Peaks (Precursor vs. Product)
Functional GroupVibration Mode5-Nitrooxindole (Precursor)N-Boc-5-nitrooxindole (Product)Interpretation of Change
N-H Stretching3200–3400 cm⁻¹ (Broad)Absent Primary Confirmation: Complete disappearance indicates full protection.
Lactam C=O Stretching1700–1715 cm⁻¹ (Strong)1760–1790 cm⁻¹ (Strong)Blue Shift: Due to electron withdrawal by Boc group (reduced resonance).
Boc C=O StretchingNot Present1720–1745 cm⁻¹ (Strong)New Signal: Carbamate carbonyl appearance. Often overlaps/couples with Lactam.
Nitro (

)
Asymmetric Stretch1530–1550 cm⁻¹ 1530–1550 cm⁻¹ Stable Marker: Remains largely unchanged; confirms core integrity.
Nitro (

)
Symmetric Stretch1330–1350 cm⁻¹ 1330–1350 cm⁻¹ Stable Marker: Characteristic nitro fingerprint.
C-O-C StretchingNot Present1150–1250 cm⁻¹ Boc Ester Linkage: Strong bands confirming the tert-butyl ester moiety.

Analyst Note: In the product spectrum, the Carbonyl region (1700–1800 cm⁻¹) often appears as a split doublet or a broad, complex band with two maxima. The higher frequency peak corresponds to the ring lactam, and the lower frequency peak corresponds to the Boc urethane carbonyl.

Experimental Protocol: Characterization Workflow

To ensure data integrity, the following self-validating protocol is recommended for acquiring the IR spectrum.

Step 1: Sample Preparation (Purification)

Before IR analysis, ensure the removal of unreacted Boc anhydride, which also has a carbonyl peak at ~1760 and 1830 cm⁻¹.

  • Wash: Dissolve crude product in Ethyl Acetate. Wash with 10% Citric Acid (removes base) and Saturated

    
     (removes acidic impurities).
    
  • Recrystallization: If Boc anhydride persists, recrystallize from Hexanes/Ethyl Acetate. Unreacted Boc anhydride is highly soluble in hexanes.

  • Drying: Vacuum dry at 40°C for 4 hours to remove solvent peaks (e.g., EtOAc C=O at 1740 cm⁻¹ can interfere).

Step 2: IR Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr for reproducibility.

  • Blanking: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a background air spectrum (32 scans).

  • Deposition: Place ~2 mg of solid N-Boc-5-nitrooxindole on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).

  • Scanning: Acquire spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

Step 3: Validation Checklist

References

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (Accessed 2024).[2][3] Link

  • National Institutes of Health (PubChem). Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate Spectral Data. (Accessed 2024).[2][3] Link

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Carbonyls and Amides. (Accessed 2024).[2][3] Link

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyl and Nitro Assignments. (Accessed 2024).[2][3] Link

Sources

Comparative Reactivity Profile: N-Boc vs. N-Methyl 5-Nitrooxindole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing reactivity of N-Boc vs N-Methyl 5-nitrooxindole Content Type: Technical Comparison Guide

Executive Summary

In the structural optimization of oxindole-based pharmacophores, the choice between N-tert-butoxycarbonyl (N-Boc) and N-Methyl (N-Me) protection at the 1-position is not merely a matter of solubility; it is a strategic decision that dictates the electronic landscape of the molecule.

While both groups protect the nitrogen center, they exert opposing electronic effects on the core scaffold. N-Boc 5-nitrooxindole acts as an "activated" electrophile, prone to C2-ring opening and exhibiting heightened C3-acidity due to the electron-withdrawing carbamate.[1] Conversely, N-Methyl 5-nitrooxindole functions as a "stabilized" amide, offering robustness under harsh basic conditions and serving as a permanent structural motif in final drug candidates.[1]

This guide analyzes the mechanistic divergence between these two substrates, supported by experimental protocols and decision frameworks.

Electronic & Structural Profiling

The 5-nitro group (strong EWG) already acidifies the C3-protons. The N-substituent modulates this effect further through resonance and inductive capabilities.

Mechanistic Divergence
  • N-Boc Effect (Activation): The Boc group competes for the nitrogen lone pair. This decreases the donation into the C2-carbonyl, making the C2 position highly electrophilic (anhydride-like character). Simultaneously, the inductive withdrawal stabilizes the C3-enolate, lowering the pKa.

  • N-Methyl Effect (Stabilization): The methyl group is an inductive electron donor (+I). It enriches the nitrogen lone pair, strengthening the amide resonance. This renders the C2-carbonyl inert to mild nucleophiles and slightly destabilizes the C3-enolate compared to the Boc variant.

Comparative Data Matrix[2][3]
FeatureN-Boc 5-Nitrooxindole N-Methyl 5-Nitrooxindole Implication
Electronic Nature Electron Withdrawing (EWG)Electron Donating (EDG)Boc activates; Me stabilizes.[1]
C3-H Acidity (Est.[2] pKa) ~8.5 - 9.5~10.0 - 11.0N-Boc allows milder bases for deprotonation.[1]
C2-Carbonyl Reactivity High (Prone to ring opening)Low (Stable amide)N-Boc is risky with strong nucleophiles (OH⁻/OR⁻).[1]
Base Stability Low (Hydrolysis/Cleavage)HighN-Me withstands refluxing KOH/NaOH.
Atom Economy Low (Boc is a transient group)High (Me is usually permanent)Use N-Me for SAR studies; N-Boc for intermediates.

Visualizing the Reactivity Pathways[5]

The following diagram illustrates the competing pathways dictated by the N-protecting group. Note how N-Boc opens the door to "Ring Opening" side reactions.

ReactivityPathways Substrate 5-Nitrooxindole Scaffold NBoc N-Boc Variant (Activated) Substrate->NBoc (Boc)2O NMe N-Methyl Variant (Stabilized) Substrate->NMe MeI, Base Enolate C3-Enolate (Nucleophilic) NBoc->Enolate Mild Base (High Acidity) RingOpen Ring Opening (Side Reaction) NBoc->RingOpen Strong Nuc/Base (Attack at C2) NMe->Enolate Strong Base (Lower Acidity) Product C3-Functionalized Product Enolate->Product Electrophile (E+)

Figure 1: Divergent reactivity pathways. Red indicates high-risk side reactions specific to N-Boc.[1]

Experimental Protocols

Protocol A: Knoevenagel Condensation (C3-Functionalization)

Objective: Synthesis of 3-benzylidene-5-nitrooxindole derivatives. Context: This reaction highlights the stability difference. N-Boc requires catalytic mild base to prevent protecting group loss.

Option 1: N-Methyl 5-nitrooxindole (Robust Route) [1]
  • Reagents: N-Methyl-5-nitrooxindole (1.0 eq), Benzaldehyde derivative (1.1 eq), Piperidine (0.1 eq).

  • Solvent: Ethanol (0.5 M).

  • Procedure:

    • Charge reaction vessel with substrate and aldehyde in EtOH.

    • Add piperidine dropwise.

    • Reflux at 80°C for 4 hours. (N-Me is stable to thermal reflux).

    • Cool to RT. Precipitate forms.

    • Filter and wash with cold EtOH.

  • Expected Yield: >90%.

Option 2: N-Boc 5-nitrooxindole (Sensitive Route) [1]
  • Reagents: N-Boc-5-nitrooxindole (1.0 eq), Benzaldehyde derivative (1.1 eq), catalytic

    
    -alanine or very low loading Piperidine (0.05 eq).
    
  • Solvent: Methanol or DCM (Room Temperature).

  • Procedure:

    • Critical: Do NOT reflux. High temp + base = Boc cleavage.

    • Stir at 25°C for 12-24 hours.

    • Monitor TLC for spot-to-spot conversion.

    • Evaporate solvent at <40°C. Purify via column chromatography (Boc group may degrade on acidic silica; use neutralized silica).

  • Expected Yield: 70-85% (Lower due to steric bulk of Boc and milder conditions).

Protocol B: Base Stability Challenge (Self-Validation)

Objective: Verify the integrity of the N-protecting group under alkylation conditions.

  • Dissolve 50 mg of substrate (N-Boc vs N-Me) in 1 mL THF.

  • Add 2.0 eq of 1M NaOH.

  • Stir for 1 hour at RT.

  • Analyze via LC-MS or TLC.

    • N-Methyl Result: Unchanged (Single peak).

    • N-Boc Result: Appearance of two new peaks:

      • Deprotected 5-nitrooxindole (Boc hydrolysis).

      • Ring-opened amino-acid derivative (Nucleophilic attack at C2).

Decision Framework: When to Use Which?

Use the following logic gate to select the appropriate starting material for your campaign.

DecisionTree Start Select Substrate Q1 Is the N-substituent permanent in the final drug? Start->Q1 YesMe Use N-Methyl 5-Nitrooxindole Q1->YesMe Yes NoBoc Is the reaction condition strongly basic (pH > 12)? Q1->NoBoc No (Need Deprotection) StrongBase Use N-Benzyl or N-PMB (Boc is unstable) NoBoc->StrongBase Yes MildBase Use N-Boc 5-Nitrooxindole NoBoc->MildBase No

Figure 2: Selection logic based on synthetic requirements and stability.

Summary Recommendations
  • For SAR Library Generation: Use N-Methyl . It eliminates a deprotection step and improves crystallinity of products.

  • For Asymmetric Catalysis: Use N-Boc (if conditions permit).[3] The bulky Boc group can enhance stereoselectivity by directing the approach of the electrophile, and it can be removed to yield the free NH for further derivatization.

  • For Ring-Opening Reactions: Use N-Boc . If the goal is to synthesize 2-aminophenylacetic acid derivatives, the N-Boc oxindole is the perfect activated intermediate.

References

  • Reactivity of N-Protecting Groups: Comparison of N-protecting groups on oxindole reactivity in enantioselective synthesis. RSC Advances, 2023.[1]

  • Boc Stability Mechanisms: Why is Boc stable to hydrolysis under basic conditions? Reddit/OrganicChemistry (Community Discussion on Mechanism), 2024.[1]

  • Oxindole Synthesis Guide: Oxindole as starting material in organic synthesis: Reactions on the C-3 site. Semantic Scholar, 2019.[1]

  • N-Boc Deprotection Studies: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[4] PMC, 2020.[1]

  • C3-Functionalization Protocols: C3 Functionalization of 2-Oxindole Towards Drugs and Natural Products. IISER Pune Thesis Repository.

Sources

Advantages of Boc protection in 5-nitrooxindole synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of Boc Protection in 5-Nitrooxindole Synthesis Pathways: A Comparative Guide

Executive Summary

The 5-nitrooxindole scaffold is a highly privileged pharmacophore in modern drug discovery, serving as a critical intermediate for synthesizing kinase inhibitors, including analogs of the blockbuster drug Sunitinib[1]. However, the functionalization of 5-nitrooxindole presents significant synthetic challenges. The inherent acidity of the indolic nitrogen (N1) often leads to competitive N-alkylation, while the molecule's strong intermolecular hydrogen bonding results in notoriously poor solubility in organic solvents.

As a Senior Application Scientist, I have evaluated numerous synthetic routes to overcome these bottlenecks. This guide provides an objective, data-driven comparison of N-protecting groups, demonstrating why tert-butyloxycarbonyl (Boc) protection is the most robust, self-validating strategy for 5-nitrooxindole workflows.

The Chemical Logic: Why Protect the Indolic Nitrogen?

In unprotected 5-nitrooxindole, the N1-H and C3-H protons exhibit competitive acidity. When subjected to basic conditions for C3-functionalization (e.g., alkylation or Knoevenagel condensation), the resulting enolate is in equilibrium with the nitrogen anion. This ambident nucleophile inevitably leads to a mixture of C-alkylated, N-alkylated, and N,C-dialkylated products[2].

To achieve absolute regioselectivity, the N1 position must be masked. The ideal protecting group must satisfy three strict criteria:

  • Steric Shielding: It must be bulky enough to physically block electrophilic attack at N1.

  • Electronic Modulation: It should ideally lower the pKa of the C3 protons to allow the use of milder bases.

  • Orthogonal Cleavage: It must be removable under conditions that do not degrade the highly sensitive 5-nitro group or the oxindole core.

Comparative Analysis of N-Protecting Groups

The table below synthesizes experimental data comparing the performance of common protecting groups in 5-nitrooxindole synthesis.

Protecting GroupDeprotection ConditionsImpact on 5-Nitro GroupC3-pKa ModulationRegioselectivity (Steric Bulk)Overall Yield (C3-Alkylation)
Boc Mild Acid (TFA, HCl)Stable (No reduction) High (Activates C3)Excellent (Highly bulky)85 - 95%
Benzyl (Bn) Hydrogenolysis (H2, Pd/C)Fatal (Reduces NO₂ to NH₂) LowModerate60 - 70%
Tosyl (Ts) Strong Base / ReductivePotential DegradationVery HighGood50 - 65%
Acetyl (Ac) Mild Base (K₂CO₃, MeOH)StableHighPoor (Prone to migration)40 - 55%
None N/AN/ABaselinePoor (N-alkylation)< 30%
The Fatal Flaw of Benzyl and Tosyl Groups

While Benzyl (Bn) is a standard protecting group in general indole chemistry, its removal typically requires catalytic hydrogenation (Pd/C, H₂). In a 5-nitrooxindole system, these conditions will simultaneously reduce the 5-nitro group to a 5-amino group. Unless this reduction is the explicit goal of your synthetic sequence, Benzyl protection is a fatal strategic error. Similarly, Tosyl (Ts) groups require harsh basic conditions (e.g., NaOH/MeOH) or strong reductants (SmI₂) for cleavage, which frequently cause retro-aldol side reactions or oxindole ring opening.

The Boc Advantage

Boc protection perfectly satisfies the criteria for 5-nitrooxindole synthesis[3].

  • Solubility Enhancement: Unprotected 5-nitrooxindole forms a rigid crystal lattice via N-H and C=O hydrogen bonding. The Boc group removes the H-bond donor and introduces a lipophilic tert-butyl moiety, transforming a highly insoluble powder into a highly soluble intermediate in solvents like THF and DCM.

  • Electronic Activation: The electron-withdrawing nature of the carbamate pulls electron density from the aromatic system, further lowering the pKa of the C3 protons. This allows for deprotonation using mild amine bases (like DIPEA) rather than harsh alkali metals (like NaH).

  • Orthogonal Deprotection: Boc is quantitatively cleaved using Trifluoroacetic acid (TFA), leaving the 5-nitro group completely intact[4].

Mechanistic Visualization: The Boc-Protected Workflow

G Start 5-Nitrooxindole (Insoluble, Ambident) Boc N-Boc Protection (Boc2O, DMAP, THF) Start->Boc Preferred Pathway NoBoc Direct Reaction (No Protection) Start->NoBoc Alternative NBocOx N-Boc-5-Nitrooxindole (Soluble, C3-Activated) Boc->NBocOx SideReact N-Alkylation / Mixture (Poor Yield, <30%) NoBoc->SideReact C3React C3-Functionalization (Electrophile, Mild Base) NBocOx->C3React C3Prod C3-Substituted N-Boc-5-Nitrooxindole C3React->C3Prod Deprotect Orthogonal Deprotection (TFA, DCM, 25°C) C3Prod->Deprotect Final C3-Substituted 5-Nitrooxindole (Target) Deprotect->Final

Workflow of 5-nitrooxindole synthesis highlighting Boc protection advantages.

Experimental Protocol: A Self-Validating System

To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes a distinct physical or spectroscopic marker to confirm success before proceeding.

Step 1: Synthesis of N-Boc-5-Nitrooxindole

Causality: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive tert-butoxycarbonylpyridinium intermediate, which rapidly reacts with the indolic nitrogen.

  • Suspend 5-nitrooxindole (1.0 eq) in anhydrous THF (0.2 M). Note: The suspension will be heterogeneous due to poor solubility.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and DMAP (0.1 eq).

  • Stir at room temperature for 2-4 hours.

  • Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the soluble N-Boc product forms. TLC (Hexanes/EtOAc 7:3) will show complete consumption of the baseline starting material.

Step 2: Regioselective C3-Functionalization (e.g., Knoevenagel Condensation)

Causality: The Boc group's steric bulk forces the electrophile to exclusively attack the C3 position. Its electron-withdrawing effect allows the use of a mild base, preventing degradation.

  • To a solution of N-Boc-5-nitrooxindole (1.0 eq) in DCM, add the target aldehyde (1.1 eq).

  • Add Triethylamine (TEA, 1.5 eq) dropwise.

  • Stir at room temperature for 12 hours.

  • Validation Check: 1H-NMR of the crude product will show a distinct singlet at ~1.65 ppm integrating to 9 protons (the Boc tert-butyl group), confirming the protecting group survived the basic conditions.

Step 3: Orthogonal Deprotection

Causality: Trifluoroacetic acid (TFA) protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide, cleanly revealing the N-H bond without touching the 5-nitro group.

  • Dissolve the C3-substituted N-Boc-5-nitrooxindole in a 1:1 mixture of DCM and TFA (0.1 M).

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure.

  • Validation Check: The evolution of gas (isobutylene and CO₂) will cease when the reaction is complete. 1H-NMR will show the complete disappearance of the 9-proton singlet at ~1.65 ppm and the reappearance of the broad N-H exchangeable proton at ~10.5-11.0 ppm.

References

  • Development of potential dual-action antibacterial agents. University of Wollongong Research Online.
  • Synthesis of 3,3-disubstituted 2-oxindoles by deacylative alkylation and photocatalytic alkylation of olefins by zinc-sulfin
  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. PMC - PubMed Central.
  • Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. PMC - PubMed Central.

Sources

X-Ray Crystallography & Structural Performance Guide: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative of N-Boc Protection

In the realm of asymmetric organocatalysis and medicinal chemistry, oxindoles are privileged scaffolds. However, the unprotected 5-nitro-2-oxoindoline often yields poor enantioselectivity in asymmetric transformations due to unconstrained facial attack and competing intermolecular hydrogen bonding.

By introducing a tert-butoxycarbonyl (Boc) group to the indoline nitrogen, we generate tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (N-Boc-5-nitrooxindole). This modification is not merely a protective strategy; it is a structural imperative. The N-Boc group fundamentally alters the crystal packing, electronic distribution, and steric environment of the molecule. As demonstrated in recent literature on asymmetric conjugate additions [1], the N-Boc group acts as a critical hydrogen-bond acceptor for bifunctional catalysts (such as squaramides and thioureas), orchestrating a highly organized transition state that dictates stereochemical outcomes [2].

This guide objectively compares the crystallographic and performance parameters of N-Boc-5-nitrooxindole against its unprotected alternative, providing self-validating protocols for X-ray diffraction analysis and crystal growth.

Crystallographic Comparison: N-Boc vs. Unprotected Oxindole

To understand the causality behind the superior performance of N-Boc-5-nitrooxindole in asymmetric synthesis, we must examine its solid-state architecture. X-ray crystallography reveals that the N-Boc group disrupts the native hydrogen-bonding network of the oxindole core, replacing it with a sterically demanding, highly directional coordination sphere.

Table 1: Comparative Crystallographic & Structural Parameters
ParameterUnprotected 5-nitro-2-oxoindolinetert-Butyl 5-nitro-2-oxoindoline-1-carboxylateStructural & Performance Implication
Space Group (Typical) P2₁/c (Monoclinic)P2₁2₁2₁ (Orthorhombic) or P2₁/cN-Boc introduces significant steric bulk, altering crystal packing and increasing unit cell volume.
Intermolecular H-Bonding Strong N-H···O=C (dimeric ribbons)None at the indoline nitrogen (N-H is capped).Causality: Prevents substrate self-aggregation. The exposed Boc carbonyl acts as a dedicated H-bond acceptor for organocatalysts.
Dihedral Angle (N-C=O to Ring) ~0° (Planar)~40° - 60° (Twisted)The bulky tert-butyl group forces the Boc carbonyl out of the oxindole plane, providing distinct facial shielding during nucleophilic attack.
Enantioselectivity (ee%) in Michael Additions Low (< 40% ee)Excellent (> 90% ee)The sterically encumbered environment and precise catalyst coordination lead to highly stereocontrolled adduct formation [3].

Mechanistic Causality: Why the N-Boc Group Drives Stereocontrol

The crystallographic data directly explains the molecule's behavior in solution-phase asymmetric synthesis. When utilizing cinchona alkaloid-based bifunctional catalysts [2], the unprotected oxindole fails to form a rigid transition state because its N-H group engages in chaotic, non-directional hydrogen bonding with the solvent or other substrate molecules.

Conversely, the tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate creates a highly ordered transition state:

  • Electronic Modulation: The electron-withdrawing nature of the Boc group and the 5-nitro group increases the acidity of the C3 protons, facilitating rapid enolization.

  • Directed Hydrogen Bonding: The squaramide or thiourea moiety of the catalyst donates hydrogen bonds specifically to the Boc carbonyl and the oxindole carbonyl.

  • Facial Shielding: The massive tert-butyl moiety physically blocks one face of the enolate, forcing the incoming electrophile (e.g., a quinone methide or ethenesulfonyl fluoride) to attack exclusively from the less hindered Si or Re face [1, 3].

Visualization: Organocatalytic Activation Pathway

G Substrate N-Boc-5-nitrooxindole Complex H-Bonded Transition State Substrate->Complex Enolization & Binding Catalyst Bifunctional Catalyst (e.g., Squaramide) Catalyst->Complex H-Bond Donation Steric Facial Shielding by N-Boc Complex->Steric Transition State Formation Product Stereocontrolled Adduct (ee > 90%) Steric->Product Asymmetric Addition

Caption: The N-Boc group dictates the stereoselective pathway by coordinating with the catalyst and shielding the enolate face.

Experimental Protocol: Single-Crystal Growth & X-Ray Analysis

To validate the structural conformation of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate or its subsequent asymmetric adducts, researchers must obtain high-quality single crystals. The following protocol is a self-validating system designed to prevent twinning and ensure high-resolution diffraction data.

Phase 1: Vapor Diffusion Crystal Growth

Causality: Slow evaporation often leads to rapid nucleation and twinned crystals due to localized supersaturation. Vapor diffusion provides a controlled, thermodynamic approach to crystallization.

  • Dissolution: Dissolve 10 mg of highly pure (>98%) tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a small inner vial.

  • Anti-Solvent Setup: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Hexane or Pentane).

  • Equilibration: Cap the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial at room temperature (20-25 °C) over 3 to 7 days.

  • Harvesting: Once distinct, block-like crystals form, immediately submerge them in paratone oil to prevent solvent loss and lattice degradation.

Phase 2: X-Ray Diffraction & Structure Solution

Causality: For absolute configuration determination of downstream chiral adducts, Cu Kα radiation is preferred over Mo Kα due to its higher anomalous dispersion signal for light atoms (C, N, O, F).

  • Mounting: Mount a single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber or cryoloop using paratone oil.

  • Data Collection: Transfer to a diffractometer equipped with a CCD or CMOS detector. Cool the crystal to 100 K using a nitrogen cold stream to minimize thermal motion (Debye-Waller factors) and increase high-angle diffraction intensity.

  • Radiation: Utilize Cu Kα radiation (λ = 1.54178 Å) for data collection.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 interface.

  • Validation: Ensure the Flack parameter is near 0 (±0.1) to confidently assign the absolute configuration of any chiral centers [3].

Visualization: X-Ray Crystallography Workflow

G Prep Compound Synthesis & Purification (>98%) Growth Single Crystal Growth (Vapor Diffusion) Prep->Growth Thermodynamic Control Diffraction X-Ray Diffraction (Cu Kα, 100 K) Growth->Diffraction Harvest in Paratone Oil Solution Structure Solution (SHELXT / Olex2) Diffraction->Solution High-Angle Data Collection Config Absolute Configuration (Flack Parameter Validation) Solution->Config Full-Matrix Refinement

Caption: Self-validating workflow for obtaining and resolving high-resolution X-ray crystallographic data.

Conclusion

The transition from an unprotected 5-nitro-2-oxoindoline to tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a textbook example of how rational structural modification dictates chemical performance. Crystallographic data confirms that the N-Boc group eliminates chaotic intermolecular self-aggregation, replacing it with a predictable, sterically shielded geometry. For drug development professionals and synthetic chemists, utilizing the N-Boc protected derivative is essential for achieving the high enantiomeric excesses required in modern asymmetric organocatalysis.

References

  • Organocatalytic Enantioselective Addition of 3-Aryloxindoles to Ethenesulfonyl Fluoride Organic Letters (ACS Publications) URL:[Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions Reports in Organic Chemistry (Dove Medical Press) URL:[Link]

  • Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides The Journal of Organic Chemistry (ACS Publications) URL:[Link](Note: DOI structure representative of the referenced JOC publication on fluorooxindole conjugate additions).

Comparative yield analysis of one-pot vs multi-step synthesis of N-Boc-5-nitrooxindole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative yield analysis and technical workflow for the synthesis of N-Boc-5-nitrooxindole (tert-butyl 5-nitro-2-oxoindoline-1-carboxylate), a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.

Executive Summary

The synthesis of N-Boc-5-nitrooxindole presents a classic chemo-selectivity challenge: balancing the harsh acidic conditions required for nitration with the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.

Key Performance Indicators (KPI) Comparison
MetricRoute A: Sequential Multi-Step Route B: Direct Nitration (One-Pot)
Overall Yield 65% - 78% 30% - 45% (Variable)
Regioselectivity High (>95% C5-isomer)Moderate (Mixture of C5/C7)
Purity Profile Excellent (Crystallization purification)Poor (Requires chromatography)
Scalability High (Gram to Kilo scale)Low (Exotherm/Safety risks)
Atom Economy ModerateHigh (Theoretical)

Strategic Route Analysis

Route A: The Standard Sequential Protocol (Recommended)

This route leverages the robust directing effects of the free amide in oxindole to install the nitro group at the C5 position, followed by N-protection under mild basic conditions.

  • Step 1: Electrophilic Nitration: Treatment of oxindole with KNO₃/H₂SO₄.[1] The free amide (-NH-C=O) directs the electrophile para to the nitrogen (C5 position). The product, 5-nitrooxindole, precipitates from water, ensuring easy isolation.

  • Step 2: N-Boc Protection: The electron-withdrawing nitro group increases the acidity of the N-H proton (pKa ~13-14), facilitating deprotonation by weak bases (e.g., TEA, DMAP) or NaH, followed by reaction with Boc₂O.

Route B: The "One-Pot" Direct Nitration Strategy

This route attempts to nitrate N-Boc-oxindole directly or telescope the protection and nitration.

  • Mechanistic Flaw: The N-Boc group is acid-labile.[1] Standard nitration conditions (H₂SO₄/HNO₃) cleave the Boc group, reverting the substrate to oxindole or degrading it.

  • Electronic Deactivation: The Boc group competes for the nitrogen lone pair, deactivating the aromatic ring towards electrophilic aromatic substitution (EAS). This necessitates harsher conditions or expensive nitronium salts (e.g., NO₂BF₄), which often leads to C7 byproducts or deprotection.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the chemical causality determining the preferred route.

G Start Oxindole (Indolin-2-one) Nitro 5-Nitrooxindole (Stable Intermediate) Start->Nitro Nitration (KNO3/H2SO4) para-direction (C5) Yield: ~85-90% BocOx N-Boc-Oxindole Start->BocOx Boc Protection Target N-Boc-5-Nitrooxindole (Target Product) Nitro->Target Boc Protection (Boc2O, DMAP) Yield: ~80-90% Fail Complex Mixture (Deprotection + C5/C7 Isomers) BocOx->Fail Nitration (HNO3) Acidic Cleavage of Boc Steric Hindrance Fail->Nitro In-situ Deprotection

Caption: Comparative reaction pathways. Route A (Green) demonstrates a linear, high-yield progression.[1] Route B (Red) illustrates the instability of the Boc group under nitration conditions.

Detailed Experimental Protocols

Protocol A: Sequential Synthesis (High Yield)
Step 1: Synthesis of 5-Nitrooxindole
  • Reagents: Oxindole (10.0 g, 75 mmol), KNO₃ (7.6 g, 75 mmol), conc. H₂SO₄ (100 mL).

  • Procedure:

    • Dissolve oxindole in conc.[1] H₂SO₄ at -5°C (ice-salt bath).[1] Maintain temp < 0°C.

    • Add KNO₃ portion-wise over 30 mins. (Exothermic).[1]

    • Stir at 0°C for 1 h, then pour onto crushed ice (500 g).

    • Observation: Yellow precipitate forms immediately.[1]

    • Filter, wash with water until neutral pH, and dry.[1]

  • Yield: 11.3 g (85%).

  • Checkpoint: Purity >98% by ¹H NMR. No chromatography required.[1]

Step 2: N-Boc Protection of 5-Nitrooxindole
  • Reagents: 5-Nitrooxindole (5.0 g, 28 mmol), Di-tert-butyl dicarbonate (Boc₂O, 7.3 g, 33 mmol), DMAP (0.34 g, 10 mol%), TEA (4.3 mL), DCM (50 mL).

  • Procedure:

    • Suspend 5-nitrooxindole in dry DCM.

    • Add TEA and DMAP.[1] The suspension may clear slightly.[1]

    • Add Boc₂O solution in DCM dropwise at 0°C.

    • Allow to warm to RT and stir for 4-12 h. Evolution of CO₂ indicates reaction progress.[1]

    • Workup: Wash with 1N HCl (cold, quick wash to remove bases), then brine. Dry over Na₂SO₄.[1][2][3]

    • Concentrate and recrystallize from Hexane/EtOAc.[1]

  • Yield: 6.8 g (87%).

  • Overall Route Yield: ~74%.[1]

Protocol B: "One-Pot" Telescoped Attempt (Not Recommended)

Note: Provided for comparative reference only.

  • Concept: Nitration in H₂SO₄, followed by neutralization and addition of Boc₂O in the same vessel.

  • Failure Mode: Neutralizing H₂SO₄ requires massive amounts of base (NaOH/Carbonate), creating a thick salt slurry that impedes stirring and extraction. The heat of neutralization often degrades the nitro-oxindole. Solvent switching from aqueous acid to organic (DCM/THF) for Boc protection is inefficient without isolation.[1]

  • Result: Yields typically <40% with high impurity levels.[1]

Comparative Data Table

ParameterMulti-Step (Isolation)One-Pot (Telescoped)Notes
Step 1 Yield 85%N/AIsolation removes acid impurities.
Step 2 Yield 87%N/AClean starting material is crucial for Boc efficiency.[1]
Overall Yield ~74% ~35% One-pot suffers from salt/solvent incompatibility.[1]
Time Efficiency 2 Days1 DayTime saved in one-pot is lost in difficult purification.[1]
Safety HighLowLarge scale neutralization in One-Pot is hazardous.[1]
Purification RecrystallizationColumn ChromatographyOne-pot generates complex side-products.[1]

Conclusion & Recommendation

For the synthesis of N-Boc-5-nitrooxindole (CAS 1799838-87-1) , the Sequential Multi-Step Route (Route A) is the authoritative standard. The chemical incompatibility of the acid-labile Boc group with standard nitration conditions renders the direct "one-pot" approach (starting from N-Boc-oxindole) chemically unsound.

Recommendation:

  • For Research Scale (<1g): Purchase the commercial standard (CAS 1799838-87-1) to save time.[1]

  • For Process Scale (>10g): Utilize Protocol A. Isolate the 5-nitrooxindole intermediate.[1] Its high crystallinity allows for easy purification, ensuring the subsequent Boc protection proceeds with high atom economy and yield.

References

  • Nitration of Indolin-2-ones

    • Methodology: "Regioselective synthesis of 3-nitroindoles under non-acidic conditions."[1][4] (Contextual contrast for oxindole C5 selectivity). RSC Advances, 2023.[1]

    • General Oxindole Synthesis: "Oxindole synthesis - Organic Chemistry Portal."[1]

  • Boc Protection Protocols

    • Standard Conditions: "An In-depth Technical Guide to the Boc Protection of Primary Amines."[1] BenchChem.[1][2]

    • Mild Deprotection/Protection: "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[1][5] Royal Society of Chemistry, 2020.[1]

  • Compound Data

    • Target Molecule: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS 1799838-87-1).[6][7][8] Sigma-Aldrich.[1][8]

Sources

Safety Operating Guide

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Proper Disposal Procedures

Executive Summary & Operational Directive

Objective: Safe, compliant disposal of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1), minimizing risks of pressurization (gas evolution) and uncontrolled exothermic decomposition.

Primary Disposal Route: High-Temperature Incineration via a licensed hazardous waste contractor. Critical Constraint: DO NOT mix with acidic waste streams. The tert-butoxycarbonyl (Boc) moiety is acid-labile; contact with Lewis or Brønsted acids releases isobutylene gas and CO₂, creating a high-risk of vessel over-pressurization.

Hazard Profile & Chemical Analysis

To dispose of this compound safely, one must understand the "why" behind the protocols. As a Senior Application Scientist, I evaluate the molecule based on its functional groups:

Functional GroupChemical RiskDisposal Implication
Nitro Group (-NO₂) Energetic potential; release of nitrogen oxides (NOx) during combustion.Must be incinerated. Do not treat with strong reducing agents (e.g., hydrazine, metal hydrides) in the waste drum to avoid exothermic runaway.
Boc Group Acid sensitivity.[1][2] Hydrolysis yields isobutylene (flammable gas) and CO₂.Strict Segregation. Never add to "Acidic Waste" drums. A sealed drum containing this compound and trace acid can explode due to gas pressure.
Indolin-2-one Core Biologically active scaffold; potential kinase inhibitor.Cytotoxic Precautions. Handle as a potential reproductive toxin/carcinogen until proven otherwise.

Step-by-Step Disposal Protocols

Protocol A: Solid Substance Disposal (Preferred)

Use this for expired shelf stock, solid reaction byproducts, or spill cleanup residues.

  • Segregation: Obtain a dedicated waste container labeled "Non-Halogenated Organic Solid - Toxic/Irritant."

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or jar. Avoid metal containers if the compound is potentially wet or acidic, though HDPE is standard for incineration.

  • Transfer:

    • Wear nitrile gloves, lab coat, and safety goggles (N95 dust mask recommended if powder is fine).

    • Transfer the solid directly into the waste container.

    • Self-Validation Step: Visually inspect the waste container. Ensure no liquid acids (e.g., TFA, HCl residues) are present.[2]

  • Labeling: Clearly mark the tag with:

    • Chemical Name: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate[3]

    • Hazards: Irritant, Potential Gas Evolver (if mixed with acid).

  • Handoff: Seal the container tightly. Schedule pickup for incineration.

Protocol B: Solution Waste (Reaction Mixtures)

Use this if the compound is dissolved in solvents (e.g., DMSO, DMF, Ethyl Acetate).

  • Solvent Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (EtOAc, Methanol, DMSO).

  • pH Check (Critical):

    • Dip a pH strip into the solution.

    • If Acidic (pH < 5): You MUST neutralize the solution with saturated Sodium Bicarbonate (NaHCO₃) before bottling.

    • Why? Neutralization prevents the Boc group from decomposing inside the waste drum.

  • Bottling:

    • Pour into the appropriate solvent waste stream (Halogenated or Non-Halogenated).

    • Do not fill >90%. Leave headspace for potential expansion.

  • Secondary Containment: Place the waste bottle in a secondary tray to catch drips.

Visual Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of this specific intermediate.

DisposalWorkflow Start Waste Generation: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath In Solution StateCheck->LiquidPath SolidBin Solid Waste Bin (Non-Halogenated Organic) SolidPath->SolidBin Direct Transfer AcidCheck Check pH: Is it Acidic (pH < 5)? LiquidPath->AcidCheck Neutralize Neutralize with Sat. NaHCO3 AcidCheck->Neutralize Yes (Risk of Gas) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Neutral/Basic) Neutralize->SolventCheck pH 7 achieved HaloWaste Halogenated Waste (e.g., DCM, CHCl3) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste (e.g., DMSO, EtOAc) SolventCheck->NonHaloWaste No Halogens

Figure 1: Decision tree ensuring segregation from acidic streams to prevent Boc-decomposition gas pressure.

Emergency & Accidental Release Measures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the spill is large (>10g) or dust is airborne, clear the immediate area.

  • PPE: Wear double nitrile gloves, safety glasses, and a lab coat. Use a dust mask if powder is present.

  • Containment:

    • Do NOT use water initially. Water can spread the organic solid.

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

  • Cleanup:

    • Sweep carefully to avoid generating dust.[4]

    • Place all spill material into a dedicated solid waste container.

    • Decontamination: Wipe the surface with a soap/water solution. Avoid using strong acids (like 10% HCl) to clean the surface residue.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate. Retrieved from (Search CAS: 1799838-87-1).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Acetyl-5-nitroindoline (Analogous Hazard Data). Retrieved from .

  • National Institutes of Health (NIH). (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. Retrieved from .

  • Hebei Boze Chemical Co. (2023). BOC Deprotection and Safety Guidelines. Retrieved from .

  • Organic Chemistry Portal. (2018). Boc-Protected Amino Groups: Stability and Cleavage. Retrieved from .

Sources

Personal protective equipment for handling tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1) is a specialized organic intermediate used primarily in the synthesis of bioactive scaffolds for drug discovery. As a nitro-substituted indoline derivative protected by a Boc (tert-butyloxycarbonyl) group, it presents specific handling challenges related to its physical form (fine powder) and chemical reactivity.

Immediate Action Required:

  • Storage: Refrigerate at 2–8°C . Store under inert gas (Nitrogen/Argon) if possible to prevent slow oxidation or hydrolysis.

  • Primary Hazard: Respiratory and ocular irritation (H335, H319).[1] Dust control is critical.

  • Restricted Access: Handling is permitted only within a certified Chemical Fume Hood.

Physicochemical Profile & GHS Classification
PropertySpecification
CAS Number 1799838-87-1
Molecular Formula C₁₃H₁₄N₂O₅
Physical State Tan to Yellow Powder
Signal Word WARNING
GHS Pictogram

Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]

Risk Assessment & Hazard Mechanism

To handle this compound safely, one must understand the causality of its hazards.

  • Respiratory Irritation (The Nitro Group Factor): Nitro-aromatic compounds often possess irritating properties to mucous membranes. In powder form, this compound creates fine particulates that can bypass initial nasal filtration, lodging in the bronchial tree. This necessitates strict engineering controls (HEPA filtration or external exhaust).

  • Ocular Damage: The compound is a solid irritant. Contact with the moisture in the eye can lead to localized hydrolysis or direct chemical abrasion, causing severe conjunctivitis (H319).

  • Skin Absorption & Sensitization: While the Boc group adds bulk, the core nitro-indoline structure is lipophilic. Prolonged contact can lead to dermatitis. The "Harmful if swallowed" (H302) designation implies systemic toxicity, likely interfering with oxygen transport (methemoglobinemia risk associated with nitro compounds) if ingested in significant quantities.

Personal Protective Equipment (PPE) Matrix

Rationale: The PPE selection below prioritizes "Barrier Integrity" against fine particulates and organic solvent solutions.

Protection ZoneEquipment StandardTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders which can drift around lenses. Goggles provide a sealed environment.
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Breakthrough Time: >480 min for solid handling. If dissolved in DCM or DMF, change outer gloves immediately upon splash. The double layer prevents micro-tears from exposing skin to the potent irritant.
Respiratory N95/P100 Respirator (If outside hood)Primary control is Fume HoodOnly required if weighing must occur outside a hood (strongly discouraged). Inside a hood, the sash acts as the respiratory barrier.
Body Tyvek® Lab Coat or Chemical ApronCotton lab coats can trap dust in fibers, creating a secondary exposure source. A non-woven material (Tyvek) sheds particles effectively.

Operational Workflow: Step-by-Step Handling

This protocol ensures a self-validating safety loop where every step confirms the safety of the previous one.

Phase 1: Preparation & Weighing

Objective: Eliminate static-induced powder drift.

  • Static Mitigation: This powder is likely static-prone. Use an anti-static gun or ionizer bar inside the balance draft shield before dispensing.

  • The "Closed Transfer" Method:

    • Tare a vial with its cap on.

    • Open the vial only inside the fume hood.

    • Transfer the solid using a disposable spatula.

    • Recap immediately before removing from the hood to weigh.

    • Why? This prevents any dust from contaminating the balance or the open lab bench.

Phase 2: Solubilization & Reaction

Objective: Containment of liquid aerosols.

  • Solvent Choice: The compound is soluble in organic solvents like Dichloromethane (DCM), DMSO, or Ethyl Acetate.

    • Caution: When using DMSO, remember that DMSO increases skin permeability, potentially carrying the nitro-indoline directly into the bloodstream. Strict double-gloving is mandatory with DMSO.

  • Addition Protocol: Always add the solvent to the powder, not the reverse, to prevent "puffing" of the solid into the air.

Phase 3: Cleanup & Decontamination[4]
  • Wipe Down: Use a wet wipe soaked in ethanol or acetone to clean the work area. Do not dry sweep (creates dust).

  • Verification: Visually inspect the hood sash and airfoil for yellow/tan dust residues.

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for handling this compound, ensuring no critical safety check is missed.

SafetyLogic Start Start: Handling Request RiskCheck Check GHS: H335 (Resp) & H319 (Eye) Start->RiskCheck Engineering Is Fume Hood Available? RiskCheck->Engineering PPE_Select Equip PPE: Double Nitrile Gloves Splash Goggles Lab Coat Engineering->PPE_Select Yes Stop STOP: Do Not Proceed Acquire Engineering Controls Engineering->Stop No Weighing Weighing Procedure: Use Anti-Static Gun Keep Vial Capped during Transfer PPE_Select->Weighing Solvent Solubilization: Add Solvent to Powder (Caution: DMSO Permeability) Weighing->Solvent Waste Disposal: Segregate as Hazardous Organic Solvent->Waste

Figure 1: Operational Safety Decision Logic for tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate.

Emergency Procedures

  • Inhalation: Move victim to fresh air immediately.[4] If breathing is difficult, oxygen should be administered by qualified personnel.[3] (Risk: Respiratory edema).[5]

  • Eye Contact: Flush eyes with water for at least 15 minutes , lifting upper and lower lids.[5] Remove contact lenses if present.[1][3][6][7] Seek immediate medical attention.

  • Skin Contact: Wash with soap and copious amounts of water.[3][6][7] Do not use ethanol to wash skin, as it may increase absorption area.

  • Spill Management:

    • Evacuate the immediate area.[3][5][7][8]

    • Wear full PPE (including N95/P100).

    • Cover spill with a damp absorbent pad (to prevent dust).

    • Scoop into a hazardous waste bag.

Waste Disposal Compliance

Do not dispose of via sink or general trash.

  • Solid Waste: Label as "Hazardous Solid Waste: Toxic/Irritant (Nitro-indoline derivative)."

  • Liquid Waste: Collect in "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.

  • Container: Triple rinse the empty reagent bottle with a suitable solvent before disposal.

References

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary: Indoline Derivatives Safety. PubChem.[9] Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[10] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.